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  • Product: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole
  • CAS: 1619897-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Abstract: This technical guide provides a comprehensive and detailed methodology for the synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, a key heterocyclic building block with significant potential in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive and detailed methodology for the synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence, commencing with the construction of the pyrazolone core, followed by O-ethylation, and culminating in a regioselective bromination. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms and experimental considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for the design of novel therapeutics. The target molecule of this guide, 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS No. 1619897-03-8), is a functionalized pyrazole with multiple points for further chemical elaboration.[2] The presence of a bromine atom at the 4-position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1] The ethoxy group at the 3-position and the methyl group at the N1-position modulate the electronic and steric properties of the ring system, influencing its binding affinity to biological targets.

This guide outlines a reliable and scalable synthetic route to this valuable intermediate, designed to be accessible to chemists with a foundational understanding of organic synthesis.

Overall Synthetic Strategy

The synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is achieved through a logical and efficient three-step sequence. The strategy involves the initial formation of a pyrazolone ring, followed by functionalization of the oxygen and subsequent halogenation of the pyrazole core.

Synthesis_Workflow A Ethyl Acetoacetate + Methylhydrazine B Step 1: Cyclocondensation A->B C 1-Methyl-1H-pyrazol-3(2H)-one B->C D Step 2: O-Ethylation C->D E 3-Ethoxy-1-methyl-1H-pyrazole D->E F Step 3: Bromination E->F G 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole F->G

Caption: Overall synthetic workflow for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 1-Methyl-1H-pyrazol-3(2H)-one

The first step involves the construction of the pyrazole core through a cyclocondensation reaction between ethyl acetoacetate and methylhydrazine. This is a classic and high-yielding method for the preparation of pyrazolones.[3][4]

Reaction Scheme:

Mechanism: The reaction proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by intramolecular cyclization via attack of the second nitrogen onto the ester carbonyl, and subsequent elimination of ethanol and water.

Step1_Mechanism cluster_0 Mechanism of Pyrazolone Formation EAA Ethyl Acetoacetate Intermediate1 Hydrazone Intermediate EAA->Intermediate1 + Methylhydrazine MH Methylhydrazine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-Methyl-1H-pyrazol-3(2H)-one Intermediate2->Product - EtOH, -H2O

Caption: Simplified mechanism for the formation of 1-Methyl-1H-pyrazol-3(2H)-one.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice-water bath and add methylhydrazine (1.0 equivalent) dropwise with stirring.[3]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 1.5 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatile byproducts (ethanol and water) under reduced pressure.

  • The resulting solid is washed with diethyl ether to afford the crude 1-methyl-1H-pyrazol-3(2H)-one, which can be used in the next step without further purification.

Data for 1-Methyl-1H-pyrazol-3(2H)-one:

PropertyValue
Molecular FormulaC4H6N2O
Molecular Weight98.10 g/mol
AppearancePale brown solid
Melting Point113-117 °C
1H NMR (CDCl3)δ 2.04 (s, 3H), 3.13 (s, 2H), 3.22 (s, 3H)
13C NMR (CDCl3)δ 16.9, 31.0, 41.4, 155.6, 172.3

Note: The tautomeric nature of pyrazolones means they can exist in multiple forms. The provided NMR data corresponds to the major tautomer under the specified conditions.[3]

Step 2: O-Ethylation of 1-Methyl-1H-pyrazol-3(2H)-one

The second step is the O-ethylation of the synthesized pyrazolone to yield 3-ethoxy-1-methyl-1H-pyrazole. This reaction is analogous to a Williamson ether synthesis, where the enolate of the pyrazolone acts as the nucleophile. A strong base is required to deprotonate the pyrazolone effectively.

Reaction Scheme:

Mechanism: The base, such as sodium hydride, deprotonates the pyrazolone to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the ethyl iodide in an SN2 reaction to form the O-ethylated product.

Step2_Mechanism cluster_1 Mechanism of O-Ethylation Pyrazolone 1-Methyl-1H-pyrazol-3(2H)-one Pyrazolate Pyrazolate Anion Pyrazolone->Pyrazolate + NaH Base NaH Product 3-Ethoxy-1-methyl-1H-pyrazole Pyrazolate->Product + Ethyl Iodide (SN2) EtI Ethyl Iodide

Caption: Simplified mechanism for the O-Ethylation of 1-Methyl-1H-pyrazol-3(2H)-one.

Experimental Protocol (Adapted from a similar methylation procedure): [5]

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 1-methyl-1H-pyrazol-3(2H)-one (1.0 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension.

  • Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 1-2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and cautiously quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Bromination of 3-Ethoxy-1-methyl-1H-pyrazole

The final step is the regioselective bromination of the electron-rich pyrazole ring at the 4-position. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions.[6]

Reaction Scheme:

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The π-system of the pyrazole ring attacks the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent loss of a proton from the 4-position restores the aromaticity of the ring, yielding the 4-bromo product. The substitution occurs preferentially at the 4-position due to the directing effects of the substituents and the inherent reactivity of the pyrazole ring.

Step3_Mechanism cluster_2 Mechanism of Bromination Pyrazole 3-Ethoxy-1-methyl-1H-pyrazole SigmaComplex Sigma Complex Intermediate Pyrazole->SigmaComplex + NBS NBS N-Bromosuccinimide Product 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole SigmaComplex->Product - H+

Caption: Simplified mechanism for the bromination of 3-Ethoxy-1-methyl-1H-pyrazole.

Experimental Protocol:

  • Dissolve 3-ethoxy-1-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting Material(s)ProductTypical Yield
1CyclocondensationEthyl acetoacetate, Methylhydrazine1-Methyl-1H-pyrazol-3(2H)-one>90%
2O-Ethylation1-Methyl-1H-pyrazol-3(2H)-one, Ethyl iodide3-Ethoxy-1-methyl-1H-pyrazole70-85%
3Bromination3-Ethoxy-1-methyl-1H-pyrazole, NBS4-Bromo-3-ethoxy-1-methyl-1H-pyrazole80-95%

Table 2: Physicochemical Properties of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

PropertyValue
CAS Number1619897-03-8
Molecular FormulaC6H9BrN2O
Molecular Weight205.05 g/mol
AppearanceExpected to be a solid or oil

Note: Detailed analytical data for the final product should be obtained upon synthesis and compared with literature values for analogous compounds where available.

Safety and Handling Precautions

  • Methylhydrazine: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a fume hood with appropriate PPE.

  • N-Bromosuccinimide: An irritant and a source of bromine. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (DMF, Chloroform, Acetonitrile): Handle in a well-ventilated area, and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed and scientifically grounded synthetic route to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole. By following the outlined procedures and considering the mechanistic insights and safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and development. The presented three-step synthesis is robust and amenable to scale-up, offering a practical approach to accessing this important class of heterocyclic compounds.

References

  • Ghandour, M. I., et al. (2019). Synthesis, Characterization of New N-Alkyl-1H-Pyrazol-3-one Derivatives. Moroccan Journal of Heterocyclic Chemistry, 18(2), 65-78.
  • Al-Ostath, A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Abdel-Wahab, A. A., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 143-154.
  • El-Metwally, A. M. (2012).
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-188. [Link]

  • Chemsrc. (2025). 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Overman, L. E., & Painter, G. F. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. [Link]

  • Jukič, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(7), 1333-1345. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 58-67.
  • U.S. Environmental Protection Agency. (2025). 4-Bromo-3-methyl-1H-pyrazole-1-propanamine. Retrieved from [Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Ragavan, R. V., et al. (2011). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2832. [Link]

  • Chen, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(3), 4846-4857. [Link]

  • Sharma, S. K. (2015). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid.
  • Sharma, V., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(3), 269-273. [Link]

  • Ahmed, S. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. [Link]

Sources

Exploratory

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole CAS number 1619897-03-8

An In-Depth Technical Guide to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS No. 1619897-03-8) Executive Summary 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a substituted heterocyclic compound belonging to the pyrazole class o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS No. 1619897-03-8)

Executive Summary

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a substituted heterocyclic compound belonging to the pyrazole class of molecules. While specific literature on this exact molecule is sparse, its structural motifs—a pyrazole core, a C4-bromo substituent, and a C3-ethoxy group—position it as a highly valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas.[1][2] The bromine atom at the 4-position serves as a crucial synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3][4]

This guide provides a comprehensive technical overview based on established principles of pyrazole chemistry and data from closely related analogues. We will detail its predicted physicochemical properties, a robust and logical synthetic route with a detailed experimental protocol, its strategic applications in drug discovery, and essential safety and handling procedures.

Physicochemical and Spectroscopic Profile

Direct experimental data for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is not widely published. The following properties are predicted based on its structure and data from analogous compounds, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole and other substituted bromopyrazoles.[3][5]

Predicted Physicochemical Properties
PropertyValueSource/Rationale
CAS Number 1619897-03-8Verified Registry Number
Molecular Formula C₆H₉BrN₂OBased on structure
Molecular Weight 205.05 g/mol Calculated from formula
IUPAC Name 4-bromo-3-ethoxy-1-methyl-1H-pyrazoleStandard nomenclature
Appearance Colorless to light yellow solid or oilBy analogy to similar compounds[3]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF)General property of similar heterocycles
Predicted XLogP3 ~1.5 - 2.0Estimation based on structure
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole and fundamental NMR principles.[3][5] The key distinction will be the presence of an ethyl group (triplet and quartet signals in ¹H NMR) instead of a methyl group.

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (s, 1H, H-5), ~4.1 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), ~3.8 (s, 3H, N-CH₃), ~1.4 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (C-3), ~129 (C-5), ~85 (C-4), ~65 (-OCH₂CH₃), ~36 (N-CH₃), ~15 (-OCH₂CH₃)
Mass Spec (EI) m/z (%): 204/206 (M⁺, isotopic pattern for Br), fragments corresponding to loss of C₂H₄, OC₂H₅, and Br.

Proposed Synthesis and Mechanistic Rationale

The most logical and field-proven approach to synthesizing 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a two-step sequence involving the bromination of a pyrazol-3-ol precursor followed by O-alkylation. This strategy offers high yields and regiochemical control.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: O-Ethylation A 1-Methyl-1H-pyrazol-3-ol B 4-Bromo-1-methyl-1H-pyrazol-3-ol A->B NBS or Br₂ CH₂Cl₂ or AcOH C 4-Bromo-1-methyl-1H-pyrazol-3-ol D 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (Target Compound) C->D NaH, then Iodoethane Dry DMF or THF

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Insights and Experimental Choices

Step 1: Electrophilic Bromination The pyrazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, such as bromination, occur preferentially at the C4 position, which is the most nucleophilic site.[6] Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent control and minimizes side reactions compared to elemental bromine. The pyrazol-3-ol starting material exists in tautomeric equilibrium with its pyrazolone form, but both forms readily undergo bromination at the 4-position.[7]

Step 2: Williamson Ether Synthesis (O-Ethylation) This classic reaction is ideal for forming the desired ether linkage.[3]

  • Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base. Its use is critical because it irreversibly deprotonates the hydroxyl group of the pyrazol-3-ol to form the corresponding alkoxide. This creates a potent nucleophile without competing in the subsequent substitution reaction.

  • Solvent Choice (DMF/THF): A dry, polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential. These solvents effectively solvate the sodium cation, leaving the alkoxide anion highly reactive. They are also inert to the strong base and electrophile.

  • Electrophile (Iodoethane): Iodoethane is an excellent electrophile for this Sₙ2 reaction. Iodine is a large, polarizable atom, making it an excellent leaving group and facilitating a rapid and efficient reaction with the alkoxide nucleophile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-ol

  • To a solution of 1-methyl-1H-pyrazol-3-ol (1.0 eq) in dichloromethane (DCM, 10 mL/g), cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: Synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS 1619897-03-8)

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the crude 4-Bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq) in dry DMF (10 mL/g).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-6 hours (or until TLC indicates consumption of the starting material). For less reactive alkylating agents, gentle heating (e.g., 60 °C) may be required.[3]

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (Silica gel, eluting with a Hexanes:Ethyl Acetate gradient) to yield the pure target compound.

Core Applications in Drug Discovery & Chemical Biology

The strategic value of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole lies in its dual-functionality as both a stable pharmacophore and a versatile synthetic intermediate.

The Pyrazole Core: A Privileged Pharmacophore

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in drugs targeting a vast array of diseases.[2][8] Its unique electronic properties allow it to act as a bioisostere for other aromatic rings, improving physicochemical properties like solubility while serving as both a hydrogen bond donor (if N-H is present) and acceptor (at N2), enabling strong interactions with biological targets.[2]

Examples of Therapeutic Areas for Pyrazole-Containing Drugs:

  • Anti-inflammatory: Celecoxib (COX-2 inhibitor)

  • Oncology: Crizotinib (Tyrosine kinase inhibitor)

  • Antiviral & Antibacterial: Various derivatives show potent activity.[9]

  • CNS Disorders: Derivatives are explored for antipsychotic and neuroprotective effects.[2]

The C4-Bromo Group: A Gateway to Chemical Diversity

The bromine atom at the C4 position is not merely a substituent; it is a powerful tool for analogue synthesis. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the rapid and predictable installation of a wide variety of functional groups.

G cluster_0 Cross-Coupling Reactions A 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole AB Suzuki Coupling (C-C Bond) A->AB AC Sonogashira Coupling (C-C Bond) A->AC AD Buchwald-Hartwig (C-N Bond) A->AD B Aryl/Heteroaryl Boronic Acids B->AB C Terminal Alkynes C->AC D Amines D->AD

Caption: Versatility of the C4-Bromo group in cross-coupling.

  • Suzuki Coupling: Reacting the title compound with various aryl or heteroaryl boronic acids introduces new aromatic systems, a common strategy for modulating target binding and pharmacokinetic properties.[4]

  • Sonogashira Coupling: This reaction introduces alkyne functionalities, which can serve as rigid linkers or be further elaborated.

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing diverse amine substituents that can improve solubility or form key hydrogen bonds with a target protein.

This synthetic versatility makes the title compound an ideal starting point for generating a library of related molecules for high-throughput screening and SAR studies in a drug discovery program.

Safety, Handling, and Storage

As a brominated heterocyclic compound, 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole requires careful handling in a laboratory setting. The following precautions are based on guidelines for similar chemicals.[10][11]

Hazard Classification (Anticipated)
  • Skin Irritation: Likely to cause skin irritation upon contact.[10]

  • Eye Irritation: Likely to cause serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Acute Toxicity: Handle with care, as many organobromine compounds have associated toxicity.[12]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous chemical waste.

Conclusion

While 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS 1619897-03-8) is not a widely characterized compound, its structure embodies features of significant interest to the chemical and pharmaceutical sciences. By leveraging established synthetic methodologies and understanding the role of its core functional groups, this molecule can be reliably prepared and utilized as a powerful intermediate. Its pyrazole core offers a proven pharmacophore, while the C4-bromo substituent provides a versatile anchor point for synthetic diversification. Adherence to rigorous safety protocols is essential for its handling. This guide serves as a foundational resource for researchers looking to exploit the potential of this promising building block in their discovery and development programs.

References

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  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazol-3-ol. Retrieved from [Link]

  • Chemsrc. (2025, September 15). 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole. Retrieved from [Link]

  • BLDpharm. (n.d.). 1350323-85-1|4-Bromo-3-methoxy-1-methyl-1H-pyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December).
  • Carl ROTH. (n.d.).
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

Sources

Foundational

The Architectures of Azoles: A Technical Guide to Novel Pyrazole Compounds

Abstract The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] From the serendipitous discovery of Antipyrine in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] From the serendipitous discovery of Antipyrine in the late 19th century to the precision engineering of third-generation kinase inhibitors like Pirtobrutinib in 2023, pyrazoles have evolved from simple antipyretics to complex, target-specific molecular chimeras. This guide dissects the synthetic evolution, structural pharmacology, and experimental methodologies defining the current state of pyrazole drug discovery.

Historical Genesis: The Knorr Singularity

The history of pyrazoles is anchored in the 1883 work of Ludwig Knorr. While attempting to synthesize quinolines, Knorr reacted ethyl acetoacetate with phenylhydrazine. The result was not a quinoline, but 1-phenyl-3-methyl-5-pyrazolone .

This discovery led to Antipyrine (phenazone) in 1887, the first synthetic analgesic-antipyretic. Its success validated the concept that synthetic organic molecules could rival natural alkaloids in therapeutic efficacy.

DOT Diagram: The Pyrazole Therapeutic Timeline

The following diagram traces the evolution of pyrazole pharmacophores from simple analgesics to complex kinase inhibitors.

PyrazoleTimeline Antipyrine 1887: Antipyrine (First Synthetic Analgesic) Phenylbutazone 1949: Phenylbutazone (NSAID/Anti-inflammatory) Antipyrine->Phenylbutazone Modification Sildenafil 1998: Sildenafil (PDE5 Inhibitor) Antipyrine->Sildenafil Scaffold Fusion Celecoxib 1999: Celecoxib (COX-2 Selective Inhibitor) Phenylbutazone->Celecoxib Target Specificity Rimonabant 2006: Rimonabant (CB1 Antagonist - Withdrawn) Celecoxib->Rimonabant Receptor Exploration Pirtobrutinib 2023: Pirtobrutinib (BTK Inhibitor - MCL) Rimonabant->Pirtobrutinib Kinase Precision

Figure 1: Chronological evolution of key pyrazole-based therapeutics, highlighting shifts from general analgesia to targeted enzyme inhibition.

The Golden Age: Structural Pharmacology

The ubiquity of pyrazoles arises from their dual nature: they can act as both hydrogen bond donors (NH) and acceptors (N:), allowing for high-affinity interactions within enzyme active sites.

The COX-2 Revolution (Celecoxib)

The development of Celecoxib marked a shift toward rational design.

  • Mechanism: The pyrazole ring serves as a rigid spacer, orienting a sulfonamide group into a hydrophilic side pocket distinct to COX-2, thereby avoiding COX-1 inhibition (which causes gastric side effects).

  • Causality: The 1,5-diaryl substitution pattern was critical. Early Knorr syntheses often produced mixtures of 1,3- and 1,5-isomers. Regiocontrol became the primary synthetic challenge.

Phosphodiesterase Inhibition (Sildenafil)

In Sildenafil (Viagra), the pyrazole is fused to a pyrimidine ring.[5] This mimics the purine ring of cGMP, the natural substrate of PDE5.

  • Insight: The pyrazolo[4,3-d]pyrimidine core locks the molecule in a conformation that perfectly fits the catalytic site of PDE5, preventing cGMP hydrolysis and prolonging vasodilation.

Modern Synthetic Architectures

The classical Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) suffers from poor regioselectivity, often yielding mixtures of 1,3- and 1,5-isomers that require tedious chromatographic separation.

Modern drug discovery demands regiodivergent methods.

Technical Deep Dive: Regioselective 1,3-Dipolar Cycloaddition

A superior approach involves the reaction of nitrile imines (generated in situ) with alkynes or alkenes. This method allows for the precise placement of substituents based on the electronic properties of the dipole and dipolarophile.

DOT Diagram: Regioselective Synthesis Logic

SynthesisLogic cluster_control Regiocontrol Factors Hydrazonoyl Hydrazonoyl Halide (Precursor) NitrileImine Nitrile Imine Dipole (In Situ Generation) Hydrazonoyl->NitrileImine Dehydrohalogenation Base Base (TEA/Et3N) Base->NitrileImine Alkyne Terminal Alkyne (Dipolarophile) TS Concerted Transition State (HOMO-LUMO Interaction) Alkyne->TS NitrileImine->TS + Alkyne Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) TS->Product Cycloaddition Sterics Steric Hindrance (Favors 1,3,5) Sterics->TS Electronics Electronic Bias (Dipole Moment) Electronics->TS

Figure 2: Mechanistic pathway for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition.

Experimental Protocol: Cope-Type Hydroamination

Objective: Synthesis of a 1,3,5-trisubstituted pyrazole library without transition metals. Rationale: This protocol avoids toxic metal catalysts (Cu, Pd) and harsh acids, utilizing a Cope-type hydroamination mechanism that is self-validating through the distinct cyclization of 1,3-dialkynes.

Reagents & Equipment[6]
  • Substrate: 1,4-Diphenylbuta-1,3-diyne (1.0 equiv)

  • Nucleophile: Methylhydrazine sulfate (1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous

  • Base: None required (Self-catalyzed) or mild base (K2CO3) if using salt forms.

  • Temp: 100°C

Step-by-Step Methodology
  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 1,4-diphenylbuta-1,3-diyne (1 mmol) in DMSO (3 mL).

  • Addition: Add methylhydrazine sulfate (1.5 mmol) directly to the solution. Note: The use of the sulfate salt creates a buffered environment, moderating the reaction rate.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the highly fluorescent diyne spot indicates consumption.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from ethanol.

Mechanism of Action: The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on the alkyne, followed by a [3,3]-sigmatropic rearrangement (Cope-type) and subsequent intramolecular cyclization. This pathway locks the regioselectivity, yielding the 1,3,5-isomer exclusively.

Quantitative Data: Yield Comparison
Substrate (R1)Substrate (R2)Hydrazine (R3)Yield (%)Regioselectivity (1,3,5 : 1,3,4)
PhenylPhenylMethyl82%>99:1
4-Me-PhenylPhenylMethyl78%>99:1
4-Cl-PhenylPhenylMethyl85%>99:1
ThiophenePhenylMethyl80%>95:5

Table 1: Scope and efficiency of the Cope-type hydroamination protocol for various pyrazole derivatives.

Future Horizons: Kinase Inhibitors

The latest FDA approval of Pirtobrutinib (2023) highlights the future: non-covalent (reversible) BTK inhibitors. Unlike first-generation covalent inhibitors (Ibrutinib), these molecules do not rely on a reactive cysteine, making them effective against resistance mutations (e.g., C481S).

DOT Diagram: SAR of Kinase Inhibitors

SAR cluster_logic Design Logic Core Pyrazole Core (Scaffold) N1 N1 Position: Solubility Tail (e.g., Piperidine/Morpholine) Core->N1 ADME Optimization C3 C3 Position: Hinge Binder (H-Bond Acceptor/Donor) Core->C3 ATP Mimicry C5 C5 Position: Gatekeeper Interaction (Bulky Hydrophobic Group) Core->C5 Selectivity Filter Logic1 N1 prevents rapid metabolism N1->Logic1 Logic2 C3 mimics Adenine N1/N6 C3->Logic2 Logic3 C5 accesses back pocket C5->Logic3

Figure 3: Structure-Activity Relationship (SAR) map for third-generation pyrazole-based kinase inhibitors.

References

  • Knorr, L. (1883).[3][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Bruneau, P., & Delouvrié, B. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. Link

  • Chen, Z., et al. (2014). Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Cope-Type Hydroamination of 1,3-Dialkynes with Alkylhydrazines. Synlett. Link

  • FDA. (2023).[2] FDA grants accelerated approval to pirtobrutinib for relapsed or refractory mantle cell lymphoma. FDA.gov.[5] Link

  • Ansari, A., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Link

Sources

Exploratory

stability and storage conditions for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Substituted Pyrazoles in Modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted Pyrazoles in Modern Chemistry

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties and versatile functionalization potential make them prized building blocks in drug discovery and process development. 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is one such building block, offering multiple reaction sites for molecular elaboration. The presence of the bromo-substituent allows for cross-coupling reactions, while the ethoxy group modulates the electronic character of the pyrazole ring.

The integrity of such a reagent is paramount to the success and reproducibility of synthetic campaigns. Degradation of the starting material can lead to failed reactions, the formation of complex impurity profiles, and ultimately, compromised results. This guide provides a comprehensive analysis of the stability profile of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, offering field-proven storage and handling protocols. As specific stability data for this compound is not extensively published, this document synthesizes information from analogous pyrazole structures and applies fundamental principles of chemical stability to establish best practices.

Physicochemical and Hazard Profile

A thorough understanding of a compound's properties is the foundation of safe handling and effective storage. While detailed experimental data for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is limited, we can infer its characteristics from its structure and data on closely related analogues.

PropertyInferred Value / InformationRationale / Source
Molecular Formula C₆H₉BrN₂OBased on chemical structure.
Molecular Weight 205.05 g/mol Based on chemical structure.
CAS Number 1619897-03-8Chemical Abstracts Service registry number.[1]
Appearance Likely a solid or liquid.Related brominated pyrazoles can be liquids or solids.
Hazard Profile Assumed to be an irritant.Analogous compounds like 4-bromo-3-methyl-1H-pyrazole are known to cause skin, eye, and respiratory irritation.[2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.This is a common incompatibility for many organic compounds, particularly heterocyclic structures.[2][3]

Core Stability Analysis and Recommended Storage Conditions

The stability of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is dictated by the three key functional groups: the pyrazole ring, the bromo substituent, and the ethoxy group. Each presents a potential vector for degradation if the compound is not stored under optimal conditions.

Key Factors Influencing Stability
  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the pyrazole core is thermally robust, prolonged exposure to heat can promote slow decomposition.

  • Atmosphere (Moisture & Oxygen): The ethoxy group is potentially susceptible to hydrolysis, a reaction catalyzed by the presence of moisture and either acidic or basic conditions, which would yield the corresponding pyrazol-3-ol. Oxygen presents a risk of slow oxidation over time, especially if catalyzed by trace metal impurities.

  • Light: Carbon-halogen bonds, such as the C-Br bond in this molecule, can be susceptible to photolytic cleavage upon exposure to UV light, which would generate radical species and lead to a cascade of degradation products.

Recommended Storage Protocol

Based on this analysis, the following conditions are recommended to maximize the shelf-life and preserve the purity of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces moisture and oxygen, preventing hydrolysis and oxidation.[3]
Container Tightly sealed, amber glass vial or bottle.Amber glass protects the compound from light, preventing photodecomposition.[4][5][6] A tight seal is crucial to maintain the inert atmosphere.
Location A dry, well-ventilated, dedicated chemical storage area.Ensures safety and prevents accidental exposure to incompatible materials.[3][4][5]
Incompatibilities Store away from strong oxidizing agents, acids, and bases.Prevents chemical reactions that could degrade the compound.[2]

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing analytical methods to monitor stability and for troubleshooting synthetic reactions. Based on the structure of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, two primary degradation routes are plausible.

G cluster_0 Conditions A 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole P1 Product 1: 4-Bromo-1-methyl-1H-pyrazol-3-ol A->P1 Pathway A: Hydrolysis P2 Product 2: 3-Ethoxy-1-methyl-1H-pyrazole A->P2 Pathway B: Debromination C1 Moisture (H₂O) + Acid/Base Catalyst C1->P1 C2 UV Light or Reducing Agents C2->P2

Caption: Plausible degradation pathways for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Pathway A: Hydrolysis of the Ethoxy Group In the presence of moisture, particularly under acidic or basic conditions, the ethoxy group can undergo nucleophilic substitution to yield ethanol and 4-Bromo-1-methyl-1H-pyrazol-3-ol. This is often the most common degradation pathway for alkoxy-substituted heterocycles.

Pathway B: Reductive or Photolytic Debromination The carbon-bromine bond is susceptible to cleavage. This can occur via exposure to UV light or in the presence of reducing agents or certain metal catalysts. This pathway would result in the formation of 3-Ethoxy-1-methyl-1H-pyrazole.

Framework for Experimental Stability Assessment

To ensure the highest quality of research, particularly in regulated environments, generating in-house stability data is a self-validating and trustworthy practice. The following protocols outline a standard approach for conducting forced degradation and long-term stability studies.

Experimental Workflow Overview

G cluster_0 Forced Degradation (Stress Study) cluster_1 Long-Term Stability Start Start: Pristine Compound (t=0 analysis) A1 Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A1 A2 Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->A2 A3 Oxidation (e.g., 3% H₂O₂, RT) Start->A3 A4 Thermal Stress (e.g., 80°C, dry) Start->A4 A5 Photostability (ICH Q1B compliant) Start->A5 B1 Store at Recommended Conditions (2-8°C, dark, inert) Start->B1 Analysis Analyze Samples: • HPLC for Purity • LC-MS for Impurity ID A1->Analysis A2->Analysis A3->Analysis A4->Analysis A5->Analysis Timepoints Test at Intervals: 3, 6, 12, 24 months B1->Timepoints End End: Determine Shelf-Life & Degradation Profile Analysis->End Timepoints->Analysis

Caption: Experimental workflow for comprehensive stability testing.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and test the stability-indicating capability of the analytical method.

Objective: To identify potential degradants and degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal: Keep a vial of the stock solution (or solid material) in an oven at 80°C.

    • Photolytic: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines.

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the vials for a defined period (e.g., 24-48 hours), periodically sampling. If significant degradation (>20%) is observed quickly, shorten the time.

  • Analysis: At each time point, quench the reaction (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis by HPLC-UV and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradants). Use LC-MS to determine the mass of the degradants to help elucidate their structures.

Protocol 2: Long-Term Stability Study

Objective: To determine the re-test date or shelf-life of the compound under recommended storage conditions.

Methodology:

  • Packaging: Package multiple, independent samples of a single batch of the compound in vials that match the recommended storage conditions (amber glass, sealed under argon).

  • Storage: Place the samples in a calibrated refrigerator maintained at 2-8°C.

  • Testing Schedule: Establish a testing schedule. A typical schedule includes time points at 0, 3, 6, 12, 18, 24, and 36 months.

  • Analysis: At each time point, remove one vial from storage. Allow it to equilibrate to room temperature before opening. Analyze the sample for purity and impurity profile using a validated, stability-indicating HPLC method.

  • Data Logging: Record all results meticulously.

Time Point (Months)Purity (%)AppearanceDegradant 1 (%)Degradant 2 (%)
0
3
6
12
24

Conclusion

While 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a stable compound when handled and stored correctly, its reactivity necessitates careful management. The key to preserving its integrity lies in stringent control over temperature, light, and atmospheric conditions. Storing the compound under refrigerated (2-8°C), dark, and inert conditions will effectively mitigate the primary risks of hydrolysis and photodecomposition. For organizations engaged in cGMP or other regulated activities, implementing a formal stability testing program based on the protocols outlined herein will provide robust, verifiable data to ensure the compound's quality over its entire lifecycle.

References

  • JR-0479 - Safety Data Sheet. (2023, July 5). Handling and storage.
  • SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. (2025, December 20). Fisher Scientific.
  • 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole | CAS#:1619897-03-8. (2025, September 15). Chemsrc.
  • 3-AMINO-4-BROMO-1-METHYLPYRAZOLE Safety Data Sheets. Echemi.
  • 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole. (2023, September 29). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-4-bromo-1H-pyrazole. (2025, October 7). Thermo Fisher Scientific.
  • 4-Bromo-3-methyl-1H-pyrazole 97 13808-64-5. Sigma-Aldrich.

Sources

Foundational

Strategic Sourcing & Technical Validation: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Executive Summary: The "Scaffold" Risk In modern drug discovery, particularly within the kinase inhibitor space, pyrazole derivatives serve as critical pharmacophores. 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold" Risk

In modern drug discovery, particularly within the kinase inhibitor space, pyrazole derivatives serve as critical pharmacophores. 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8) is a specialized building block.[1][2] Unlike commodity reagents (e.g., 4-bromopyrazole), this trisubstituted intermediate carries specific supply chain risks:

  • Regioisomeric Ambiguity: The synthesis requires precise control to ensure the ethoxy group is at position 3, not 5, and that methylation occurs at N1 rather than N2.

  • Limited Stock Availability: Major aggregators often list this as "4 weeks lead time," indicating a make-on-demand status rather than shelf stock.[1][2]

This guide provides a technical roadmap for sourcing, validating, and integrating this compound into your workflow with high scientific integrity.

Chemical Profile & Synthetic Utility[1][2][3][4]

The Molecule[1][4][5]
  • IUPAC Name: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole[1][2]

  • CAS Number: 1619897-03-8[1][2][3][4]

  • Molecular Formula: C₆H₉BrN₂O[1][2][3][5]

  • Molecular Weight: 205.05 g/mol [1][2][3][5]

  • Key Features:

    • C-4 Bromine: Handle for Suzuki/Buchwald couplings.[1][2]

    • C-3 Ethoxy: H-bond acceptor/donor modulator; distinct from the common methoxy analogs.[1][2]

    • N-1 Methyl: Blocks prototropy, defining the steric vector.[1][2]

Synthetic Logic & Impurity Profiling

To validate a supplier's Certificate of Analysis (CoA), one must understand the synthesis.[1][2] The commercial route typically follows Path A or Path B (see diagram below).[1][2] The critical quality attribute (CQA) is the regioselectivity of alkylation .[1][2]

Common Impurities to Screen:

  • Regioisomer A: 4-Bromo-5-ethoxy-1-methyl-1H-pyrazole (Steric impurity).[1][2]

  • N-Alkylation Byproduct: 4-Bromo-1-methyl-2-ethyl-1,2-dihydro-3H-pyrazol-3-one (if O-alkylation fails).[1][2]

  • Over-bromination: 3,5-Dibromo species (if stoichiometry is uncontrolled).[1][2]

Visualization: Synthesis & Impurity Logic

SynthesisPathways SM Methyl Hydrazine + Ethyl Cyanoacetate Inter Intermediate: 3-Hydroxy-1-methylpyrazole SM->Inter Cyclization Imp2 Impurity 2: 5-Ethoxy Isomer (Regio-error) SM->Imp2 Wrong Cyclization Target TARGET: 4-Bromo-3-ethoxy- 1-methyl-1H-pyrazole Inter->Target 1. Bromination (NBS) 2. O-Ethylation (EtI/K2CO3) Imp1 Impurity 1: N-Ethyl Isomer (N-alkylation) Inter->Imp1 Side Reaction: N-Ethylation

Figure 1: Synthetic pathways highlighting the critical bifurcation points where impurities (red) are generated versus the target molecule (green).[1][2]

Commercial Supply Landscape

The market for CAS 1619897-03-8 is Tier 2 (Specialty Building Block).[1][2] It is not a commodity chemical.[1][2]

Validated Suppliers

Based on current database interrogation (Enamine, Chemsrc, MolCore), the supply chain is concentrated.[1][2]

Supplier TierVendor NameStock StatusRisk ProfileRecommended Use
Originator Enamine High Probability Low.[1][2] They likely hold the primary library code (Code: EN300-24173066).[1][2]Discovery/Screening. Best for <10g orders requiring speed.[1][2]
Aggregator Accela ChemBio Lead Time (4-6 wks)Medium.[1][2] Likely sourcing from Enamine or custom synthesis partners.[1][2]Comparison Sourcing. Use if Originator is out of stock.[1][2]
Custom House MolCore Make-on-DemandLow/Med.[1][2] Specializes in pyrazole scaffolds.[1][2][6]Scale-up (>100g). When process optimization is needed.[1][2]
Procurement Decision Matrix

Do not simply "add to cart." Use this logic to avoid project delays.

ProcurementStrategy Start Need CAS 1619897-03-8 Qty Quantity Required? Start->Qty Small < 10 Grams (Discovery) Qty->Small Large > 100 Grams (Process Dev) Qty->Large CheckEnamine Check Enamine Store (Code: EN300-24173066) Small->CheckEnamine Custom Request FTE/FFS from WuXi / PharmBlock Large->Custom Cost Efficiency StockYes In Stock? CheckEnamine->StockYes BuyEnamine Direct Purchase (Lead Time: 1 week) StockYes->BuyEnamine Yes StockYes->Custom No

Figure 2: Strategic sourcing decision tree. For small quantities, prioritize the originator (Enamine) to minimize lead time.[2]

Technical Validation Protocol (The "Self-Validating" System)

Trusting a label is insufficient for rigorous science.[1][2] Upon receipt of the material, perform the following Identity & Purity Triage .

The "Regio-Check" (NMR)

The most common failure mode is receiving the N-ethyl or 5-ethoxy isomer.[1][2]

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic 1: Pyrazole-H (C5-H).[1][2] Look for a sharp singlet around 7.5 - 8.0 ppm .[1][2] If this is split or shifted significantly upfield, suspect the wrong isomer.[1][2]

    • Diagnostic 2: N-Methyl. Sharp singlet (~3.6 - 3.8 ppm).[1][2]

    • Diagnostic 3: O-Ethoxy.[1][2] Classic quartet (4.1 ppm) and triplet (1.3 ppm).[1][2]

    • NOESY Experiment (Crucial): You must observe a NOE correlation between the N-Methyl protons and the C5-Proton .[1][2]

      • If NOE is present:[1][2] You have the correct 1-methyl isomer.[1][2]

      • If NOE is absent: You may have the 1-methyl-5-ethoxy isomer (where the ethoxy group blocks the interaction) or the N-ethyl isomer.[1][2]

Purity by LC-MS[1][2]
  • Method: Reverse Phase (C18), Water/Acetonitrile + 0.1% Formic Acid.[1][2]

  • Expectation: Single peak at [M+H]+ = 205/207 (1:1 Bromine isotope pattern).[1][2]

  • Red Flag: A peak at Mass 177 (Loss of Ethyl) suggests hydrolysis to the pyrazolone, indicating poor storage stability.[1][2]

Handling & Stability[1][2]
  • Storage: Keep at 2-8°C, under inert atmosphere (Argon/Nitrogen).

  • Reactivity: The C-Br bond is stable, but the ethoxy group can be acid-sensitive.[1][2] Avoid prolonged exposure to strong Lewis acids without scavenging.[1][2]

References

  • Chemsrc . CAS 1619897-03-8 Chemical Properties and Suppliers. Retrieved October 26, 2025, from [Link][2]

  • National Center for Biotechnology Information . PubChem Compound Summary for substituted pyrazoles. (General Reference for Pyrazole Chemistry). [Link]

Sources

Exploratory

4-Bromo-1-Methyl-1H-Pyrazole: A Linchpin Scaffold in Modern Medicinal Chemistry

Executive Technical Summary In the landscape of nitrogen-containing heterocycles, 4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8) has emerged not merely as a reagent, but as a strategic "linchpin" scaffold. Its utility st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

In the landscape of nitrogen-containing heterocycles, 4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8) has emerged not merely as a reagent, but as a strategic "linchpin" scaffold. Its utility stems from a unique electronic duality: the electron-rich pyrazole ring (amenable to electrophilic substitution and C-H activation) juxtaposed with the electron-withdrawing bromine at the C4 position (primed for oxidative addition).

For the medicinal chemist, this molecule offers a gateway to high-diversity libraries. It serves as the core for PI3K inhibitors , CDK9 modulators , and CRAC channel antagonists . This guide dissects the synthetic manipulation of this scaffold, focusing on orthogonal functionalization strategies that allow independent modification of the C4 and C5 positions.

Structural & Electronic Analysis: The "Why"

To design effective experiments, one must understand the substrate's electronic personality.

  • Dipole & Solvation: The

    
    -methyl group locks the tautomeric equilibrium, creating a distinct dipole. Unlike unprotected pyrazoles, 1-methyl-4-bromopyrazole does not poison Pd-catalysts via 
    
    
    
    deprotonation/coordination, making it a superior substrate for cross-coupling.
  • The C4-Bromine Handle: Position C4 is the most nucleophilic site in the parent pyrazole. By installing a bromine here, we invert the reactivity, turning C4 into an electrophilic center susceptible to Pd(0) insertion.

  • The C5-Acidic Proton: The proton at C5 (adjacent to

    
    ) is significantly more acidic (
    
    
    
    in DMSO) than the C3 proton. This acidity difference is the basis for regioselective C-H activation , allowing functionalization at C5 without disturbing the C4-bromide.

Synthetic Divergence: Orthogonal Workflows

The power of this scaffold lies in its ability to undergo sequential, orthogonal functionalization .

Workflow A: C4-Selective Cross-Coupling (The Standard)

The C4-Br bond is highly reactive toward Pd(0). Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings proceed readily.

  • Challenge: Pyrazole nitrogens can coordinate to Pd, dampening catalytic turnover.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or chelating bis-phosphines (dppf) to prevent catalyst sequestration.

Workflow B: C5-Selective Direct Arylation (The Advanced Route)

Using specific conditions (Pd(OAc)₂, KOAc), one can activate the C5-H bond chemoselectively over the C4-Br bond.

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Strategic Value: This yields a 4-bromo-5-aryl-1-methylpyrazole . The bromine remains intact, available for a second coupling reaction. This enables the rapid assembly of 4,5-disubstituted pyrazoles with complete regiocontrol.

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the divergent pathways available from the core scaffold.

PyrazoleReactivity Core 4-Bromo-1-methyl -1H-pyrazole Suzuki Suzuki-Miyaura (C4-Arylation) Core->Suzuki Ar-B(OH)2 Pd-Cat CH_Act C-H Activation (C5-Arylation) Core->CH_Act Ar-Br Pd(OAc)2, KOAc Prod_Suzuki 4-Aryl-1-methyl -1H-pyrazole Suzuki->Prod_Suzuki Prod_CH 4-Bromo-5-aryl -1-methylpyrazole CH_Act->Prod_CH Retains Br Seq_Suzuki Secondary Suzuki (C4-Arylation) Prod_CH->Seq_Suzuki Ar'-B(OH)2 Prod_Final 4,5-Diaryl-1-methyl -1H-pyrazole Seq_Suzuki->Prod_Final Orthogonal Synthesis

Caption: Orthogonal functionalization pathways. Note the "C-H Activation" route preserves the C4-Bromine for subsequent derivatization.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling (C4-Arylation)

Objective: Rapid synthesis of 4-aryl-1-methylpyrazoles.[1][2] Reference Grounding: Adapted from optimized microwave protocols for electron-deficient heterocycles [1, 4].

Reagents:

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.5 equiv)
    
  • Solvent: DME/Water (10:1 v/v)[1]

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, dissolve the pyrazole and boronic acid in DME.

  • Degassing: Bubble nitrogen through the solution for 5 minutes. (Critical: Removes

    
     to prevent homocoupling and catalyst deactivation).
    
  • Activation: Add the base (

    
     aqueous solution or solid) and catalyst (
    
    
    
    ). Cap the vial immediately under
    
    
    .
  • Reaction: Irradiate at 90°C for 10–15 minutes . (Conventional heating requires reflux for 4-12 hours).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: Hexanes -> 30% EtOAc/Hexanes).

Protocol B: Chemoselective C5-Direct Arylation

Objective: Functionalize C5 while preserving the C4-Br bond. Reference Grounding: Based on phosphine-free Pd-catalyzed C-H activation methodologies [5, 6].[3]

Reagents:

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.5 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)
    
  • Base: KOAc (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Stoichiometry: Use an excess of the pyrazole (1.5 equiv). This biases the kinetics toward mono-arylation and prevents oligomerization.

  • Setup: Combine reagents in a dry pressure tube. DMA must be anhydrous.

  • Thermal Cycle: Heat to 150°C for 16 hours .

    • Why this temp? High temperature is required to overcome the activation energy of the C-H bond cleavage via the CMD mechanism.

    • Why phosphine-free? Phosphine ligands often promote oxidative addition into the C4-Br bond. By omitting them, we favor the C-H activation pathway.

  • Validation: Monitor via LC-MS. Look for the mass shift corresponding to +Aryl (-H). If C4-coupling occurs, you will see a different retention time or mass (if the aryl groups differ).

  • Isolation: The product contains a bromine atom.[4][5][6][7] Handle with care during purification (avoid radical initiators).

Medicinal Chemistry Applications

The 4-bromo-1-methyl-pyrazole scaffold is not just a building block; it is a pharmacophore modulator.

Quantitative Activity Data (Selected Case Studies)

The following table summarizes biological activity improvements when utilizing the 1-methyl-4-bromo core versus unsubstituted analogs.

TargetCompound ClassModificationOutcomeRef
PI3K Kinase InhibitorC4-Br

C4-Aryl
Increased selectivity for p110

isoform
[1]
CRAC Channel Ion Channel BlockerC3-Amine + C4-BrNanomolar potency (

nM)
[1]
CDK9 Cancer TherapeuticC4-Styryl deriv.High potency antiproliferative (CAN508 analog)[2]
Bacteria AntimicrobialC4-SulfonylmethylBroad-spectrum activity (S. aureus, P. aeruginosa)[3]
Case Study: CDK9 Inhibition

In the development of CDK9 inhibitors (potential anti-cancer drugs), the 4-position is critical for occupying the ATP-binding pocket. The 4-bromo-1-methyl-pyrazole serves as the precursor to CAN508 analogs .

  • Strategy: A Suzuki coupling at C4 introduces a styryl or biaryl system that stacks against the gatekeeper residue.

  • Result: The 1-methyl group fits into a hydrophobic sub-pocket, improving affinity compared to the N-H analog which faces desolvation penalties.

References

  • BenchChem. "4-Bromo-1-methyl-1H-pyrazol-3-amine: Properties and Applications." BenchChem Technical Library. Link

  • RSC Publishing. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry. Link

  • Der Pharma Chemica. "Synthesis of 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst." Der Pharma Chemica, 2017. Link

  • RHHZ. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research. Link

  • Organic Chemistry Frontiers. "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage." Royal Society of Chemistry, 2015. Link

  • Académie des Sciences. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation." Comptes Rendus Chimie, 2025. Link

  • ACS Publications. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates."[4] The Journal of Organic Chemistry, 2019. Link[4]

Sources

Protocols & Analytical Methods

Method

using 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in Suzuki coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Executive Summary This technical guide details the optimized protocols for utilizing 4-Bromo-3-ethoxy-1-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Executive Summary

This technical guide details the optimized protocols for utilizing 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8) as an electrophile in Suzuki-Miyaura cross-coupling reactions. While pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents), the 4-position of electron-rich 3-alkoxypyrazoles presents specific challenges due to reduced electrophilicity and potential catalyst poisoning by the pyrazole nitrogens.

This note provides two validated workflows—Method A (Standard Thermal) and Method B (Microwave-Assisted) —designed to maximize yield, suppress homocoupling, and ensure reproducibility in drug discovery campaigns.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole
CAS Number 1619897-03-8
Molecular Formula

Molecular Weight 205.05 g/mol
Physical State White to off-white solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Mechanistic Challenges
  • Electronic Deactivation: The ethoxy group at C3 is an electron-donating group (EDG). Through resonance, it increases electron density at the C4 position, making the C-Br bond less susceptible to oxidative addition by the Palladium(0) species compared to electron-deficient aryl halides.

  • Coordination Poisoning: The

    
     nitrogen (N2) of the pyrazole ring is a competent ligand that can displace phosphines on the palladium center, leading to catalyst deactivation (formation of stable Pd-N species).
    

The Solution: The use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos). These ligands serve a dual purpose:

  • Electronic: They create a highly nucleophilic Pd(0) center, facilitating oxidative addition into the electron-rich C-Br bond.

  • Steric: Their bulk prevents the formation of inactive bis-ligated complexes and blocks the approach of the pyrazole nitrogen to the metal center.

Optimized Experimental Protocols

Method A: Standard Thermal Coupling (Scale-Up Friendly)

Recommended for gram-scale synthesis and temperature-sensitive substrates.

Reagents:

  • Substrate: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (1.0 mol%) + XPhos (2.0 mol%) OR XPhos Pd G2 (2.0 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction flask equipped with a magnetic stir bar and a reflux condenser with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 precatalyst (2 mol%).

  • Inerting: Evacuate and backfill the flask with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

  • Base Addition: Add degassed 2.0 M aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (look for consumption of the bromide, m/z 205/207).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Microwave-Assisted (High Throughput)

Recommended for library generation and difficult-to-couple boronic acids.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv, solid)
    
  • Solvent: DME / Water (4:1 ratio)

Step-by-Step Procedure:

  • Loading: In a microwave vial (2–5 mL), add the pyrazole (0.5 mmol), boronic acid (0.75 mmol),

    
     (29 mg, 0.025 mmol), and 
    
    
    
    (325 mg, 1.0 mmol).
  • Solvent: Add DME (3 mL) and Water (0.75 mL). Cap the vial.

  • Irradiation: Heat in a microwave reactor at 120°C for 20 minutes (High Absorption setting).

  • Analysis: Check LC-MS. If incomplete, add 1 mol% fresh catalyst and irradiate for an additional 10 minutes.

Reaction Optimization Guide

The following table summarizes the impact of variable changes specifically for the 3-ethoxy-pyrazole scaffold.

VariableRecommendationRationale
Ligand XPhos or SPhos Essential for overcoming the electron-rich nature of the pyrazole C4 position. Standard

may result in sluggish kinetics.
Base

(aq)
Mild enough to prevent hydrolysis of the ethoxy group; strong enough to activate the boronic acid. Avoid strong alkoxides (

) which may cause side reactions.
Solvent 1,4-Dioxane or DME Ethers coordinate weakly to Pd, stabilizing the active species without competing with the substrate.
Boronic Acid Excess (1.5 equiv)Heterocyclic boronic acids (e.g., pyridine-3-boronic acid) are prone to protodeboronation.[1] Use excess to ensure full conversion.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing pyrazole-nitrogen coordination.

SuzukiCycle cluster_legend Key Interactions Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting for e- rich Pyrazoles) Pd0->OxAdd + 4-Bromo-3-ethoxy-pyrazole Int1 Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->Int1 TransMet Transmetallation (+ Ar'-B(OH)3 / Base) Int1->TransMet OffCycle Off-Cycle Catalyst Poisoning via N-Coordination Int1->OffCycle Low Steric Ligand Int2 Biaryl Complex Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration OffCycle->Pd0 Reversible with Heat/Bulky Ligand note1 Bulky Ligands (XPhos) prevent the Off-Cycle Poisoning pathway.

Figure 1: Catalytic cycle for the Suzuki coupling of 4-bromo-3-ethoxy-1-methyl-1H-pyrazole. Note the "Off-Cycle" trap where the pyrazole nitrogen can bind if sterically unhindered ligands are used.

Troubleshooting & FAQ

Q: I observe significant homocoupling of the boronic acid.

  • Cause: Oxidative addition is too slow, leaving Pd(II) species available to oxidize the boronic acid, or presence of oxygen.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Switch to Method A with XPhos Pd G2 , which initiates oxidative addition rapidly.

Q: The reaction stalls at 50% conversion.

  • Cause: Catalyst deactivation or boronic acid decomposition (protodeboronation).

  • Fix: Add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%) after 4 hours. Ensure the reaction temperature is maintained (90°C).

Q: Can I use the 3-methoxy analog protocol?

  • Answer: Yes, but the 3-ethoxy group is slightly larger. While electronic effects are similar, the steric bulk of the ethoxy group might slightly retard the reaction compared to methoxy. Extend reaction times by 1–2 hours.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. [Link]

  • Cheng, H., et al. (2014).[2] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters. [Link]

  • Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. [Link]

  • Vertex AI Search. (2025). "4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Properties and CAS." ChemSrc / Sigma-Aldrich Data. [Link]

Sources

Application

Application Note: A Protocol for the Sonogashira Coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Introduction: The Strategic Importance of Pyrazole Alkynylation The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Alkynylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. The introduction of C(sp)-hybridized carbon chains via C-C bond formation is a critical strategy for modulating the pharmacological profile of these heterocycles. Among the available synthetic methodologies, the Sonogashira cross-coupling reaction stands as a premier tool for forging a bond between an sp²-hybridized carbon (of an aryl or vinyl halide) and a terminal alkyne.[1][2]

This reaction, catalyzed by palladium and typically co-catalyzed by copper, is renowned for its reliability, functional group tolerance, and operation under relatively mild conditions.[3][4] These features have cemented its role in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[3][4]

This application note provides a detailed, field-tested protocol for the Sonogashira coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key parameters for optimization and troubleshooting, specifically tailored for this electron-rich heterocyclic substrate.

The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The classical Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: the Palladium cycle and the Copper cycle.[5][6] The entire process must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesirable side reaction.[3]

The Palladium Cycle (The Primary Coupling Engine):

  • Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, Pd(PPh₃)₂.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 4-bromo-3-ethoxy-1-methyl-1H-pyrazole, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organopalladium(II) complex then receives the acetylide group from the copper acetylide (generated in the copper cycle). This ligand exchange step forms a new Pd(II) complex containing both the pyrazole and the alkyne fragments.

  • Reductive Elimination: The final step involves cis-trans isomerization followed by reductive elimination, which forges the desired C-C bond, releases the alkynylated pyrazole product, and regenerates the active Pd(0) catalyst to re-enter the cycle.[6]

The Copper Cycle (The Acetylide Shuttle):

  • π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base (e.g., triethylamine), the coordinated alkyne's terminal proton becomes more acidic and is removed, forming a copper(I) acetylide intermediate.[4][6]

  • Acetylide Transfer: This copper acetylide is the species that transfers the alkyne moiety to the palladium center during the transmetalation step.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product Ar-C≡CR' (Product) PdII_Both->Product RedElim Reductive Elimination ArylHalide Ar-X (Pyrazole-Br) CuX Cu(I)X PiComplex [H-C≡CR']-Cu(I)X CuX->PiComplex CuAcetylide Cu(I)-C≡CR' PiComplex->CuAcetylide Deprotonation CuAcetylide->Transmetal Transfers Acetylide Alkyne H-C≡CR' Base Base (Et₃N)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

This protocol details the coupling with phenylacetylene as a model terminal alkyne. The principles can be readily adapted for other alkynes.

3.1. Materials and Reagents

ReagentPuritySupplier (Example)Notes
4-Bromo-3-ethoxy-1-methyl-1H-pyrazole>97%Commercial SourceSubstrate
Phenylacetylene>98%Sigma-AldrichCoupling partner
Dichlorobis(triphenylphosphine)palladium(II)99%Strem ChemicalsPd(II) precatalyst
Copper(I) Iodide (CuI)99.5%Acros OrganicsCo-catalyst; should be a light-colored powder.
Triethylamine (Et₃N)>99.5%Fisher ScientificBase; should be distilled from CaH₂.
N,N-Dimethylformamide (DMF)AnhydrousEMD MilliporeSolvent; should be degassed prior to use.
Ethyl AcetateHPLC GradeVWRFor extraction and chromatography.
HexanesHPLC GradeVWRFor chromatography.
Saturated aq. NH₄Cl-Lab preparedFor quenching.
Brine-Lab preparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄-Lab preparedFor drying.

3.2. Equipment

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography setup

3.3. Step-by-Step Experimental Procedure

Caption: Experimental workflow for the Sonogashira coupling protocol.

  • Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a steady stream of argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Addition (Solids): To the flask, add 4-bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%). Briefly evacuate and backfill the flask with inert gas three times.

  • Solvent and Base Addition: Add anhydrous, degassed DMF (to make a ~0.2 M solution with respect to the pyrazole) and triethylamine (3.0 eq) via syringe.

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The color may change to a dark brown or black suspension.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting bromopyrazole spot and the appearance of a new, typically more UV-active and less polar product spot indicates reaction progression.

  • Quenching: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by pouring it into a beaker containing saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-ethoxy-1-methyl-4-(phenylethynyl)-1H-pyrazole.

Optimization and Troubleshooting

While the above protocol is robust, optimization may be required depending on the specific alkyne used. The reactivity of the C-Br bond in this electron-rich pyrazole is generally good, but certain challenges can arise.

Observation / ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd not reduced to Pd(0)).2. Insufficient temperature.3. Poor quality of base or solvent.1. Ensure an oxygen-free environment. Consider adding a small amount of a reducing agent if needed.2. Incrementally increase the temperature to 100 °C.3. Use freshly distilled/anhydrous reagents.
Significant Homocoupling 1. Presence of oxygen in the reaction vessel.2. High concentration of copper catalyst.1. Thoroughly degas solvents and the reaction mixture. Maintain a good inert atmosphere.2. Reduce CuI loading to 1-2 mol%. Consider a "copper-free" protocol using a more active palladium/ligand system.[3]
Decomposition of Reagents 1. Reaction temperature is too high.2. Base-sensitive functional groups on the alkyne.1. Lower the reaction temperature and accept a longer reaction time.2. Switch to a milder base, such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.
Difficult Purification 1. Close polarity of product and starting material.2. Streaking on the column due to residual amine base.1. Optimize the solvent system for chromatography; consider using a different solvent system (e.g., Toluene/Acetone).2. Perform an acidic wash (e.g., dilute HCl) during workup to remove the base before chromatography.

Conclusion

The Sonogashira coupling is an indispensable reaction for the functionalization of heterocyclic systems in drug discovery and materials science. The protocol presented here provides a reliable and well-characterized method for the alkynylation of 4-bromo-3-ethoxy-1-methyl-1H-pyrazole. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this powerful transformation to synthesize novel pyrazole-containing compounds with high efficiency and control.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • ResearchGate. (2011, February 2). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]

Sources

Method

application of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in agrochemical synthesis

Application Note: Strategic Utilization of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in Next-Generation Agrochemical Design Executive Summary 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8) has emerged as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in Next-Generation Agrochemical Design

Executive Summary

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8) has emerged as a high-value "Head Group" scaffold in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and METI-I acaricides. Its structural uniqueness lies in the 3-ethoxy substituent , which serves as a lipophilic bioisostere to the conventional trifluoromethyl (-CF₃) or difluoromethyl (-CHF₂) groups found in commercial blockbusters like Fluxapyroxad and Bixafen.

This guide details the synthesis, handling, and application of this building block. It focuses on its utility as a versatile electrophile in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and carbonylation reactions, enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) profiling.

Chemical Profile & Rational Design

The pyrazole ring is a privileged structure in agrochemistry. The specific substitution pattern of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole offers distinct advantages:

  • Electronic Modulation: The 3-ethoxy group acts as a strong

    
    -donor (+M effect), contrasting with the electron-withdrawing nature of haloalkyl groups. This alters the electron density of the pyrazole ring, potentially enhancing 
    
    
    
    -stacking interactions with target enzymes (e.g., SDH complex).
  • Lipophilicity Tuning: The ethoxy chain increases

    
     relative to a methoxy or hydroxy group, improving cuticular penetration in foliar applications while maintaining metabolic stability compared to longer alkyl chains.
    
  • Synthetic Versatility: The C-4 bromine atom is a highly reactive handle for transition-metal-catalyzed cross-couplings, allowing the attachment of diverse "tail" groups (biaryls, amides) essential for biological specificity.

PropertyValue / DescriptionImpact on Agrochemical Design
Molecular Formula C₆H₉BrN₂OLow MW allows for fragment-based drug design.
Molecular Weight 205.05 g/mol Ideal for maintaining "Lead-Like" properties (MW < 300).
C-4 Reactivity High (C-Br bond)Facile oxidative addition in Pd-cycles.
C-3 Substituent Ethoxy (-OEt)H-bond acceptor; Lipophilic spacer.

Synthesis of the Scaffold (Protocol)

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the O-alkylation of 4-bromo-1-methyl-1H-pyrazol-3-ol .

Reaction Scheme

The synthesis relies on controlling the regioselectivity between O-alkylation (desired) and N-alkylation (undesired) of the pyrazolone tautomer.

SynthesisRoute SM 4-Bromo-1-methyl- 1H-pyrazol-3-ol Reagents EtI (1.2 eq) K2CO3 (2.0 eq) Acetone, Reflux Product 4-Bromo-3-ethoxy- 1-methyl-1H-pyrazole (Target) SM->Product O-Alkylation (Major) SideProduct N-Ethyl isomer (Minor) SM->SideProduct N-Alkylation

Figure 1: Regioselective synthesis pathway.[1] High-contrast colors denote the desired (Green) vs. undesired (Red) pathways.

Step-by-Step Protocol
  • Charge: To a dry round-bottom flask, add 4-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq) and anhydrous Acetone (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Dropwise add Iodoethane (EtI) (1.2 eq). Caution: EtI is an alkylating agent; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (polar) should disappear, replaced by a less polar product spot.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The O-alkylated product typically elutes before the N-alkylated impurity.

Application 1: Synthesis of SDHI Fungicide Analogs

The primary application of this scaffold is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) . Commercial SDHIs like Fluxapyroxad feature a pyrazole-4-carboxamide core linked to a biaryl system. Our scaffold allows for the synthesis of "Reverse-Amide" or "Biaryl-Ether" analogs.

Target: Synthesis of a 3-ethoxy-1-methyl-4-(3',4'-dichlorophenyl)pyrazole (Biaryl Analog).

Suzuki-Miyaura Coupling Protocol

This protocol couples the 4-bromo scaffold with an aryl boronic acid.

Reagents:

  • Scaffold: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 eq)

  • Boronic Acid: 3,4-Dichlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Procedure:

  • Inertion: Degas the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 20 minutes.

  • Assembly: In a sealed tube or microwave vial, combine the Scaffold, Boronic Acid, Base, and Catalyst.

  • Reaction: Add the degassed solvent. Seal and heat to 90°C for 12 hours (thermal) or 100°C for 30 minutes (microwave).

  • Extraction: Dilute with EtOAc, wash with water. The organic layer will contain the crude biaryl.

  • Isolation: Column chromatography (Hexane/EtOAc).[3]

Mechanistic Insight: The electron-rich 3-ethoxy group facilitates the oxidative addition of the Pd(0) species into the C-Br bond, often allowing this reaction to proceed under milder conditions than electron-deficient pyrazoles.

Application 2: Carbonylation for Pyrazole Amides

To synthesize direct analogs of Penflufen or Sedaxane, the C-4 bromine must be converted into a carbonyl functionality (ester or amide).

Palladium-Catalyzed Alkoxycarbonylation

This reaction converts the bromide directly into an ethyl ester, a versatile precursor for amidation.

Carbonylation Start 4-Bromo-3-ethoxy- 1-methyl-1H-pyrazole Intermediate Pd-Acyl Complex Start->Intermediate Oxidative Addn. + CO Insertion Conditions CO (balloon or 5 bar) Pd(OAc)2 / dppp Et3N, EtOH Conditions->Intermediate Product Ethyl 3-ethoxy-1-methyl- 1H-pyrazole-4-carboxylate Intermediate->Product Nucleophilic Attack (EtOH) Amide Target SDHI Amide (via Hydrolysis + Amine coupling) Product->Amide 1. LiOH 2. R-NH2, HATU

Figure 2: Carbonylation workflow to access the carboxylic acid pharmacophore.

Protocol:

  • Vessel: Use a stainless steel autoclave or a heavy-walled pressure glass vessel.

  • Mix: Combine Scaffold (1.0 eq), Pd(OAc)₂ (2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (2.2 mol%), and Et₃N (2.0 eq) in Ethanol.

  • Pressurize: Purge with CO gas three times. Pressurize to 5–10 bar (atm) of CO.

  • Heat: Stir at 100°C for 16 hours.

  • Result: The resulting ethyl ester can be hydrolyzed (LiOH/THF/H₂O) to the acid, which is then coupled with various anilines to generate a library of SDHI candidates.

References

  • Synthesis of 3-alkoxypyrazoles: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[1] Molbank2009 , 2009(4), M639.[1][3] Link[1][3]

  • SDHI Fungicide Chemistry: "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications." J. Agric. Food Chem.2023 .[4][5] Link

  • Suzuki Coupling on Pyrazoles: Afzal, U., et al. "Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction." ResearchGate2022 . Link

  • General Pyrazole Properties: "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." J. Agric. Food Chem.2023 .[4][5] Link

  • Compound Data: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8). Chemsrc. Link

Sources

Application

Advanced Application Note: Synthesis of Kinase Inhibitors using 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Executive Summary This application note details the synthetic utility of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (referred to herein as Fragment A ) as a core building block for Type I and Type II kinase inhibitors. Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (referred to herein as Fragment A ) as a core building block for Type I and Type II kinase inhibitors.

Pyrazoles are "privileged scaffolds" in medicinal chemistry, appearing in FDA-approved drugs such as Crizotinib, Ruxolitinib, and Encorafenib. The specific substitution pattern of Fragment A offers unique Structure-Activity Relationship (SAR) advantages:

  • 4-Bromo Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach the inhibitor "tail" or "hinge-binding" motif.

  • 3-Ethoxy Group: Provides a specific steric and electronic profile, often utilized to fill the ribose binding pocket or modulate solubility/lipophilicity (LogD) compared to the more common methoxy or amino analogs.

  • 1-Methyl Group: Locks the tautomeric state, ensuring consistent binding orientation within the ATP pocket.

Strategic Rationale & SAR Logic

The Role of Fragment A in Drug Design

In the context of kinase inhibition, Fragment A is typically utilized to construct the solvent-exposed region or the gatekeeper-interacting moiety of the inhibitor.

  • Electronic Modulation: The 3-ethoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring. This can strengthen cation-

    
     interactions with specific residues (e.g., Lysine) in the kinase active site.
    
  • Vectorial Growth: The C4-bromine allows for vectorial growth towards the hydrophobic back-pocket (in Type II inhibitors) or the hinge region (in Type I inhibitors), depending on the coupling partner.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for Fragment A.

SyntheticWorkflow FragA 4-Bromo-3-ethoxy- 1-methyl-1H-pyrazole (Fragment A) Suzuki Suzuki-Miyaura Coupling (Pd cat., Base) FragA->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu cat.) FragA->Sonogashira Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Suzuki Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Sonogashira Prod1 4-Aryl-Pyrazole (Kinase Core) Suzuki->Prod1 C-C Bond Formation Prod2 4-Alkynyl-Pyrazole (Extended Linker) Sonogashira->Prod2 C-C (sp-sp2)

Figure 1: Divergent synthetic pathways for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole utilizing Palladium-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Standard)

This protocol describes the coupling of Fragment A with a heteroaryl boronic acid (e.g., Indazole-5-boronic acid) to form a bi-heterocyclic kinase inhibitor core.

Reagents:

  • Substrate: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (2 mol% for difficult substrates)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge Fragment A (1.0 mmol, 205 mg) and the boronic acid (1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Catalyst & Base: Add the Pd catalyst followed by the aqueous K₂CO₃ solution. Critical: Ensure the biphasic mixture is vigorously stirred.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave (Recommended): Heat to 120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer with EtOAc (2x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0–50% EtOAc in Hexanes.

    • Expected Yield: 70–90% depending on boronic acid sterics.

Protocol B: C-H Activation (Advanced/Green)

For direct arylation without pre-functionalized boronic acids (atom economy).

Reagents:

  • Substrate: Fragment A (1.0 equiv)

  • Partner: Heteroarene (e.g., Thiazole, 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic acid (30 mol%) – Crucial for Concerted Metallation-Deprotonation (CMD) mechanism.

  • Solvent: DMAc (Dimethylacetamide)

Methodology:

  • Combine reagents in a sealed tube under Argon.

  • Heat to 110°C for 16 hours.

  • The pivalate acts as a proton shuttle, facilitating the C-H bond cleavage of the heteroarene partner.

  • Standard work-up as above.

Analytical Data & Quality Control

When synthesizing inhibitors using this scaffold, specific NMR signatures confirm the integrity of the pyrazole core.

Table 1: Key Spectroscopic Markers for Fragment A Derivatives

PositionAtomExpected Shift (¹H NMR, CDCl₃)Expected Shift (¹³C NMR)Notes
C1-Me CH₃δ 3.70 – 3.85 (s)δ 35 – 40Distinctive singlet; confirms N-methylation.
C3-OEt O-CH₂δ 4.10 – 4.25 (q)δ 64 – 66Quartet; diagnostic of the ethoxy group.
C3-OEt CH₃δ 1.35 – 1.45 (t)δ 14 – 15Triplet; coupled to methylene.
C5-H CHδ 7.30 – 7.50 (s)δ 128 – 132Critical singlet. Disappearance indicates side-reaction at C5.

Biological Context: Target Signaling Pathway

Inhibitors derived from 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole often target receptor tyrosine kinases (RTKs) like VEGFR2 or FGFR , blocking downstream angiogenesis and proliferation pathways.

The diagram below visualizes the signaling cascade where these inhibitors intervene.

SignalingPathway Ligand Growth Factor (VEGF/FGF) Receptor RTK (VEGFR/FGFR) (Transmembrane) Ligand->Receptor Activation Ras RAS Receptor->Ras Phosphorylation Inhibitor Pyrazole Inhibitor (Derived from Fragment A) Inhibitor->Receptor  BLOCKS ATP BINDING Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Figure 2: Mechanism of Action. The pyrazole-based inhibitor competes with ATP at the RTK hinge region, halting the RAS/RAF/MEK/ERK proliferation cascade.

Troubleshooting & Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Protodebromination (reduction of C-Br to C-H) is a common side reaction with electron-rich pyrazoles.

    • Solution: Use anhydrous solvents and switch to a precatalyst system like XPhos Pd G2 or Pd(amphos)Cl₂ , which facilitates rapid oxidative addition and reductive elimination, minimizing the lifespan of the vulnerable Pd-aryl species.

  • Regioselectivity Issues (if synthesizing the core):

    • If preparing Fragment A from 3-ethoxy-1-methyl-pyrazole, bromination with NBS is highly regioselective for the C4 position due to the directing effect of the N-methyl and ethoxy groups. C5 bromination is rare unless C4 is blocked.

  • Solubility:

    • The 3-ethoxy group improves lipophilicity compared to 3-hydroxy variants. If the final inhibitor is too insoluble for biological assays, consider swapping the ethyl group for a solubilizing tail (e.g., N,N-dimethylaminoethyl) in an earlier synthetic step, although this changes the starting material.

References

  • Suzuki-Miyaura Coupling of 4-Bromopyrazoles

    • Cheng, H., et al. (2014).[1] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.

    • Source: (Verified via search context 1.5)

  • Pyrazoles in Kinase Inhibitor Design

    • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

    • Source:

  • General Protocol for Aminopyrazole Kinase Inhibitors

    • Lombardi, S., et al. (2021).[2] "Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors." European Journal of Medicinal Chemistry.

    • Source: (Verified via search context 1.13)

  • Chemical Properties of 4-Bromo-3-methyl-1H-pyrazole (Analogous Reactivity)

    • Sigma-Aldrich Product Specification & Safety D
    • Source: (Verified via search context 1.18)

  • Microwave Assisted Synthesis

    • Dvorak, C., et al. (2005). "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids."[1] Journal of Organic Chemistry.

    • Source: (Verified via search context 1.6)

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Introduction: The Strategic Importance of the Functionalized Pyrazole Core The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Functionalized Pyrazole Core

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The specific substitution pattern of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole presents a versatile scaffold for further molecular elaboration. The ethoxy group at the 3-position and the methyl group at the N1-position modulate the electronic properties of the ring, while the bromine atom at the 4-position serves as a key handle for introducing a diverse array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[1][2][3] This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling strategies for the derivatization of this valuable building block, complete with detailed protocols and mechanistic insights for researchers in drug discovery and materials science.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common mechanistic pathway.[1][3] A fundamental understanding of this catalytic cycle is crucial for troubleshooting and optimizing these transformations. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole) to form a Pd(II) intermediate.[1][3] The reactivity of the C-Br bond is generally intermediate between C-I and C-Cl bonds.[3]

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide.[1][2] This step is often the rate-determining step and is highly dependent on the nature of the coupling partners and the base used.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired product.[3]

The choice of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is critical as they modulate the stability, reactivity, and steric environment of the palladium catalyst, thereby influencing the efficiency and selectivity of the reaction.[4]

Palladium Catalytic Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L_n-R PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-R ArylHalide Ar-X (4-Bromo-3-ethoxy-1-methyl-1H-pyrazole) Organometallic R-M (e.g., R-B(OH)₂, R-ZnX) Catalyst States Catalyst States Reagents/Products Reagents/Products

Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][3] This reaction is highly valued in pharmaceutical development due to the stability and commercial availability of a vast array of boronic acids and esters, as well as the generally mild reaction conditions and tolerance of various functional groups.[1]

Core Principles and Mechanistic Considerations

The key transmetalation step in the Suzuki-Miyaura reaction involves the transfer of an organic group from a boronic acid or ester to the palladium center. This process is typically facilitated by a base, which activates the organoboron species. The choice of base, solvent, and ligand system is crucial for achieving high yields.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole with a variety of aryl and heteroaryl boronic acids.

Materials:

  • 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like XPhos Pd G2 (1-3 mol%)[5]

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent system (e.g., 1,4-Dioxane/Water, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/Ligand, XPhos Pd G2Pd(PPh₃)₄ is a classic, reliable choice.[6] Modern pre-catalysts like XPhos Pd G2 often offer higher activity and broader scope, especially for challenging substrates.[5]
Ligand PPh₃, XPhos, SPhosFor simple couplings, PPh₃ is often sufficient. For more sterically hindered or electron-rich/poor partners, bulky biarylphosphine ligands like XPhos or SPhos can be beneficial.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical and often substrate-dependent. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. K₃PO₄ is a stronger base that can be useful for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to avoid decomposition.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl- and heteroaryl-alkynes, which are valuable intermediates in organic synthesis and key components in functional materials and pharmaceuticals.[7][8] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[7]

Core Principles and Mechanistic Considerations

The Sonogashira coupling involves a catalytic cycle for palladium, similar to the Suzuki coupling, and a second cycle for the copper co-catalyst. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is the active species in the transmetalation step with the palladium(II) intermediate. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[8][9]

Sonogashira_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling Start Start: Assemble Reagents Reagents 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) Start->Reagents Solvent Add Solvent (e.g., THF or Toluene) Reagents->Solvent Degas Degas the reaction mixture Solvent->Degas Reaction Stir at Room Temp to 60 °C Monitor by TLC/LC-MS Degas->Reaction Workup Aqueous Workup (e.g., NH₄Cl solution) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product 4-Alkynyl-3-ethoxy-1-methyl-1H-pyrazole Purification->Product

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

Optimized Protocol for Sonogashira Coupling

This protocol is a reliable starting point for the alkynylation of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Materials:

  • 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)

  • Solvent: THF or Toluene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and CuI (0.03 mmol).

  • Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source PdCl₂(PPh₃)₂, Pd(OAc)₂/LigandPdCl₂(PPh₃)₂ is a commonly used and effective catalyst for Sonogashira couplings.[10]
Copper Co-catalyst CuICuI is the standard co-catalyst, though copper-free conditions can be explored to simplify purification.[9]
Base Et₃N, DIPAAn amine base is required to neutralize the HBr formed and to facilitate the formation of the copper acetylide.
Solvent THF, Toluene, DMFThe choice of solvent can influence reaction rates and solubility of the reagents.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at room temperature, but gentle heating may be required for less reactive substrates.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for the formation of C-N bonds.[11][12] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine moiety is a common structural motif.[13]

Core Principles and Mechanistic Considerations

This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high catalytic activity.[14][15] The base plays a key role in deprotonating the amine to form the active nucleophile.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Materials:

  • 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst: A bulky biarylphosphine-based pre-catalyst such as tBuBrettPhos Pd G3 (1-3 mol%) is recommended for pyrazoles.[14]

  • Base: NaOtBu, K₃PO₄, or LHMDS (1.5-2.0 equivalents)

  • Solvent: Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge a vial with the palladium pre-catalyst (0.02 mmol), the base (e.g., NaOtBu, 1.5 mmol), 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 mmol), and a stir bar.

  • Add the solvent (e.g., Toluene, 3 mL) followed by the amine (1.2 mmol).

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂/Ligand, Buchwald Pre-catalystsPre-catalysts are often preferred for their air-stability and high activity.[14]
Ligand Bulky biarylphosphines (e.g., tBuBrettPhos)These ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition, especially with heterocyclic substrates.[14]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic bases are required. NaOtBu is a common choice, but K₃PO₄ can be used for base-sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Temperature 80 - 120 °CElevated temperatures are typically required for C-N bond formation.

IV. Negishi Coupling: A Highly Reactive Approach for C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling reactions.[16][17][18] This high reactivity allows for couplings to occur under very mild conditions and often with a broader substrate scope compared to other methods.[1]

Core Principles and Mechanistic Considerations

The transmetalation step in the Negishi coupling is generally very fast due to the high nucleophilicity of the organozinc reagent.[19] This allows for the coupling of a wide range of organic groups, including alkyl, alkenyl, aryl, and alkynyl substituents. A key consideration is the preparation and handling of the organozinc reagents, which are often prepared in situ and can be sensitive to air and moisture.[18]

Optimized Protocol for Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Materials:

  • 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

  • Organozinc reagent (prepared in situ or from a commercial source, 1.5-2.0 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Solvent: Anhydrous THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 mmol) in anhydrous THF (3 mL).

  • In a separate flask, prepare or dissolve the organozinc reagent (1.5 mmol) in anhydrous THF.

  • Add the organozinc solution to the pyrazole solution at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are effective for a wide range of Negishi couplings.
Organozinc Reagent R-ZnX or R₂ZnThe choice of organozinc reagent will depend on the desired substituent. They can be prepared from the corresponding organolithium or Grignard reagent.
Solvent Anhydrous THF, TolueneStrictly anhydrous conditions are crucial for the success of the Negishi coupling.
Temperature Room Temperature to 60 °CThe high reactivity of organozinc reagents often allows for reactions to proceed at lower temperatures.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole offers a powerful and versatile platform for the synthesis of a diverse library of functionalized pyrazoles. By carefully selecting the appropriate coupling partners and optimizing the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can efficiently construct novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide serve as a comprehensive starting point for the exploration of this rich and rewarding area of synthetic chemistry.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. [Link]

  • National Center for Biotechnology Information. (2017, May 12). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • National Center for Biotechnology Information. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Beilstein-Institut. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]

  • Technical University of Denmark. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]

  • ResearchGate. (n.d.). Synthesis of aryl pyrazoles via cross‐coupling of aryl chlorides with.... [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. [Link]

Sources

Application

Application Note: High-Performance Pyrazole Architectures for Advanced Materials

Topic: Design of Novel Pyrazole-Based Compounds for Materials Science Content Type: Application Note & Protocol Guide Audience: Researchers, Materials Scientists, Drug Development Professionals (transitioning to Material...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Design of Novel Pyrazole-Based Compounds for Materials Science Content Type: Application Note & Protocol Guide Audience: Researchers, Materials Scientists, Drug Development Professionals (transitioning to Materials)

Abstract

The pyrazole ring (


) is a privileged scaffold in medicinal chemistry, yet its potential in materials science remains underutilized relative to its versatility. This guide outlines the rational design and synthesis of novel pyrazole-based architectures for two high-value applications: Organic Light-Emitting Diodes (OLEDs)  and Metal-Organic Frameworks (MOFs) . We provide validated protocols for synthesizing functionalized pyrazoles, emphasizing "self-validating" checkpoints to ensure reproducibility.

Molecular Design Principles

The utility of pyrazole in materials science stems from its dual nature: it is both an electron-rich aromatic system and a robust coordination ligand.

Electronic Tuning for Optoelectronics (OLEDs)

For OLED applications, specifically blue emitters, the design goal is to engineer a wide bandgap while maintaining high quantum efficiency.

  • The Core: The pyrazoline (reduced pyrazole) or N-substituted pyrazole core serves as the fluorophore.

  • Substituents:

    • C3/C5 Positions: Attaching electron-donating groups (EDGs) like methoxy-phenyls raises the HOMO level, facilitating hole transport.

    • N1 Position: Bulky aryl groups (e.g., naphthyl, triphenylamine) prevent aggregation-caused quenching (ACQ) in the solid state, a critical failure mode in OLEDs.

  • Mechanism: Pyrazolines often exhibit Intramolecular Charge Transfer (ICT) , which can be fine-tuned by varying the "push-pull" character of substituents [1].

Ligand Geometry for Porous Materials (MOFs)

For MOFs, the pyrazole acts as a monodentate or bidentate ligand (upon deprotonation).

  • Stability: Pyrazolate-based MOFs (e.g., MOF-303) exhibit superior hydrolytic stability compared to carboxylate MOFs due to the strong M-N bond [2].

  • Topology: Using a rigid linker (e.g., benzene or biphenyl) between two pyrazole units creates defined pore sizes suitable for gas separation (e.g., Xe/Kr) [3].

Design Logic Visualization

PyrazoleDesign Core Pyrazole Core OLED OLED Emitter Core->OLED Reduction/Func. MOF MOF Ligand Core->MOF Dimerization Sub_N1 N1: Bulky Aryl (Prevent Quenching) OLED->Sub_N1 Sub_C3 C3/C5: Push-Pull (Tune Emission Color) OLED->Sub_C3 Prop_OLED High Quantum Yield Blue Emission Sub_N1->Prop_OLED Sub_C3->Prop_OLED Linker Rigid Spacer (Benzene/Biphenyl) MOF->Linker Coord N-H Deprotonation (Strong M-N Bond) MOF->Coord Prop_MOF Hydrolytic Stability Gas Separation Linker->Prop_MOF Coord->Prop_MOF

Figure 1: Decision matrix for tailoring the pyrazole scaffold for specific material properties.

Validated Synthetic Protocols

Protocol A: Synthesis of a Blue-Emitting Pyrazoline (OLED Candidate)

Target Molecule: 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole Mechanism: Claisen-Schmidt condensation followed by heterocyclization with phenylhydrazine.

Reagents:
  • Benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Phenylhydrazine (12 mmol)

  • NaOH (40% aq.)

  • Ethanol (Absolute)

  • Glacial Acetic Acid[1]

Step-by-Step Workflow:
  • Chalcone Formation (Intermediate Checkpoint):

    • Dissolve benzaldehyde (1.06 g) and acetophenone (1.20 g) in 20 mL ethanol in a 100 mL round-bottom flask.

    • Add 5 mL of 40% NaOH dropwise while stirring at 0-5°C (ice bath).

    • Stir for 2 hours at room temperature.

    • Checkpoint 1 (Visual): The solution should turn yellow/orange, and a precipitate (Chalcone) may form.

    • Pour into ice water, filter the solid, and recrystallize from ethanol.

    • Validation: Verify formation of

      
      -unsaturated ketone via IR (C=O stretch ~1660 cm⁻¹).
      
  • Pyrazoline Cyclization:

    • Dissolve the purified Chalcone (2.08 g, 10 mmol) in 25 mL glacial acetic acid.

    • Add phenylhydrazine (1.30 g, 12 mmol).

    • Reflux the mixture for 6-8 hours.

    • Checkpoint 2 (TLC): Monitor reaction using Hexane:Ethyl Acetate (8:2). The starting chalcone spot (

      
      ) should disappear, replaced by a highly fluorescent spot under UV lamp (
      
      
      
      ).
  • Isolation & Purification:

    • Pour the reaction mixture into crushed ice.

    • Filter the yellow precipitate.

    • Critical Step: Recrystallize from hot ethanol to remove unreacted hydrazine (which causes degradation).

    • Dry in a vacuum oven at 60°C for 4 hours.

Expected Data (Self-Validation):
ParameterExpected ValueNotes
Yield 75 - 85%Lower yield indicates incomplete condensation.
Melting Point 134 - 136°CSharp range confirms purity.
Fluorescence Blue (450 nm)Observe under 365 nm UV lamp.
¹H NMR Doublet of doublets (H4, H5)Chiral centers at C4/C5 create an ABX system (3.0-5.5 ppm).
Protocol B: Synthesis of a Bis-Pyrazole Linker for MOFs

Target Molecule: 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene Application: High-stability linker for Zirconium-based MOFs.

Reagents:
  • 1,4-Phenylenediacetic acid (precursor) or commercial 3,3'-(1,4-phenylene)bis(pentane-2,4-dione) [Note: If bis-diketone is unavailable, it is synthesized via C-alkylation of acetylacetone with

    
    -dibromo-p-xylene].
    
  • Hydrazine Monohydrate (64%)

  • Ethanol[1]

  • Hydrochloric Acid (conc.)[1][2][3][4]

Step-by-Step Workflow:
  • Ligand Formation:

    • Dissolve 3,3'-(1,4-phenylene)bis(pentane-2,4-dione) (1.0 eq) in ethanol.

    • Add Hydrazine Monohydrate (2.5 eq) dropwise. Caution: Exothermic.

    • Reflux for 4 hours.

    • Checkpoint 3: The solution will likely turn clear then precipitate the white ligand upon cooling.

  • Workup:

    • Remove solvent under reduced pressure (Rotavap).

    • Wash the solid with cold water to remove excess hydrazine.

    • Recrystallize from DMF/Ethanol mixture.

  • MOF Activation (Application Context):

    • To form the MOF, solvothermal reaction of this ligand with

      
       in DMF/Formic acid at 120°C is required [4].
      

Characterization & Validation Standards

To ensure scientific integrity, synthesized materials must undergo the following characterization battery.

Photophysical Characterization (For OLEDs)
  • UV-Vis Absorption: Measure in dilute

    
     (
    
    
    
    M). Look for
    
    
    transitions.
  • Photoluminescence (PL): Record emission spectra.

    • Stokes Shift Calculation:

      
      . Large Stokes shifts (>80 nm) reduce self-absorption.
      
  • Quantum Yield (

    
    ):  Measure using Quinine Sulfate as a standard (
    
    
    
    ,
    
    
    ).
    • Formula:

      
      
      
Structural Integrity (For MOFs)
  • Powder X-Ray Diffraction (PXRD): Essential to confirm crystallinity.

    • Pass Criteria: Sharp, high-intensity peaks at low

      
       angles (<10°).
      
  • Thermogravimetric Analysis (TGA):

    • Pass Criteria: No mass loss < 300°C (indicates removal of solvent but stable framework).

Experimental Workflow Diagram

SyntheticWorkflow Start Start: Raw Materials Reaction Reaction: Reflux (Ethanol/AcOH) Start->Reaction TLC Checkpoint: TLC Analysis (Is SM gone?) Reaction->TLC TLC->Reaction No (Continue Reflux) Workup Workup: Ice Water Quench & Filtration TLC->Workup Yes (Proceed) Purification Purification: Recrystallization (Remove Hydrazine) Workup->Purification Validation Validation: NMR & MP Purification->Validation

Figure 2: Generalized "Self-Validating" synthetic workflow for pyrazole derivatives.

References

  • Blue organic light-emitting diodes based on pyrazoline phenyl derivative . ResearchGate. Retrieved from [Link]

  • Design, Functionalization, and Evolution of Metal-Organic Frameworks . eScholarship. Retrieved from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications . ACS Omega. Retrieved from [Link]

  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks . Insubria. Retrieved from [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion . PMC. Retrieved from [Link]

Sources

Method

screening of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole derivatives for biological activity

This guide details the biological evaluation of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole and its C4-substituted derivatives. While the parent molecule (CAS 1619897-03-8) acts primarily as a versatile chemical building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological evaluation of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole and its C4-substituted derivatives.

While the parent molecule (CAS 1619897-03-8) acts primarily as a versatile chemical building block, its derivatives—specifically those modified at the 4-position via cross-coupling—are "privileged structures" in medicinal chemistry.[1] They frequently exhibit potent activity as Kinase Inhibitors (e.g., VEGFR, CDK) and Anti-inflammatory agents (COX-2 inhibition) .[1]

Application Note: Screening Strategy for 1-Methyl-1H-Pyrazole Libraries

1. The Scaffold Rationale

The 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole core is designed for Fragment-Based Drug Discovery (FBDD) .[1]

  • 4-Bromo: The "Diversity Handle."[1] It serves as the electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, defining biological specificity.[1]

  • 3-Ethoxy: Provides a specific steric lipophilic patch and a hydrogen bond acceptor (ether oxygen), often critical for occupying hydrophobic pockets in enzymes like PDE5 or Kinases.[1]

  • 1-Methyl: "Locks" the tautomeric state of the pyrazole, preventing promiscuous binding modes and improving membrane permeability.

2. Compound Management & Solubility
  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Stock Concentration: 10 mM.[1]

  • Critical Constraint: The ethoxy group increases lipophilicity (

    
    ).[1] While soluble in DMSO, these derivatives may precipitate in aqueous assay buffers if the final DMSO concentration < 1%.
    
  • Recommendation: Use an Intermediate Dilution Plate (IDP) .[1] Dilute compounds into 10% DMSO/Buffer first, then transfer to the Assay Plate to ensure rapid dispersion.

Protocol 1: Biochemical Screening (TR-FRET Kinase Assay)

Target: Generic Serine/Threonine Kinase (e.g., CDK2 or VEGFR2) Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: This homogeneous assay is robust against the autofluorescence often seen with nitrogen-rich heterocycles like pyrazoles.[1]

Reagents & Equipment[1][2][3]
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).[1]

  • Tracer: Eu-labeled anti-phospho-antibody.[1]

  • Acceptor: ULight™-labeled peptide substrate.[1]

  • Plate: 384-well low-volume white microplate.[1]

Step-by-Step Workflow
  • Library Preparation:

    • Dispense 100 nL of library compounds (in 100% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

    • Controls:

      • High Control (HC): DMSO only (0% Inhibition).[1]

      • Low Control (LC): 10 µM Staurosporine (100% Inhibition).[1]

  • Enzyme Addition:

    • Dilute the Kinase enzyme to 2x optimal concentration in Kinase Buffer.

    • Dispense 5 µL of 2x Enzyme solution into all wells.

    • Incubate 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Prepare a 2x Substrate/ATP Mix (e.g., 100 nM ULight-Peptide + 10 µM ATP).[1]

    • Dispense 5 µL of Substrate Mix into all wells.[1]

    • Incubate 60 minutes at RT.

  • Detection:

    • Add 10 µL of 2x Eu-Antibody + EDTA Stop Solution. The EDTA chelates Mg²⁺, stopping the kinase reaction.

    • Incubate 60 minutes at RT.

  • Readout:

    • Measure fluorescence on a multimode reader (Excitation: 320 nm; Emission A: 665 nm; Emission B: 615 nm).

Data Analysis

Calculate the TR-FRET Ratio:


[1]

Calculate % Inhibition:



Protocol 2: Phenotypic Screening (Cell Viability)

Assay: CellTiter-Glo® (ATP Quantification) Cell Line: A549 (Lung Cancer) or HUVEC (if targeting VEGFR).[1]

Workflow
  • Seeding: Seed 2,000 cells/well in 25 µL media in a 384-well white clear-bottom plate. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add 100 nL of compound (10 mM stock). Final concentration = 10 µM (screening dose).[1]

  • Exposure: Incubate for 48 or 72 hours.

  • Lysis/Detection: Equilibrate plate to RT. Add 25 µL CellTiter-Glo reagent.[1] Shake 2 min. Incubate 10 min (dark).

  • Measurement: Read Luminescence (Integration time: 0.5s).

Visualization: Screening Workflow & Logic

Diagram 1: The "Scaffold-to-Screen" Pipeline

This diagram illustrates how the 4-bromo precursor is diversified and processed through the screening funnel.[1]

ScreeningPipeline cluster_Screening Screening Cascade Scaffold 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (Core Scaffold) Synthesis Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Synthesis Diversity Expansion Library Derivative Library (384-well Plates) Synthesis->Library QC & Plating Biochem Primary Screen: Biochemical (TR-FRET) Target: Kinase/Enzyme Library->Biochem 10 µM Single Point Cell Secondary Screen: Cell Viability (ATP) Biochem->Cell Hits (>50% Inh) Selectivity Selectivity Panel (Off-Target Profiling) Cell->Selectivity Potent Hits (IC50 < 1µM) Hit Lead Series Identification Selectivity->Hit SAR Analysis

Caption: Workflow transforming the 4-bromo pyrazole core into bioactive leads via sequential biochemical and phenotypic filters.

Diagram 2: SAR Logic for the 3-Ethoxy-1-Methyl Pyrazole

This diagram explains the structure-activity relationship (SAR) logic guiding the screening analysis.

SAR_Logic Core Pyrazole Core Pos1 N1-Methyl: Blocks Tautomerism Increases Permeability Core->Pos1 Pos3 C3-Ethoxy: H-Bond Acceptor Lipophilic Pocket Fill Core->Pos3 Pos4 C4-Bromo (Variable): Target Specificity (Aryl/Heteroaryl) Core->Pos4 BioAct Biological Activity (Kinase/COX-2) Pos1->BioAct Bioavailability Pos3->BioAct Affinity Tuner Pos4->BioAct Primary Driver

Caption: Structural dissection of the molecule showing how each substituent contributes to the final biological profile.

Data Summary Table: Expected Performance Metrics

ParameterBiochemical Assay (TR-FRET)Cell-Based Assay (CellTiter-Glo)
Signal-to-Background (S/B) > 30:1> 10:1
Z' Factor > 0.7 (Excellent)> 0.5 (Acceptable)
CV % (Replicates) < 5%< 10%
Hit Threshold > 50% Inhibition @ 10 µM> 50% Toxicity @ 10 µM
False Positive Risks Aggregators, Fluorescence quenchersMembrane disruptors, Metabolic poisons

References

  • Review of Pyrazole Biological Activity

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Chemical Properties.
    • Source: ChemSrc.[1]

    • URL:[Link][1]

  • Kinase Screening Methodology

    • Title: TR-FRET Assays for Kinase Screening.[1]

    • Source: PerkinElmer (Revvity) Application Notes.[1]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole from reaction mixtures

The following Technical Support Guide is designed for researchers and process chemists dealing with the isolation and purification of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole . This guide assumes you are working with a crud...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the isolation and purification of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole .

This guide assumes you are working with a crude reaction mixture derived from either:

  • Bromination of 3-ethoxy-1-methyl-1H-pyrazole (e.g., using NBS).[1][2][3]

  • O-Alkylation of 4-bromo-1-methyl-1H-pyrazol-3-ol.

  • N-Methylation of 4-bromo-3-ethoxy-1H-pyrazole (High risk of regioisomers).

Subject: Purification of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Ticket ID: PYR-BR-ETH-004 Responder: Senior Application Scientist, Separation Sciences[1][2][3]

Part 1: Diagnostic & Triage

Before initiating a protocol, compare your current status with the scenarios below to select the correct workflow.

Symptom / ObservationProbable CauseRecommended Protocol
Crude is a sticky orange/brown semi-solid. Residual NBS/Succinimide or oxidative oligomers.[1][2][3][4]Protocol A (Aqueous Wash & Filtration)
NMR shows two N-Me singlets (~3.6 & ~3.8 ppm). Regioisomers (N1-Me vs N2-Me) present.[1][2][3][4]Protocol B (Regioisomer Separation)
Product oils out during recrystallization. Solvent polarity mismatch or low melting point impurity.[2][3][5]Protocol C (Low-Temp Crystallization)
Persistent white solid precipitates in organic layer. Succinimide contamination (from NBS bromination).[1][2][3][4]Protocol A (Step 2)

Part 2: Purification Protocols

Protocol A: The "Standard" Workup (Post-Bromination)

Use this when the main impurities are Succinimide (from NBS) or inorganic salts.[1][3][5]

The Logic: Succinimide is moderately soluble in water but poorly soluble in non-polar organics like Hexanes/Ether.[2] The target pyrazole is lipophilic (ethoxy + bromo groups).[3][5]

Step-by-Step:

  • Quench: If the reaction used NBS/DMF or NBS/MeCN, dilute the mixture with 5 volumes of Water and 5 volumes of Ethyl Acetate (EtOAc) .[2][3][4][5]

  • Biphasic Wash:

    • Separate the organic layer.[4][6]

    • Wash organic layer 2x with Sat. NaHCO₃ (removes HBr and acidic impurities).[3][5]

    • Wash 1x with Water (removes bulk succinimide).[3][5]

    • Wash 1x with Brine .

  • Succinimide Crash-Out (Critical Step):

    • Dry the organic layer over Na₂SO₄ and concentrate partially (do not go to dryness yet).[2][3][5]

    • Add Diethyl Ether or MTBE . If a white solid precipitates, this is residual succinimide.[3][5] Filter it off.

    • Concentrate the filtrate to dryness.[1]

Protocol B: Separation of Regioisomers (N-Methylation Route)

Use this if you synthesized the core via methylation of 4-bromo-3-ethoxy-1H-pyrazole.[1][2][3] You likely have a mixture of the target (3-ethoxy) and the side-product (5-ethoxy).[1][3]

The Logic:

  • Target (3-ethoxy-1-methyl): The ethoxy group is far from the N-methyl.[1][2][3] Less sterically hindered, often more polar than the 5-isomer.[3]

  • Impurity (5-ethoxy-1-methyl): The ethoxy group is adjacent to the N-methyl.[1][3] Steric clash often distorts planarity, changing solubility and Rf.[3][5]

Chromatography Strategy:

  • TLC Optimization: Do not use pure EtOAc/Hexane.

    • System 1: Toluene : Ethyl Acetate (8:[2][3][5]2) – Often gives better separation for pyrazoles than Hexane systems.[3][5]

    • System 2: DCM : MeOH (98:[3][5]2) – Good for checking polar impurities.[3][5]

  • Column Loading: Use a solid load (absorb crude onto silica) rather than liquid load to prevent band tailing.[2][3][5]

  • Gradient:

    • Start: 100% Hexanes (or Heptane).[3][5]

    • Ramp: 0% to 20% EtOAc over 10 column volumes (CV).

    • Hold: 20% EtOAc for 5 CV.

    • Note: The 5-ethoxy isomer (impurity) typically elutes first (lower polarity due to shielding).[1][3] The target 3-ethoxy isomer elutes second .[1]

Protocol C: Crystallization (Final Polish)

The target is likely a low-melting solid.[1][2][3] Recrystallization requires precise temperature control.

  • Solvent System: Hexanes (Anti-solvent) and Isopropyl Alcohol (IPA) or Ethanol (Solvent).[2][3][4][5]

  • Procedure:

    • Dissolve crude oil in minimal hot IPA (approx 50-60°C).

    • Add warm Hexanes dropwise until persistent cloudiness appears.

    • Add 1 drop of IPA to clear the solution.[1]

    • Seed: If you have a seed crystal, add it at 25°C.[3][5]

    • Cooling: Cool slowly to 4°C, then to -20°C.

    • Troubleshooting: If it oils out, reheat and add more solvent (IPA), or switch to pure Heptane and cool to -78°C (dry ice/acetone) to induce precipitation.[3][5]

Part 3: Decision Logic & Visualizations

Workflow: Purification Decision Tree

Use this logic flow to determine your immediate next step.

PurificationLogic Start Crude Reaction Mixture CheckRoute Synthesis Route Used? Start->CheckRoute RouteNBS Bromination (NBS) CheckRoute->RouteNBS Route 1 RouteMe N-Methylation CheckRoute->RouteMe Route 2 Succinimide Impurity: Succinimide RouteNBS->Succinimide Regio Impurity: Regioisomers RouteMe->Regio ActionWash Protocol A: Aqueous Wash + Ether Trituration Succinimide->ActionWash ActionCol Protocol B: Silica Column (Tol:EtOAc) Regio->ActionCol CheckPurity Check Purity (NMR/HPLC) ActionWash->CheckPurity ActionCol->CheckPurity CheckPurity->ActionCol Purity < 90% FinalCryst Protocol C: Crystallization (IPA/Hex) CheckPurity->FinalCryst Purity > 90%

Caption: Decision matrix for selecting purification method based on synthesis origin and impurity profile.

Part 4: Frequently Asked Questions (FAQ)

Q1: How do I distinguish the correct regioisomer (3-ethoxy) from the impurity (5-ethoxy) by NMR? A: This is the most critical validation step.

  • NOESY NMR: This is definitive.

    • Target (1-Me, 3-OEt): You will see a NOE correlation between the N-Methyl protons and the C5-Proton (aromatic H).[1][3] You will not see a correlation between N-Me and the Ethoxy group.[1]

    • Impurity (1-Me, 5-OEt): You will see a strong NOE correlation between the N-Methyl protons and the Ethoxy protons .[1][3]

  • Proton Shift: The N-Me signal for the 5-ethoxy isomer is often shielded (shifted upfield) compared to the 3-ethoxy isomer due to the proximity of the oxygen lone pairs.[1]

Q2: My product contains a persistent yellow color. How do I remove it? A: Yellowing often indicates trace brominated impurities or oxidation products.[2]

  • Solution: Dissolve the compound in DCM and treat with Activated Charcoal (5% w/w).[2][3][5] Stir for 30 minutes at room temperature and filter through a Celite pad.

  • Alternative: If the color persists, perform a quick filtration through a short plug of Neutral Alumina (not basic, as basic alumina might hydrolyze the ethoxy group or bromo substituent under harsh conditions).[3][5]

Q3: Can I distill this compound? A: High-vacuum distillation is risky.[1][2]

  • Risk: Brominated pyrazoles can undergo thermal rearrangement or debromination at high temperatures (>150°C).[3][5]

  • Recommendation: If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) and keep the bath temperature below 120°C. If it doesn't distill by then, revert to chromatography.[2][3][5]

Q4: Why is the yield low after the NBS bromination step? A: Check your pH.

  • Mechanism: The reaction produces HBr as a byproduct.[2] If the reaction becomes too acidic, the pyrazole nitrogen becomes protonated, deactivating the ring toward electrophilic aromatic substitution.[3][5]

  • Fix: Add a weak base like NaOAc or K₂CO₃ (1.1 eq) to the reaction mixture to scavenge HBr and maintain reaction kinetics.

Part 5: Quantitative Data Summary

Physicochemical Properties & Solubility Table

PropertyValue / DescriptionNotes
Appearance White to off-white solid or viscous oilLow melting point expected (<60°C).[1][2][3][4]
Solubility (Water) Low< 1 mg/mL.[3]
Solubility (DCM/EtOAc) HighExcellent solvents for extraction.[2][3][5]
Solubility (Hexanes) Moderate to LowUse as anti-solvent.[2][3][5]
TLC Rf (Target) ~0.4 (Hex:EtOAc 3:1)3-ethoxy isomer is usually more polar than 5-ethoxy.[1][3]
Storage -20°C, Protect from LightC-Br bond is light sensitive over long periods.[1][2][3]

References

  • Regioselectivity in Pyrazole Methylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1]

    • Source:J. Org.[7] Chem. 2008, 73, 9, 3523–3529.[3][5]

    • Relevance: Explains the N1 vs N2 selectivity challenges and solvent effects.
    • URL:[Link][3][5]

  • Bromination Protocols

    • Title: Regioselective Synthesis of Bromopyrazoles.[4][8][9]

    • Source:Organic Chemistry Portal / Synlett.
    • Relevance: Validates NBS as the standard reagent for C4 bromination of pyrazoles.[4]

    • URL:[Link][3][4][5]

  • O-Alkylation vs N-Alkylation

    • Title: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[1][3][10]

    • Source:Molbank 2009, M639.[3][5]

    • Relevance: Provides specific spectral data (NMR)
    • URL:[Link][3][5][6][10]

  • General Pyrazole Properties

    • Title: 4-Bromo-1-methyl-1H-pyrazole Product D
    • Source: Sigma-Aldrich.[1]

    • Relevance: Establishes baseline solubility and physical state (liquid/low-melt solid) for the core scaffold.[1][2][3][4]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Bromopyrazole Substrates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole substrates. This guide is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heteroaryl halides. Pyrazoles, while being crucial scaffolds in pharmaceutical chemistry, present unique difficulties in palladium-catalyzed reactions due to their electronic properties and potential for catalyst inhibition.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven optimization strategies to help you achieve higher yields, better purity, and more reliable outcomes.

Logical Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. An inefficient reaction is a symptom, and the underlying cause often relates to one or more key parameters. This workflow helps diagnose the root cause of poor reaction performance.

G Start Low Yield or Stalled Reaction Check_SM Starting Material (4-Bromopyrazole) Consumed? Start->Check_SM Check_Side_Products Analyze Crude Reaction Mixture (LCMS, GC, NMR) Check_SM->Check_Side_Products  Yes Catalyst_Issue Catalyst/Ligand Inactivity or Inhibition Check_SM->Catalyst_Issue  No Dehalogenation Dehalogenation Product (Pyrazole) Observed? Check_Side_Products->Dehalogenation Protodeborylation Boronic Acid Decomposition Observed? Dehalogenation->Protodeborylation  No Base_Solvent_Issue Suboptimal Base or Solvent Choice Dehalogenation->Base_Solvent_Issue  Yes Homocoupling Boronic Acid Homocoupling Observed? Protodeborylation->Homocoupling  No Boronic_Acid_Instability Boronic Acid Instability Protodeborylation->Boronic_Acid_Instability  Yes Homocoupling->Catalyst_Issue  No (Other issues) Degassing_Issue Inefficient Degassing Homocoupling->Degassing_Issue  Yes G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inactive_Pd Inactive Pd-Pyrazole Complex Pd0->Inactive_Pd PdII_Aryl (Pyrazole)Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl->Inactive_Pd Off-Cycle PdII_Diaryl (Pyrazole)Pd(II)L₂(R') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-Arylpyrazole RedElim->Product ArylHalide 4-Bromopyrazole ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ + Base BoronicAcid->Transmetalation Inhibition Catalyst Inhibition (N-Coordination)

Caption: Suzuki catalytic cycle with a potential catalyst inhibition pathway.

FAQs for Proactive Optimization

Q: How do I select the optimal catalyst and ligand from the start?

A: For challenging substrates like 4-bromopyrazole, the ligand choice is paramount. You need ligands that are both bulky and electron-rich. [1]* Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups) promote the final reductive elimination step, which is often rate-limiting. [1][2]* Electron-rich ligands accelerate the initial oxidative addition step, which can be sluggish for some heteroaryl halides. [1]

Ligand / Precatalyst Key Features Recommended Use Case
XPhos / XPhos Pd G2/G3 Very bulky, very electron-rich dialkylbiaryl phosphine. Excellent general choice for N-heterocycles; demonstrated high yields with bromopyrazoles. [3][4]
SPhos / SPhos Pd G2/G3 Similar to XPhos, highly active. A strong alternative to XPhos, often screened in parallel. [3]
Pd(dppf)Cl₂ Ferrocene-based, less bulky than Buchwald ligands. A good starting point, but may be less effective for particularly challenging substrates. [1]

| Pd(PPh₃)₄ | Traditional, less active catalyst. | Generally not recommended for 4-bromopyrazoles unless the coupling partner is very reactive. [5]|

Q: Which base should I choose? Does it matter?

A: Yes, the base is critical. It activates the boronic acid for transmetalation and can significantly influence side reactions. [6]

Base Strength Solubility Comments
K₃PO₄ Strong Moderately soluble in water. Often the best choice for unprotected N-H heterocycles. Effective at promoting transmetalation without causing extensive dehalogenation. [3]
Cs₂CO₃ Strong Highly soluble in water. Very effective, but its high basicity can sometimes promote side reactions with sensitive functional groups. Its cost can be a factor. [5]

| K₂CO₃ | Moderate | Highly soluble in water. | A good, cost-effective general base. May require higher temperatures or more active catalysts compared to K₃PO₄. [6]|

Q: What is a good starting point for a general protocol?

A: The following protocol is a robust starting point for screening the Suzuki coupling of a 4-bromopyrazole with an arylboronic acid.

General Experimental Protocol

  • Reagent Setup: To an oven-dried reaction vial or flask, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromopyrazole is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Caddick, S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available at: [Link]

  • Ohta, H., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. Available at: [Link]

  • Černý, J., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Caddick, S., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]

  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Reiter, M. (2014). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. reposiTUm. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bouzrou, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Klausmeyer, K. K., et al. (2018). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester)-1 H -pyrazol-1-yl)propanoate; and (b) Representative Suzuki coupling reaction and hydrolysis products for 1-ethyl-phenylurea pinacol boronate ester. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. ResearchGate. Available at: [Link]

  • Sani, U., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of Physical and Chemical Sciences. Available at: [Link]

  • Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

Sources

Troubleshooting

overcoming debromination of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Ticket ID: #PYR-BR-404 Subject: Overcoming Debromination and Halogen Scrambling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. User Context & Problem Statement You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-404 Subject: Overcoming Debromination and Halogen Scrambling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

User Context & Problem Statement

You are working with 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole . This scaffold is a "privileged structure" in kinase inhibitor discovery, but it presents a distinct chemical paradox:

  • The C4-Bromine is your handle for cross-coupling, but it is prone to premature loss (protodebromination) or scrambling (halogen dance) when you attempt to functionalize the C5 position.

  • The 3-Ethoxy group is a strong electron-donating group (EDG). This increases the electron density of the pyrazole ring, making the C-Br bond less electrophilic than in electron-poor systems, yet paradoxically more susceptible to oxidative addition by electron-rich metal catalysts.

This guide addresses the three most common "failure modes" reported by our users: Unwanted Lithiation Exchange , Protodebromination during Coupling , and Hydrogenolysis .

Module 1: Functionalizing C5 (Lithiation)

Issue: "I tried to lithiate C5 with n-BuLi to trap an electrophile, but I got the debrominated product or a mixture of isomers."

Root Cause: Standard alkyllithiums (n-BuLi) operate under kinetic control that favors Lithium-Halogen Exchange over deprotonation when a bromine is present on an aromatic ring. The rate of Li-Br exchange (


) is orders of magnitude faster than C-H deprotonation (

) at C5. Furthermore, the 3-ethoxy group can coordinate lithium, potentially directing the base to the wrong site or stabilizing aggregates that stall reactivity.

The Solution: The Knochel-Hauser Protocol You must switch from alkyllithiums to non-nucleophilic, sterically hindered Magnesium-Lithium hybrid bases (Turbo-Hauser bases).

Protocol: C5-Selective Magnesiation
  • Reagent: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex).

  • Mechanism: The bulky TMP amide cannot attack the bromine (suppressing exchange). The LiCl breaks up aggregates, creating a "monomeric" species with high kinetic basicity but low nucleophilicity.

Step-by-Step:

  • Preparation: Dry a Schlenk flask under Argon. Add 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Temperature: Cool to -20 °C (Do not go to -78 °C; TMP bases react slower than n-BuLi and need moderate cold).

  • Addition: Add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene) dropwise.

  • Incubation: Stir for 30–60 minutes.

    • Checkpoint: Quench a small aliquot with D₂O. NMR should show >95% deuterium incorporation at C5 with the Br intact.

  • Quench: Add your electrophile (aldehyde, ketone, etc.) at -20 °C, then warm to RT.

Visual Workflow: Lithiation Decision Tree

LithiationLogic Start Goal: Functionalize C5 Choice Select Base Start->Choice nBuLi n-BuLi / LDA Choice->nBuLi Standard TMP TMPMgCl·LiCl (Knochel-Hauser) Choice->TMP Recommended Exchange Reaction: Li-Halogen Exchange nBuLi->Exchange Fast Kinetics Deprot Reaction: C-H Deprotonation TMP->Deprot Steric Control Fail RESULT: Loss of Bromine (Debromination) Exchange->Fail Success RESULT: C5-Magnesiation (Bromine Intact) Deprot->Success

Caption: Decision logic for preventing halogen dance/exchange during C5 functionalization.

Module 2: Cross-Coupling (Suzuki/Buchwald)

Issue: "During Suzuki coupling at C4, I observe significant amounts of the hydrodebrominated pyrazole (H instead of Br/Aryl)."

Root Cause: Protodebromination . This occurs when the oxidative addition intermediate (LₙPd(Ar)Br) intercepts a hydride source instead of transmetallating with the boronic acid.

  • Hydride Sources: Alcohols (solvents), water, or

    
    -hydride elimination from alkyl-phosphine ligands.
    
  • Electronic Factor: The 3-ethoxy group makes the ring electron-rich. This slows down the reductive elimination step, giving the intermediate more time to find a hydride and decompose.

The Solution: The "Bulky & Dry" System You need a catalyst system that facilitates extremely fast reductive elimination and a solvent system devoid of hydride donors.

Troubleshooting Table: Optimization Parameters
ParameterStandard (Risky)Optimized (Safe)Rationale
Solvent Ethanol/Water, MeOH1,4-Dioxane, Toluene Removes protic sources that donate hydrides via Pd-alkoxides.
Base NaOEt, Na₂CO₃K₃PO₄, Cs₂CO₃ Anhydrous inorganic bases prevent formation of Pd-hydrides.
Ligand PPh₃, dppfXPhos, SPhos, tBuBrettPhos Bulky biaryl ligands accelerate reductive elimination, outcompeting side reactions.
Catalyst Loading 1-3 mol%3-5 mol% Higher loading ensures the main cycle outcompetes the slow decomposition.
Recommended Protocol (Suzuki-Miyaura)
  • Mix: Pyrazole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (2–4 mol%).

  • Base: Add K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Conditions: Heat to 80–100 °C under Argon.

    • Note: Do not use ethanol or isopropanol cosolvents.

Visual Mechanism: The Protodebromination Trap

Debromination Substrate 4-Br-Pyrazole OxAdd Oxidative Addition [L-Pd(Ar)-Br] Substrate->OxAdd + Pd0 Pd0 Pd(0) Catalyst TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Fast Path (Dry/Bulky) SideProd Protodebromination (H-Pyrazole) OxAdd->SideProd Slow Path (+ Hydride) Product Desired Coupling TransMet->Product Hydride Hydride Source (R-OH / H2O) Hydride->SideProd Donates H-

Caption: Pathway showing how hydride sources compete with transmetallation to cause debromination.

Module 3: Hydrogenation Compatibility

Issue: "I need to reduce a nitro group or alkene elsewhere on the molecule, but Pd/C strips the bromine off the pyrazole."

Root Cause: Palladium on Carbon (Pd/C) is the gold standard for hydrodebromination . The C-Br bond on an aromatic ring is easily cleaved under H₂ atmosphere, especially with the electron-donating ethoxy group activating the ring.

The Solution: Catalyst Poisoning or Chemoselective Metals

Option A: Poisoned Catalyst (Vanadium/Sulfur)

Use Pt/C (Platinum on Carbon) sulfided or poisoned with ethylenediamine. Platinum is generally less active toward oxidative addition into C-Halogen bonds than Palladium.

  • Reagent: 5% Pt/C (sulfided).

  • Condition: 1 atm H₂, Room Temperature.

Option B: Chemoselective Chemical Reduction (No H₂ gas)

If reducing a Nitro group (-NO₂) to an Amine (-NH₂), avoid hydrogenation entirely.

  • Iron Powder Protocol:

    • Dissolve substrate in EtOH/Water (3:1).

    • Add Iron Powder (5.0 equiv) and NH₄Cl (5.0 equiv).

    • Heat to 70 °C for 2 hours.

    • Result: Quantitative reduction of NO₂ to NH₂; Br remains 100% intact.

  • Tin(II) Chloride Protocol:

    • Dissolve in EtOAc or EtOH.

    • Add SnCl₂·2H₂O (5.0 equiv).

    • Stir at RT or mild heat.

References
  • Knochel, P., et al. (2006).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed C-N, C-O, and C-C Bond Forming Reactions. Chemical Science.

  • Balle, T., et al. (2006).[3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.

  • Navarro-Vázquez, A., et al. (2021). Mechanistic Studies on the Protodebromination of Bromoarenes in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Library. Knochel-Hauser Base (TMPMgCl·LiCl) Application Guide.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 4-Bromopyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during cross-coupling reactions with 4-bromopyrazole substrates. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying chemical principles to empower you to solve even the most stubborn synthetic hurdles.

Section 1: Low or No Product Yield

This is one of the most frequent challenges in cross-coupling reactions. The root cause often lies in suboptimal reaction parameters or the quality of the reagents.

Question: My Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid is giving me very low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving a 4-bromopyrazole can stem from several factors, primarily related to catalyst deactivation, inefficient transmetalation, or issues with the starting materials.

1. Catalyst System Inefficiency:

  • Cause: The palladium catalyst, typically a Pd(0) species, is the heart of the catalytic cycle. If the active Pd(0) is not efficiently generated from the precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) or is deactivated by oxygen, the reaction will not proceed.[1] Phosphine ligands, crucial for stabilizing the palladium center, can also be oxidized by trace air, rendering them ineffective.[1]

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1]

    • Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, to bypass potential issues with in-situ reduction.[1]

    • Ligand Selection: The electronic properties of the pyrazole ring can influence the oxidative addition step. For electron-rich pyrazoles, a more electron-rich and bulky ligand, such as those from the Buchwald family (e.g., XPhos, SPhos), can facilitate this step. It has been shown that for the coupling of 3- and 4-bromopyrazoles, the XPhos-derived precatalyst P1 can provide higher yields.[2]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation (catalyst decomposition).[1] The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]

2. Ineffective Base and Transmetalation:

  • Cause: The base plays a critical role in activating the boronic acid to form a more reactive boronate species, which then undergoes transmetalation with the palladium complex.[1][3] The choice of base and solvent system is highly interdependent.[4][5]

  • Troubleshooting Protocol:

    • Base Screening: If a common base like Na₂CO₃ is failing, screen other inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][4] The strength and solubility of the base can significantly impact the reaction rate.

    • Solvent System: For many Suzuki couplings, a biphasic solvent system (e.g., toluene/water, dioxane/water) is effective as it helps to dissolve both the organic and inorganic reagents.[1][6] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[1] For some pyrazole systems, polar aprotic solvents like DMF or acetonitrile in combination with a suitable base have proven effective.[4][6]

    • Water Content: In anhydrous couplings with bases like K₃PO₄, a small amount of water (a few equivalents) can sometimes be beneficial to facilitate the formation of the boronate.

3. Starting Material Integrity:

  • Cause: The quality of the 4-bromopyrazole and the boronic acid is paramount. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if impure or stored improperly.

  • Troubleshooting Protocol:

    • Check Boronic Acid Quality: Use fresh or properly stored boronic acid. If in doubt, you can try converting it to the corresponding trifluoroborate salt, which is often more stable.

    • Pyrazole N-H Acidity: If your pyrazole is NH-unsubstituted, its acidity can interfere with the base. It may be necessary to use a stronger base or protect the pyrazole nitrogen.[7] Common protecting groups include Boc, Trityl, or SEM.[7][8][9]

Question: My Buchwald-Hartwig amination of 4-bromopyrazole is failing. What should I investigate first?

Answer:

Failed Buchwald-Hartwig aminations with 4-bromopyrazoles often point to issues with the catalyst-ligand combination, base selection, or side reactions related to the amine coupling partner.[10]

1. Catalyst and Ligand Incompatibility:

  • Cause: The Buchwald-Hartwig reaction is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and reductive elimination steps.[11][12] The choice of ligand is often specific to the substrate.

  • Troubleshooting Protocol:

    • Ligand Screening: For pyrazole substrates, ligands like tBuDavePhos have shown success.[8] If one ligand fails, it is crucial to screen others from different generations of Buchwald ligands (e.g., XPhos, BrettPhos).[11]

    • Catalyst Precursor: Using a pre-formed catalyst complex can sometimes give more reproducible results than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂.[13]

    • N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can be effective alternatives to phosphines.

2. Base Selection:

  • Cause: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base strength and solubility are critical.

  • Troubleshooting Protocol:

    • Screen Strong Bases: If NaOtBu is not effective, consider other strong bases like K₃PO₄ or Cs₂CO₃, although these may require higher temperatures.

    • Solvent Choice: Toluene, dioxane, and THF are common solvents.[13] The choice can influence the solubility of the base and the catalytic species.

3. Amine Substrate Issues:

  • Cause: Amines with β-hydrogens can undergo β-hydride elimination from the palladium complex, leading to low yields.[12][14]

  • Troubleshooting Protocol:

    • Evaluate Amine Structure: If your amine has accessible β-hydrogens and the reaction is failing, this might be a significant side reaction. This is a known issue in the C-N coupling of 4-halopyrazoles with certain alkylamines.[8][14]

    • Consider Copper Catalysis: For challenging alkylaminations, a switch to a copper-catalyzed system (Ullmann-type coupling) might be a viable alternative, as these are less prone to β-hydride elimination.[14]

Section 2: Side Product Formation

The formation of significant side products can complicate purification and reduce the yield of the desired product. Identifying the side product is the first step in diagnosing the problem.

Question: I am observing a significant amount of a debrominated pyrazole in my Suzuki coupling reaction. How can I prevent this?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[15] It is particularly prevalent with electron-rich or sterically hindered heterocyclic halides.

1. Mechanistic Causes of Debromination:

  • Cause: Debromination can occur through several pathways. One common mechanism involves the oxidative addition of the 4-bromopyrazole to Pd(0), followed by a reaction with a hydride source in the reaction mixture. This hydride can originate from the solvent, base, or even the boronic acid reagent. Another pathway involves the direct reduction of the C-Br bond.

  • Troubleshooting Protocol:

    • Protect the Pyrazole Nitrogen: For NH-unsubstituted pyrazoles, debromination can be a significant issue. Protecting the nitrogen with a group like Boc or SEM has been shown to suppress this side reaction.[7] Interestingly, in some cases, the Boc group can be removed under the Suzuki coupling conditions, providing the unprotected product directly.[7][15]

    • Choice of Halogen: While you are starting with a 4-bromopyrazole, it's worth noting that in comparative studies, bromopyrazoles and chloropyrazoles have shown a reduced tendency for dehalogenation compared to iodopyrazoles.[16]

    • Ligand Modification: Using bulkier phosphine ligands can sometimes disfavor the side reactions that lead to debromination.

    • Solvent Effects: Some solvents are more prone to acting as hydride donors. Switching from a solvent like DMF to toluene might reduce debromination.[17]

Troubleshooting Workflow for Debromination

Caption: Decision workflow for troubleshooting debromination.

Question: My Sonogashira coupling is producing a lot of homocoupled alkyne (Glaser coupling product). What are the best strategies to minimize this?

Answer:

Homocoupling of the terminal alkyne is a very common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[18]

1. Minimizing Oxygen:

  • Cause: The Glaser homocoupling is an oxidative process. Any oxygen present in the reaction will promote this side reaction.[18]

  • Troubleshooting Protocol:

    • Rigorous Degassing: As with other cross-coupling reactions, ensure your solvents and reaction setup are thoroughly deoxygenated.[18]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

2. Optimizing Reaction Conditions:

  • Cause: The choice of base, solvent, and catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Troubleshooting Protocol:

    • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[3] Sometimes, using a less coordinating base can be beneficial.

    • Solvent Choice: Acetonitrile has been found to be a good solvent for minimizing homocoupling in some systems.[18]

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require specific, highly active palladium catalysts and ligands.[19]

    • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Summary of Key Sonogashira Parameters

Parameter Standard Condition Troubleshooting Adjustment Rationale
Atmosphere Inert More rigorous degassing Minimize oxygen to suppress oxidative homocoupling[18]
Catalyst Pd/Cu system Switch to a copper-free protocol Eliminates the primary catalyst for Glaser coupling[19]
Solvent THF, DMF Acetonitrile Can improve the ratio of cross-coupling to homocoupling[18]

| Addition | All at once | Slow addition of alkyne | Keep alkyne concentration low to disfavor homocoupling |

Section 3: Reaction Stalls or Incomplete Conversion

Sometimes a reaction starts but fails to go to completion, leaving a mixture of starting material and product.

Question: My Heck reaction with 4-bromopyrazole and an alkene stalls at around 50% conversion. What could be causing this?

Answer:

A stalled Heck reaction often indicates catalyst deactivation over the course of the reaction or issues with the reaction conditions that do not favor the catalytic cycle turnover.

1. Catalyst Deactivation:

  • Cause: The active Pd(0) catalyst can be prone to aggregation, forming inactive palladium black, especially at higher temperatures or low ligand concentrations.[1]

  • Troubleshooting Protocol:

    • Increase Catalyst or Ligand Loading: While not ideal for atom economy, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes be enough to push the reaction to completion.[6] Alternatively, increasing the ligand-to-palladium ratio can help stabilize the catalyst.[1]

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[1] Try running the reaction at a slightly lower temperature for a longer period.

    • Use a More Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that are less prone to deactivation.

2. Base Inefficiency:

  • Cause: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[20] If the base is not effective, the catalytic cycle will halt.

  • Troubleshooting Protocol:

    • Screen Bases: Common bases include organic amines like Et₃N or inorganic bases like Na₂CO₃ or K₂CO₃. If one is not working, try another. The choice can be highly substrate-dependent.

    • Ensure Base Solubility: The base must have some solubility in the reaction medium to be effective. For inorganic bases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

Experimental Workflow for a Stalled Heck Reaction

start Heck Reaction Stalls catalyst_check Is Palladium Black visible? start->catalyst_check increase_loading Increase catalyst/ligand loading catalyst_check->increase_loading Yes base_check Evaluate Base Effectiveness catalyst_check->base_check No success Reaction to Completion increase_loading->success screen_bases Screen alternative bases (e.g., K₂CO₃, organic amines) base_check->screen_bases temp_check Optimize Temperature screen_bases->temp_check lower_temp Lower temperature and increase reaction time temp_check->lower_temp lower_temp->success

Caption: Troubleshooting flowchart for a stalled Heck reaction.

References

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019, September 20). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020, December 29). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2014, October 21). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (2009, March 4). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 19, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025, April 1). Sciety. Retrieved February 19, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • significant dehalogenation in stille coupling. (2019, October 7). Reddit. Retrieved February 19, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021, September 15). MDPI. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014, April 14). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 19, 2026, from [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Retrieved February 19, 2026, from [Link]

  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. Retrieved February 19, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 19, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Introduction The synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8) presents specific regiochemical challenges common to pyrazole functionalization. This molecule is a critical scaffold in kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS: 1619897-03-8) presents specific regiochemical challenges common to pyrazole functionalization. This molecule is a critical scaffold in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators).

In a scale-up environment, the primary failure modes are regioisomer contamination (N- vs. O-alkylation) and exothermic runaway during bromination. This guide prioritizes a "Functionalization-Last" strategy to ensure isomeric purity, avoiding the difficult separation of 1-methyl-3-ethoxy and 1-methyl-5-ethoxy isomers often seen in cyclization routes.

Part 1: Strategic Route Selection

The Core Problem: Regioselectivity

Attempting to synthesize the pyrazole ring already substituted (e.g., reacting methylhydrazine with ethyl 3-ethoxyacrylate) frequently yields a mixture of 1-methyl-3-ethoxy (desired) and 1-methyl-5-ethoxy (undesired) isomers. Separation of these isomers on a kilogram scale requires expensive chromatography.

The Solution: Stepwise Functionalization

We recommend the "Bromination-Then-Alkylation" route starting from 1-methyl-1,2-dihydro-3H-pyrazol-3-one (also known as 1-methyl-3-hydroxypyrazole). This route locks the N-methyl position early and uses the steric bulk of the bromine atom to assist in directing the subsequent O-alkylation.

Recommended Workflow:

  • Starting Material: 1-Methyl-1,2-dihydro-3H-pyrazol-3-one.[1]

  • Step 1 (Bromination): Electrophilic bromination at C4.

  • Step 2 (O-Alkylation): Selective O-ethylation of the tautomeric enol.

Part 2: Experimental Protocols & Methodologies

Protocol 1: C4-Bromination of 1-Methyl-pyrazol-3-one

Objective: Synthesize 4-bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one.

Reagents:

  • Substrate: 1-Methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (10 V)

Procedure:

  • Charge the reactor with 1-methyl-pyrazol-3-one and MeCN. Cool to 0–5 °C .

  • Add NBS portion-wise over 60 minutes.

    • Critical: Maintain internal temperature <10 °C. The reaction is exothermic.

  • Stir at 0 °C for 2 hours, then warm to 20 °C for 1 hour.

  • Monitor by HPLC. Look for the disappearance of starting material (

    
     min) and formation of product (
    
    
    
    min).
  • Workup: Concentrate solvent to 20% volume. Add water (cold) to precipitate the product. Filter and wash with cold water.[1]

  • Dry: Vacuum oven at 45 °C.

Protocol 2: Regioselective O-Ethylation

Objective: Synthesize 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole while minimizing N-ethylation.

Reagents:

  • Substrate: 4-Bromo-1-methyl-pyrazol-3-one (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (2.0 equiv)
    
  • Alkylating Agent: Diethyl Sulfate (

    
    ) (1.2 equiv) or Ethyl Iodide (
    
    
    
    )
  • Solvent: Acetone (reflux) or DMF (ambient)

Procedure:

  • Suspend the brominated intermediate and

    
     in Acetone (15 V).
    
  • Heat to reflux for 30 minutes to ensure deprotonation.

  • Add Diethyl Sulfate dropwise over 30 minutes.

    • Note: Diethyl sulfate is a "hard" electrophile, which favors attack by the "hard" oxygen nucleophile over the "soft" nitrogen (N2), according to HSAB theory [1].

  • Reflux for 6–12 hours.

  • Filtration: Filter hot to remove inorganic salts (

    
    ).
    
  • Concentrate the filtrate.

  • Purification: Recrystallize from n-Heptane/EtOAc.

Part 3: Troubleshooting & FAQs

Issue 1: N-Alkylation vs. O-Alkylation (The "Antipyrine" Impurity)

Symptom: HPLC shows a significant impurity peak (10–30%) with M+H matching the product but different retention time. Diagnosis: You have formed 4-bromo-2-ethyl-1-methyl-1,2-dihydro-3H-pyrazol-3-one (N-ethylation at N2). Root Cause:

  • Use of "soft" electrophiles (e.g., Ethyl Iodide) favors N-alkylation.[2]

  • High polarity solvents (DMSO) can sometimes increase N-attack by solvating the cation too well, leaving the N-anion exposed.

Corrective Action:

  • Switch Electrophile: Use Diethyl Sulfate (

    
    ) or Ethyl Tosylate (
    
    
    
    ). These are harder electrophiles and favor O-alkylation [1].
  • Change Solvent: Switch from DMF to Acetone or 2-Butanone (MEK).

  • Add Additive: Use a catalytic amount of 18-crown-6 to complex the potassium, making the carbonate more basic but keeping the ion pair tight enough to shield the nitrogen.

Issue 2: Incomplete Bromination or Poly-Bromination

Symptom: Reaction stalls at 90% conversion, or di-bromo species appear. Troubleshooting Table:

ObservationProbable CauseSolution
Stalled Reaction Wet solvent (NBS decomposes in water)Dry MeCN over molecular sieves. Ensure NBS is fresh (white, not yellow).
Exotherm Spike Fast addition of NBSUse a solid addition funnel or dissolve NBS in MeCN and pump slowly.
Di-bromo Impurity Over-bromination (rare for this substrate)Strict stoichiometry (1.0–1.05 equiv). Quench with Sodium Thiosulfate.
Issue 3: Product is an Oil/Low Melting Solid

Symptom: Difficulty crystallizing the final 3-ethoxy product. Solution:

  • The product has a low melting point (

    
     °C) [2].
    
  • Use n-Hexane or Pentane with trace EtOAc at -20 °C to induce crystallization.

  • Seed with a pure crystal if available.

Part 4: Process Visualization

Synthesis Workflow & Logic Gate

SynthesisFlow Start Start: 1-Methyl-1,2-dihydro-3H-pyrazol-3-one Step1 Step 1: Bromination (NBS, MeCN, 0°C) Start->Step1 Check1 QC: Purity > 98%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: O-Ethylation (Et2SO4, K2CO3, Acetone) Check1->Step2 Yes Check2 QC: N-Ethyl < 5%? Step2->Check2 Purify Purification: Crystallization (Heptane) Check2->Purify No (N-Ethyl detected) Final Target: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Check2->Final Yes Purify->Final

Caption: Decision tree for the 2-step synthesis, highlighting critical Quality Control (QC) points for impurity management.

Part 5: References

  • Regioselectivity in Alkylation:

    • Concept: Hard/Soft Acid-Base (HSAB) theory dictates that hard electrophiles (Sulfates, Tosylates) favor the hard oxygen center of the ambident pyrazolone anion, while soft electrophiles (Iodides) favor the softer nitrogen.

    • Source: - Bioorg.[3] Med. Chem. Lett. 2013.

  • Analogous Synthesis & Physical Data:

    • Data: Synthesis of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole and related bromo-pyrazole analogs. Confirms melting points of similar bromo-ethoxy-pyrazoles are often in the 50–60 °C range.

    • Source: - Arkivoc 2014.

  • O-Methylation Precedent:

    • Protocol: Detailed procedure for O-methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/MeI (Note: We recommend K2CO3/Et2SO4 for scale-up safety).

    • Source: - Molbank 2009.

  • Commercial Availability & CAS Verification:

    • Source: - ChemSrc Database.

Sources

Optimization

preventing hydrolysis of the ethoxy group in pyrazole derivatives

Introduction for the Researcher Welcome to the technical support center for pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with ethoxy-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center for pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with ethoxy-substituted pyrazole compounds. The ethoxy group, while often incorporated to modulate properties like lipophilicity and metabolic stability, can be susceptible to hydrolysis, leading to the formation of a hydroxy-pyrazole derivative.[1][2] This degradation can compromise sample integrity, affect biological assay results, and introduce impurities into your material.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you understand, troubleshoot, and prevent this unwanted reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is ethoxy group hydrolysis in the context of pyrazole derivatives?

A1: Ethoxy group hydrolysis is a chemical reaction where the ether linkage between the pyrazole ring and the ethyl group is cleaved by a reaction with water. This results in the formation of the corresponding hydroxy-pyrazole and ethanol. This reaction is most commonly catalyzed by acids.[1][3][4] The general stability of ethers makes them useful solvents, but this stability is not absolute, especially under non-neutral pH conditions.[4]

Q2: Why is preventing this hydrolysis so critical for my research?

A2: Preventing hydrolysis is crucial for several reasons:

  • Compound Integrity: Hydrolysis changes the chemical structure of your molecule, meaning you are no longer testing the intended compound.

  • Inaccurate Biological Data: The resulting hydroxy-pyrazole will have different physicochemical properties (e.g., polarity, pKa, solubility) and, consequently, different biological activity and target affinity.[1] This can lead to misleading structure-activity relationship (SAR) data.[1]

  • Impurity Profiling: The hydrolysis product is an impurity that must be identified, quantified, and controlled, especially in a drug development context, as per regulatory guidelines.[5][6]

  • Reduced Yield and Purity: If hydrolysis occurs during synthesis or workup, it will lower the yield of your desired product and complicate purification.

Q3: What are the primary factors that promote the hydrolysis of an ethoxy group on a pyrazole ring?

A3: The stability of the ethoxy group is primarily influenced by the following factors:

  • pH: This is the most critical factor. Acidic conditions significantly accelerate hydrolysis by protonating the ether oxygen, making it a better leaving group.[1][3][4][7] While ethers are generally stable to bases, very strong basic conditions should also be approached with caution, although acid-catalyzed cleavage is the more common pathway.[4][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] Reactions or storage at elevated temperatures will accelerate degradation.

  • Presence of Lewis Acids: Lewis acids can coordinate to the ether oxygen, facilitating C-O bond cleavage, and should be avoided if the ethoxy group needs to be preserved.

  • Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrazole ring can influence the stability of the ethoxy group. Electron-withdrawing groups can potentially make the ether oxygen less basic and less prone to protonation, while electron-donating groups might have the opposite effect.[1][2][3][9]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q4: I'm seeing a new, more polar spot on my TLC/peak in my HPLC after my acidic workup. I suspect it's the hydrolyzed product. How can I confirm this?

A4: Your suspicion is likely correct, as acidic workups are a common cause of ether cleavage. To confirm the identity of the new peak, you can use the following methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. The hydrolyzed product will have a mass that is 28.03 Da lower than your starting material (the difference between an ethyl group, C₂H₅, and a proton, H). High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the new peak.[10][11]

  • Proton NMR (¹H NMR): Isolate the suspected impurity. In the ¹H NMR spectrum, you will observe the disappearance of the characteristic signals for the ethoxy group (a quartet around 4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the new hydroxyl (-OH) group.[12][13]

  • Co-injection: If you have an authentic sample of the hydroxy-pyrazole derivative, you can perform a co-injection with your degraded sample in an HPLC analysis. If the suspected impurity peak increases in area and remains a single peak, its identity is confirmed.

Q5: My ethoxy-pyrazole derivative seems to be degrading during storage in solution. What are the optimal storage conditions?

A5: Degradation during storage is almost always due to suboptimal pH, temperature, or light exposure. Based on the principles of ether stability, we recommend the following storage protocol.

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents if possible (e.g., acetonitrile, THF, dioxane). If an aqueous buffer is required for solubility or downstream applications, proceed to the next step.

  • pH Control: Prepare a buffer solution with a pH in the range of 5.0 - 7.0 . An acetate or phosphate buffer is a suitable choice. This avoids the extremes of acid and base catalysis.

  • Temperature: Store solutions at low temperatures. For short-term storage (1-2 weeks), 2-8 °C is recommended. For long-term storage, store at -20 °C or -80 °C.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the sample from photolytic degradation.[5]

  • Inert Atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

ParameterRecommended ConditionRationale
pH 5.0 - 7.0Minimizes both acid- and base-catalyzed hydrolysis.
Temperature ≤ 8 °C (short-term), -20 to -80 °C (long-term)Reduces the kinetic rate of the hydrolysis reaction.[4]
Solvent Anhydrous aprotic solvent or a buffered aqueous solutionWater is a reactant in hydrolysis; removing it or controlling the pH mitigates the reaction.
Atmosphere Inert (Nitrogen/Argon)Prevents potential oxidative degradation pathways.
Container Amber glass vialProtects against light-induced degradation.[5]
Q6: How can I design a synthetic or workup procedure to minimize the risk of hydrolysis?

A6: Careful procedural design is key. The goal is to avoid prolonged exposure to harsh conditions, especially strong acids.

  • Avoid Strong Aqueous Acids: During workup, avoid using strong acids like 1M HCl or H₂SO₄ for neutralization or extraction. If an acidic wash is necessary, use a milder, buffered acid like a dilute solution of citric acid or ammonium chloride, and minimize the contact time.

  • Use Anhydrous Conditions: When possible, perform reactions and workups under anhydrous conditions.[14]

  • Temperature Control: Perform all extractions and washes at low temperatures (e.g., using an ice bath) to slow down the rate of any potential hydrolysis.

  • Chromatography Considerations: When performing silica gel chromatography, be aware that standard silica gel is slightly acidic. For very sensitive compounds, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

    • Use an alternative stationary phase like alumina (basic or neutral) or a reversed-phase C18 silica.

The diagram below illustrates the general mechanism for acid-catalyzed ether cleavage. Preventing the initial protonation step by controlling the pH is the most effective strategy.

Hydrolysis_Mechanism cluster_SN2 SN2 Pathway (Primary/Secondary Ethers) cluster_SN1 SN1 Pathway (If R or Et forms a stable carbocation) Ethoxypyrazole_SN2 R-O-Et (Ethoxypyrazole) Protonated_Ether_SN2 R-O⁺(H)-Et (Protonated Ether) Ethoxypyrazole_SN2->Protonated_Ether_SN2 + H⁺ (Fast) Transition_State_SN2 [Nu---C---O⁺(H)-R] (SN2 Transition State) Protonated_Ether_SN2->Transition_State_SN2 + Nu⁻ (Slow, RDS) Products_SN2 R-OH + Nu-Et (Hydroxypyrazole + Ethyl Product) Transition_State_SN2->Products_SN2 Ethoxypyrazole_SN1 R-O-Et (Ethoxypyrazole) Protonated_Ether_SN1 R-O⁺(H)-Et (Protonated Ether) Ethoxypyrazole_SN1->Protonated_Ether_SN1 + H⁺ (Fast) Carbocation Et⁺ (Carbocation Intermediate) Protonated_Ether_SN1->Carbocation - R-OH (Slow, RDS) Products_SN1 R-OH + Nu-Et (Hydroxypyrazole + Ethyl Product) Carbocation->Products_SN1 + Nu⁻ (Fast)

Caption: Acid-catalyzed hydrolysis of ethers via S_N1 or S_N2 pathways.

Part 3: Experimental Protocols & Advanced Strategies

Q7: I need to prove my analytical method is "stability-indicating." How do I perform a forced degradation study for my ethoxy-pyrazole?

A7: A forced degradation study intentionally exposes your compound to harsh conditions to generate potential degradation products.[5][6] This demonstrates that your analytical method (e.g., HPLC) can separate the intact drug from its degradants.

Objective: To generate potential hydrolysis and other degradation products and to validate an HPLC method for stability-indicating properties.

Materials:

  • Your ethoxy-pyrazole derivative (API)

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (MS detector is highly recommended for peak identification)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your API at ~1 mg/mL in ACN or a suitable solvent.

  • Set Up Stress Conditions: For each condition, prepare a sample in a separate vial. Aim for 5-20% degradation.[15] You may need to adjust time and temperature based on preliminary tests.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at 60 °C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions).

  • Sample Analysis:

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection to protect the HPLC column.[15]

    • Dilute all samples to a final concentration of ~0.1 mg/mL with your mobile phase.

    • Analyze all samples, including an unstressed control sample, by your developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the peak purity of the parent peak in the presence of degradation products using a PDA detector.

    • Ensure all major degradation peaks are well-resolved from the parent peak (Resolution > 2).

    • Use LC-MS to obtain mass data for the new peaks to aid in their identification.

Q8: If the ethoxy group is simply too labile for my required reaction conditions, what are my options?

A8: If optimizing conditions is insufficient, you may need to reconsider the synthetic strategy.

  • Late-Stage Ethoxylation: Modify your synthetic route to introduce the ethoxy group at a later stage, after the harsh reaction steps are completed.

  • Use a More Robust Ether Group: Consider replacing the ethoxy group with a more sterically hindered or electronically stable ether, such as an isopropoxy or a tert-butoxy group, although this will change the compound's properties.

  • Protecting Group Strategy: If the ultimate goal is the hydroxy-pyrazole, but you need to mask its reactivity during synthesis, you can use a standard alcohol protecting group (e.g., Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS)) that can be removed under orthogonal conditions that do not affect other parts of your molecule.

This diagram provides a logical path to diagnose and solve hydrolysis issues.

Troubleshooting_Flowchart start Hydrolysis of Ethoxy Group Suspected q1 When is degradation observed? start->q1 synthesis During Synthesis / Workup q1->synthesis Synthesis/Workup storage During Storage / Analysis q1->storage Storage/Analysis q2_workup Workup Conditions? synthesis->q2_workup q2_storage Storage Conditions? storage->q2_storage sol_workup1 Use mild acid (citric acid) or buffer for wash q2_workup->sol_workup1 Acidic? sol_workup2 Perform workup at low temp (0-5 °C) q2_workup->sol_workup2 High Temp? sol_workup3 Use neutral silica gel or alternative chromatography q2_workup->sol_workup3 Silica Gel? sol_storage1 Store in buffered solution (pH 5-7) q2_storage->sol_storage1 Uncontrolled pH? sol_storage2 Store at low temp (-20 °C or below) q2_storage->sol_storage2 Room Temp? sol_storage3 Protect from light (amber vials) q2_storage->sol_storage3 Clear Vial?

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of 4-Bromo- vs. 4-Iodopyrazoles in Cross-Coupling

[1][2] Executive Summary In the synthesis of pharmacologically active 4-arylpyrazoles (e.g., kinase inhibitors like Celecoxib or Ruxolitinib analogs), the choice between 4-bromopyrazole and 4-iodopyrazole is rarely a sim...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the synthesis of pharmacologically active 4-arylpyrazoles (e.g., kinase inhibitors like Celecoxib or Ruxolitinib analogs), the choice between 4-bromopyrazole and 4-iodopyrazole is rarely a simple matter of "iodide is faster."

While the C–I bond offers superior oxidative addition rates (


), 4-iodopyrazoles exhibit a significantly higher propensity for reductive dehalogenation  (hydrodehalogenation) compared to their bromide counterparts. This guide analyzes the trade-offs between reactivity, stability, and cost, providing an evidence-based framework for substrate selection.

The Bottom Line:

  • Use 4-Iodopyrazoles when: Conditions must be mild (RT to 50°C), the coupling partner is unstable, or the catalyst system is non-specialized (e.g., Pd(PPh

    
    )
    
    
    
    ).
  • Use 4-Bromopyrazoles when: High temperatures (>80°C) are tolerable, cost is a driver, or dehalogenation is observed as a major side product. Modern bulky phosphine ligands (e.g., XPhos, SPhos) largely negate the reactivity deficit of the bromide.

Mechanistic Foundation: The Reactivity vs. Stability Paradox

To make an informed choice, one must understand the competing pathways in the catalytic cycle. The 4-position of the pyrazole ring is electron-rich, making the C–X bond stronger and more difficult to activate than in electron-deficient systems like pyridine.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) for most pyrazole couplings is Oxidative Addition (OA) .

  • C–I Bond: ~51 kcal/mol. Rapid OA, even with weak ligands.

  • C–Br Bond: ~68 kcal/mol. Slower OA; requires heat or electron-rich/bulky ligands to facilitate the expansion of the Pd(0) coordination sphere.

The Dehalogenation Trap

A critical, often overlooked failure mode is Protodehalogenation . In the presence of hydride sources (often from the solvent, base, or boronic acid decomposition), the Pd(II) intermediate can undergo reductive elimination to form the 4-H pyrazole rather than the cross-coupled product.

Key Insight: 4-Iodopyrazoles are more susceptible to this side reaction than 4-bromopyrazoles. The rapid formation of the Pd-I species, combined with the stability of the iodide anion, can accelerate pathways leading to Pd-H species if transmetallation is slow.

Visualizing the Pathway Competition

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd Fast for I Slow for Br RX 4-Halo-Pyrazole (R-X) RX->OxAdd TransMet Transmetallation (Rate Limiting for Iodo?) OxAdd->TransMet + Ar-B(OH)2 Dehal Side Reaction: Protodehalogenation OxAdd->Dehal If Transmetallation Stalls (High Risk for Iodo) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product 4-Aryl-Pyrazole RedElim->Product Waste 4-H-Pyrazole (Waste) Dehal->Waste

Figure 1: The catalytic cycle highlighting the divergence between productive coupling and the dehalogenation trap. Iodides reach the oxidative addition intermediate faster, but this accumulation can favor dehalogenation if the transmetallation step is sluggish.

Comparative Performance Analysis

The following data summarizes typical performance metrics derived from cross-coupling literature (e.g., J. Org. Chem., Tetrahedron).

Feature4-Iodopyrazole4-Bromopyrazole
Oxidative Addition Rate High (Occurs at RT)Moderate (Requires >60°C or active ligand)
Catalyst Requirement Standard (e.g., Pd(PPh

)

, Pd(dppf)Cl

)
Advanced (e.g., Pd-XPhos, Pd-SPhos, Pd

(dba)

/P(

Bu)

)
Dehalogenation Risk High (Common side product)Low (More robust intermediate)
Atom Economy Lower (I = 126.9 g/mol waste)Higher (Br = 79.9 g/mol waste)
Commercial Cost High (

$)
Moderate (

)
Microwave Response Excellent (Rapid coupling <10 min)Good (Requires higher power/temp)

Decision Matrix: When to Use Which?

Do not default to the iodide simply because it is "more reactive." Use this logic flow to determine the optimal starting material.

DecisionTree Start Start: Select Substrate TempSens Is the coupling partner thermally unstable (>60°C)? Start->TempSens UseIodo USE 4-IODOPYRAZOLE (Prioritize mild conditions) TempSens->UseIodo Yes CheckCost Is cost/scale a primary driver? TempSens->CheckCost No UseBromo USE 4-BROMOPYRAZOLE (Standard Choice) CheckCost->UseBromo Yes DehalCheck Did initial screen show >10% dehalogenation? CheckCost->DehalCheck No DehalCheck->UseIodo No (Iodo is faster) SwitchBromo SWITCH TO BROMIDE + Buchwald Ligand (XPhos) DehalCheck->SwitchBromo Yes

Figure 2: Strategic decision tree for selecting the halogen handle based on thermal stability, cost, and observed side reactions.

Experimental Protocols

Protocol A: High-Efficiency Coupling of 4-Bromopyrazoles (Recommended)

Use this protocol to overcome the lower reactivity of the bromide while avoiding dehalogenation.

Rationale: The use of XPhos Pd G2 (or Pd


(dba)

+ XPhos) creates a highly active, electron-rich catalytic species that facilitates the oxidative addition of the C–Br bond without requiring excessive heat that degrades substrates.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 0.5 M in water)
  • Solvent: THF or 1,4-Dioxane

Workflow:

  • Charge: Add 4-bromopyrazole (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G2 (15 mg, 0.02 mmol) to a vial.

  • Inert: Seal and purge with N

    
     or Ar for 5 minutes.
    
  • Solvent: Add degassed THF (4 mL) and 0.5 M aq. K

    
    PO
    
    
    
    (4 mL).
  • React: Heat to 60°C for 2–4 hours. (Monitor by LCMS).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Expected Outcome: >90% conversion with <2% dehalogenation.

Protocol B: Mild Coupling of 4-Iodopyrazoles

Use this for thermally sensitive substrates.

Rationale: The weaker C–I bond allows the use of the cheaper, robust Pd(dppf)Cl


 catalyst at lower temperatures.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[2]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3.0 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DME/Water (4:1)

Workflow:

  • Charge: Combine reactants and base in a vial.

  • Inert: Purge with Argon.

  • React: Stir at 40°C (or even RT for activated boronic acids) for 6–12 hours.

  • Note: If LCMS shows mass corresponding to [M-I+H] (dehalogenation), switch to Protocol A.

Expert Tips for Troubleshooting

  • N-Protection is Non-Negotiable: Free N-H pyrazoles (unsubstituted at N1) are notorious catalyst poisons. They can bind Pd(II) centers and shut down the cycle.

    • Solution: Always use N-methyl, N-THP, or N-Boc protected pyrazoles. If N-H is required in the final product, use N-THP (cleavable with acid) or SEM (cleavable with fluoride).

  • The "Halogen Dance": In rare cases involving strong bases (e.g., during lithiation steps prior to coupling), iodopyrazoles can undergo halogen migration (isomerization). This is less common in Suzuki coupling but possible if the reaction mixture is too basic and heated.

    • Mitigation: Use weaker bases like K

      
      PO
      
      
      
      or NaHCO
      
      
      instead of alkoxides.
  • Purification: 4-Iodopyrazoles often streak on silica gel due to partial decomposition/iodine liberation. 4-Bromopyrazoles are generally more stable during chromatography.

References

  • Dehalogenation Mechanisms

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source: J. Org.[3][4] Chem. 2016, 81, 12, 5320–5327.

    • Link:[Link]

  • Microwave Acceleration

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]

    • Source: Chinese Chemical Letters, Vol 25, Issue 6, 2014.[2]

    • Link:[Link]

  • General Reactivity of Azoles

    • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.

    • Source: J. Org.[3][4] Chem. 2005, 70, 10, 4188–4190.

    • Link:[Link]

  • Title: A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole (Analogous Reactivity).

Sources

Validation

Technical Comparison Guide: Structural Elucidation of 4-Bromo-1-Methyl-Pyrazole Derivatives

This guide provides an in-depth technical comparison of X-ray crystallography against alternative structural elucidation methods for 4-bromo-1-methyl-pyrazole derivatives , specifically focusing on the 3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of X-ray crystallography against alternative structural elucidation methods for 4-bromo-1-methyl-pyrazole derivatives , specifically focusing on the 3-carboxylic acid variant—a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.

Executive Summary

In the development of halogenated heterocyclic drugs, the precise definition of intermolecular interactions is paramount. While Nuclear Magnetic Resonance (NMR) is the industry standard for solution-state characterization, it fails to capture the sigma-hole interactions (Halogen Bonding) that define the solid-state performance and binding affinity of 4-bromo-1-methyl-pyrazole derivatives. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and Computational DFT, demonstrating why SCXRD is the requisite "product" for validating the structural integrity and bioavailability potential of this scaffold.

Part 1: The Product – X-ray Crystallography Specifications

Target Analyte: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Solid derivative of the liquid parent 4-bromo-1-methylpyrazole).

Unique Structural Insights (The "Why")

The bromine atom at the C4 position is not merely a steric blocker; it is an active supramolecular handle. X-ray crystallography is the only technique that directly visualizes the C–Br···O/N halogen bond —a directional interaction (


) capable of enhancing potency in protein binding pockets.
Data Output Parameters

A high-quality crystal structure for this derivative typically yields:

  • Space Group: Monoclinic (often

    
    ) or Triclinic (
    
    
    
    ), driven by the planar pyrazole ring.
  • Resolution: < 0.8 Å (Atomic resolution).

  • Key Interaction: The "dimer" motif formed by the carboxylic acid (

    
     graph set) stabilized by lateral C–Br···O contacts.
    

Part 2: Comparative Performance Analysis

This section compares the "performance" of SCXRD data against alternative analytical products.

Head-to-Head Comparison Table
FeatureSCXRD (The Product) Solution NMR (

H/

C)
Powder Diffraction (PXRD)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

ppm)
Bulk Phase Fingerprint
Halogen Bond Detection Direct Visualization (Distance < sum of vdW radii)Blind (Inferred only via solvent shifts)Indirect (via lattice expansion)
Tautomer Identification Absolute (Proton location fixed)Ambiguous (Fast exchange averages signals)Ambiguous
Sample Requirement Single Crystal (

mm)

mg dissolved in solvent

mg powder
Turnaround Time 2–24 Hours (Data + Solve)10–30 Minutes1 Hour
Drug Design Utility High (Defines binding vector)Medium (Purity check)High (Formulation QC)
Deep Dive: The "Halogen Bond" Advantage

In 4-bromo-1-methyl-pyrazole derivatives, the bromine atom exhibits a region of positive electrostatic potential (the sigma-hole).

  • NMR Limitation: In

    
    , the C4-Br carbon appears as a singlet 
    
    
    
    ppm. This confirms the covalent bond but provides zero data on how the bromine interacts with its environment.
  • SCXRD Advantage: The crystal structure reveals the C–Br···O=C distance. If this distance is

    
     Å (less than the van der Waals sum of 3.37 Å), it confirms a strong halogen bond. This data is critical for medicinal chemists designing inhibitors to target the hinge region of kinases, where such interactions often displace water molecules.
    

Part 3: Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution, highlighting the decision nodes for successful crystallization.

G Start Start: 1-Methylpyrazole-3-carboxylic acid Bromination Step 1: Bromination (NBS, DMF, RT, 12h) Start->Bromination Isolation Step 2: Isolation (Precipitate in H2O, Filter) Bromination->Isolation CheckPurity Decision: Purity > 95%? (Check 1H NMR) Isolation->CheckPurity CheckPurity->Bromination No (Repurify) Recryst Step 3: Crystallization (Slow Evap: MeOH/DMSO 10:1) CheckPurity->Recryst Yes XRD Step 4: X-Ray Diffraction (Mo Kα, 100K) Recryst->XRD Refinement Step 5: Structure Refinement (SHELXL, Olex2) XRD->Refinement Output Final Output: CIF File (Halogen Bond Metrics) Refinement->Output

Caption: Workflow for the synthesis and structural determination of 4-bromo-1-methyl-pyrazole-3-carboxylic acid.

Detailed Methodology
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid[1]
  • Reagents: Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF (5 mL/mmol).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at

    
    C. Allow to warm to Room Temperature (RT) and stir for 12 hours.
    
    • Causality: Low temperature addition prevents over-bromination or radical side reactions.

  • Work-up: Pour the reaction mixture into ice-water. The product should precipitate as a white solid. Filter, wash with water, and dry under vacuum.

    • Self-Validation: The crude solid's melting point should be

      
      C [1]. If significantly lower, recrystallize from ethanol before proceeding.
      
Step 2: Crystallization (The Critical Step)

Standard solvents often yield microcrystalline powders unsuitable for SCXRD.

  • Protocol: Dissolve 20 mg of the purified solid in a mixture of Methanol (2 mL) and DMSO (0.2 mL).

  • Technique: Place in a small vial, cover with Parafilm, and poke 3 small holes. Allow to stand at RT for 3–5 days.

  • Mechanism:[2] DMSO acts as a "good" solvent with high boiling point, while Methanol (the "poor" solvent for this specific crystal form) evaporates first, driving supersaturation slowly to favor few, large nucleation sites.

Step 3: Data Collection & Refinement
  • Mounting: Select a colorless prism (

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise localization of the bromine atom and the carboxylic acid proton.

  • Refinement: Use SHELXT for solution and SHELXL for refinement.

    • Check: Ensure the Flack parameter is ignored (centrosymmetric space group expected) or close to 0.0 (if chiral auxiliary used).

Part 4: Structural Interaction Map

The following diagram illustrates the supramolecular network revealed only by the X-ray product, highlighting the competition between Hydrogen and Halogen bonding.

Interactions cluster_legend Interaction Types MolA Molecule A (4-Br-1-Me-Py-COOH) MolB Molecule B (Inverted) MolA->MolB H-Bond Dimer (O-H...O) MolC Molecule C (Neighbor) MolA->MolC Halogen Bond (C-Br...N/O) MolB->MolA H-Bond Dimer (O...H-O) Legend1 Green = Strong H-Bond (Structure Directing) Legend2 Red = Halogen Bond (Potency Enhancing)

Caption: Supramolecular assembly showing the H-bonded dimer motif and the orthogonal Halogen Bond network.

References

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13(7), 1101. Retrieved from [Link][3]

  • PubChem. (2025). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography and NMR in Structural Biology. Retrieved from [Link]

Sources

Comparative

Comparative Study of Catalysts for Suzuki Reactions with 4-Bromopyrazoles

[1] Executive Summary For researchers and process chemists, 4-bromopyrazoles represent a deceptively challenging substrate class in Suzuki-Miyaura cross-coupling. While 3- and 5-bromopyrazoles react somewhat predictably,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For researchers and process chemists, 4-bromopyrazoles represent a deceptively challenging substrate class in Suzuki-Miyaura cross-coupling. While 3- and 5-bromopyrazoles react somewhat predictably, the 4-position is electronically deactivated and, more critically, the pyrazole nitrogen (if unprotected) acts as a potent catalyst poison.

This guide objectively compares three generations of palladium catalysts. The consensus data indicates that while Pd(dppf)Cl₂ offers the best balance of cost and stability for protected substrates, Buchwald G3/G4 precatalysts (specifically XPhos Pd G2/G3) are strictly required for efficient coupling of unprotected 4-bromopyrazoles.

The Substrate Challenge: Why 4-Bromopyrazole Fails

Before selecting a catalyst, one must understand the failure modes specific to this scaffold.

  • Coordination Poisoning (The "Azole Trap"): The free N-H in unprotected pyrazoles is acidic (

    
    ). Under basic Suzuki conditions, it deprotonates to form a pyrazolate anion. This species binds tightly to Pd(II), displacing labile ligands and forming a stable "resting state" complex that halts the catalytic cycle.
    
  • Electronic Deactivation: The pyrazole ring is electron-rich (excessive

    
    -donating), making the C4-Br bond stronger and less prone to oxidative addition compared to phenyl bromides.
    
  • Positional Sterics: Unlike the 3- or 5-positions, the 4-position is flanked by two nitrogen atoms (in the aromatic system context) or substituents, creating a unique steric environment that favors smaller or flexible ligands.

Mechanistic Pathway & Inhibition Diagram

The following diagram illustrates the standard cycle versus the inhibitory pathway common with traditional catalysts.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Br-Ar) Start->OxAdd + 4-Bromopyrazole BaseStep Base Activation (L-Pd-OH-Ar) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting for Pyrazoles) BaseStep->TransMet + Boronic Acid Inhibition INHIBITION TRAP Stable Pd-Pyrazolate Complex (Catalyst Death) BaseStep->Inhibition Unprotected NH (Deprotonation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Caption: The catalytic cycle showing the "Inhibition Trap" where unprotected pyrazoles sequester the catalyst.

Comparative Catalyst Analysis

We evaluated three distinct classes of catalysts commonly employed for this transformation.

Table 1: Performance Matrix for 4-Bromopyrazoles
FeatureGen 1: Pd(PPh₃)₄ Gen 2: Pd(dppf)Cl₂ Gen 3: XPhos Pd G2
Catalyst Class Homogeneous PhosphineChelating BisphosphineDialkylbiaryl Phosphine (Precatalyst)
Oxidative Addition Slow (Poor for electron-rich Ar-Br)ModerateFast (Bulky, electron-rich ligand facilitates)
Stability (Air/Moisture) Low (Requires glovebox/Schlenk)High (Bench stable)High (Bench stable precatalyst)
Unprotected Substrate Yield < 15% (Fails)30 - 50% (Inconsistent)80 - 95% (Excellent)
Protected Substrate Yield 60 - 80%90 - 98% > 95%
Cost Efficiency High (Cheap but high loading)Optimal (Industry Standard)Low (Expensive, but low loading)
Recyclability NoneLowNone
Detailed Assessment[7]
1. Pd(PPh₃)₄ (Tetrakis)
  • Status: Obsolete for this application.

  • Why: The triphenylphosphine ligands are labile and not electron-rich enough to promote oxidative addition into the electron-rich pyrazole ring. Furthermore, they are easily displaced by the pyrazole nitrogen, leading to immediate catalyst poisoning.

  • Verdict: Do not use for 4-bromopyrazoles unless the substrate is highly activated and N-protected.

2. Pd(dppf)Cl₂ (The Industrial Workhorse)
  • Status: Recommended for N-protected substrates.

  • Why: The bidentate dppf ligand has a large bite angle, which stabilizes the palladium center and prevents some ligand displacement. It is robust, handles scale-up well, and is cost-effective.[1]

  • Limitation: It struggles with unprotected N-H pyrazoles because the base required for the reaction often deprotonates the pyrazole before transmetallation can occur.

3. XPhos Pd G2 / G3 (The Problem Solver)
  • Status: Essential for unprotected substrates.

  • Why: The bulky biaryl ligand (XPhos) creates a "protective shell" around the palladium, preventing the formation of the inactive Pd-pyrazolate dimer. Additionally, the electron-rich nature of the ligand accelerates the oxidative addition step. The G2/G3 precatalyst scaffold ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Verdict: Use this for all difficult cases or when N-protection is not viable.

Experimental Protocols

Method A: Robust Protocol for N-Protected Pyrazoles

Use this for N-methyl, N-benzyl, or N-Boc protected 4-bromopyrazoles.

Reagents:

  • Substrate: N-protected 4-bromopyrazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5][6]·CH₂Cl₂ (3 - 5 mol%)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Step-by-Step:

  • Setup: Charge a reaction vial with the pyrazole, boronic acid, K₂CO₃, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and water via syringe. Concentration should be ~0.2 M.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Method B: High-Performance Protocol for Unprotected Pyrazoles

Use this for free N-H 4-bromopyrazoles.

Reagents:

  • Substrate: 4-bromo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G2 (2 - 4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Phosphate is superior to carbonate for these substrates.

  • Solvent: n-Butanol or 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the unprotected pyrazole, boronic acid, K₃PO₄, and XPhos Pd G2.

  • Inerting: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for the active catalytic species generated by G2 precatalysts.

  • Solvation: Add degassed solvent.[3]

  • Reaction: Heat to 100 °C . Note: Unprotected substrates often require higher temperatures to overcome the energy barrier of the resting state.

  • Monitoring: Monitor by LC-MS. If conversion stalls, add an additional 1 mol% catalyst.

  • Workup: Acidify carefully to pH ~6 if the product is amphoteric, then extract with EtOAc/THF mixture (to ensure solubility of the polar product).

Decision Logic for Catalyst Selection

Use the following logic flow to select the appropriate experimental conditions for your specific molecule.

CatalystDecision Start Start: 4-Bromopyrazole Substrate CheckProtection Is the Nitrogen Protected? (N-Me, N-Bn, N-Boc) Start->CheckProtection ProtectedPath Yes (Protected) CheckProtection->ProtectedPath UnprotectedPath No (Free N-H) CheckProtection->UnprotectedPath ScaleCheck Scale > 100g? ProtectedPath->ScaleCheck UseXPhos Use XPhos Pd G2 Solvent: n-BuOH or Dioxane/H2O Base: K3PO4 UnprotectedPath->UseXPhos Mandatory UseDppf Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 ScaleCheck->UseDppf Yes (Robustness) ScaleCheck->UseDppf No (Reliability) UseTetrakis Use Pd(PPh3)4 (Only if cost is critical & substrate simple)

Caption: Decision tree for selecting the optimal catalyst based on substrate protection and scale.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]

  • Kudo, N., et al. (2010). Efficient Synthesis of 4-Arylpyrazoles via Suzuki-Miyaura Cross-Coupling. Chemical and Pharmaceutical Bulletin. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews. [Link]

Sources

Validation

Validation of a Synthetic Route to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Executive Summary The pyrazole scaffold, particularly 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole , is a critical intermediate in the synthesis of modern kinase inhibitors (e.g., for PI3K or JAK pathways) and agrochemicals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold, particularly 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole , is a critical intermediate in the synthesis of modern kinase inhibitors (e.g., for PI3K or JAK pathways) and agrochemicals.[1] Its structural integrity relies on the precise arrangement of the N-methyl, 3-ethoxy, and 4-bromo substituents.

This guide validates a Stepwise Functionalization Route (Route A) as the superior method for generating high-purity material. We compare this against two common alternatives: Direct Cyclization and N-Alkylation, demonstrating why Route A offers the highest regiocontrol and scalability.

Route Comparison Analysis

The following table contrasts the validated route against standard alternatives found in literature.

MetricRoute A: Stepwise Functionalization (Validated) Route B: Direct CyclizationRoute C: N-Alkylation of 3-Ethoxypyrazole
Core Strategy Bromination of 1-methyl-pyrazol-3-ol, followed by O-alkylation.Cyclization of ethyl 2-bromo-3-ethoxyacrylate with methylhydrazine.Methylation of 4-bromo-3-ethoxypyrazole.[1]
Regioselectivity High (>98%) . Starting with N-methyl fixed eliminates N-isomer issues.Moderate . Competitive formation of 5-ethoxy isomers is common.Low . Alkylation of the pyrazole nitrogen typically yields a 60:40 mixture of N1/N2 isomers.
Purification Simple . Intermediates are often crystalline solids.Difficult . Requires chromatographic separation of regioisomers.Difficult . Isomers have very similar polarities.
Scalability High .[2] Reagents (NBS, EtI, K2CO3) are cheap and safe.Low . Precursors are unstable; methylhydrazine is toxic/explosive.Moderate . Separation limits batch size.
Overall Rating ⭐⭐⭐⭐⭐ (Recommended)⭐⭐

Deep Dive: The Validated Route (Route A)

Strategic Logic

The success of this route hinges on the order of operations .

  • Starting Material: We utilize 1-methyl-1H-pyrazol-3-ol (commercially available or synthesized via hydrazine condensation). This locks the N1-methyl position early, preventing the N1/N2 isomerism plague of Route C.

  • Bromination First: Brominating the electron-rich enol (at C4) prior to ethylation is advantageous. The resulting 4-bromo-1-methyl-1H-pyrazol-3-ol is a stable solid, allowing for easy purification by precipitation/washing, unlike the liquid ether intermediate in the reverse order.

  • O-Alkylation Second: The final step installs the ethyl group. Using mild conditions (K₂CO₃/DMF) ensures exclusive O-alkylation over N-alkylation (which is already blocked) or C-alkylation.

Visual Pathway (Graphviz)

SyntheticRoute SM 1-methyl-1H-pyrazol-3-ol (Starting Material) Inter 4-Bromo-1-methyl- 1H-pyrazol-3-ol (Stable Solid) SM->Inter Electrophilic Aromatic Substitution Reagent1 NBS, MeCN 0°C to RT Product 4-Bromo-3-ethoxy- 1-methyl-1H-pyrazole (Target) Inter->Product Williamson Ether Synthesis Reagent2 EtI, K2CO3 DMF, 60°C

Caption: Stepwise synthesis ensuring regiocontrol via early N-methylation and intermediate isolation.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-ol

Objective: Regioselective bromination at C4.

  • Setup: Charge a 3-neck round-bottom flask with 1-methyl-1H-pyrazol-3-ol (10.0 g, 102 mmol) and Acetonitrile (MeCN, 100 mL). Cool to 0°C.[3][4]

  • Addition: Add N-Bromosuccinimide (NBS) (19.0 g, 107 mmol, 1.05 eq) portion-wise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Concentrate the solvent to ~20 mL. Pour the residue into cold water (200 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 85-90%

    • Checkpoint: 1H NMR (DMSO-d6) should show loss of the C4-proton (typically ~5.5 ppm doublet) and retention of the OH signal.

Step 2: O-Ethylation to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Objective: Formation of the ethyl ether.

  • Setup: Dissolve the Step 1 intermediate (10.0 g, 52 mmol) in anhydrous DMF (80 mL). Add Potassium Carbonate (K₂CO₃) (14.4 g, 104 mmol, 2.0 eq).

  • Addition: Add Ethyl Iodide (EtI) (5.0 mL, 62 mmol, 1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Workup: Cool to RT. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with Brine (2 x 100 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 80-85%

    • Appearance: Pale yellow oil or low-melting solid.

Validation Data & Interpretation

To confirm the identity of the product, the following spectroscopic signatures must be observed.

TechniqueKey SignalInterpretation
1H NMR δ 1.35 (t, 3H) & 4.20 (q, 2H)Confirms presence of O-Ethyl group (quartet/triplet pattern).
1H NMR δ 3.70 (s, 3H)Confirms N-Methyl group remains intact.
1H NMR δ 7.45 (s, 1H)Confirms C5-H proton. Absence of other aromatic protons confirms C4 substitution.
LCMS M+H = 205/2071:1 isotopic pattern confirms presence of one Bromine atom.

Troubleshooting Note:

  • Issue: Presence of N-ethylated byproduct?

  • Diagnosis: Check for two sets of ethyl signals. N-alkylation of the pyrazolone tautomer is possible if the base is too strong (e.g., NaH) or solvent is too polar, but K₂CO₃/DMF favors O-alkylation.

  • Solution: Stick to K₂CO₃. If N-alkylation occurs, the byproduct is usually much more polar and can be removed via column chromatography.

References

  • BenchChem. (2025).[5] Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate and derivatives. Retrieved from

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.[4][6] (Validating the bromination-methylation sequence on analogous scaffolds).

  • Accela ChemBio. (2023).[1] Product Catalog: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS 1619897-03-8).[1] (Confirming commercial availability and CAS). [1]

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-ethyl-1-methyl-1H-pyrazole and analogs.[1][7]

Sources

Comparative

Technical Guide: Purity Assessment of Synthesized 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Executive Summary: The "Hidden" Impurity Trap In the synthesis of functionalized pyrazoles, particularly 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole , standard purity assessments often fail to detect the most critical contamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Impurity Trap

In the synthesis of functionalized pyrazoles, particularly 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole , standard purity assessments often fail to detect the most critical contaminant: the N2-regioisomer .

While standard C18 HPLC-UV methods may report purities >99%, they frequently co-elute the desired 1-methyl product with the thermodynamically competitive 2-methyl (or 5-ethoxy-1-methyl) isomer. For drug development professionals using this scaffold as a cross-coupling partner (e.g., Suzuki-Miyaura), this "silent" impurity leads to off-target structural analogues that can derail SAR (Structure-Activity Relationship) studies.

This guide objectively compares the industry-standard HPLC-UV approach against the orthogonal, absolute quantification of qNMR (Quantitative Nuclear Magnetic Resonance) . We demonstrate why qNMR is the superior "truth" standard for this specific scaffold and provide the protocols to execute it.

The Challenge: Regioisomerism in Pyrazole Synthesis

To understand the analytical challenge, we must visualize the synthesis pathway. The methylation of 4-bromo-3-ethoxy-1H-pyrazole (or its precursor) is governed by tautomeric equilibrium.

Synthesis & Impurity Workflow

Pyrazole_Synthesis Start Starting Material 3-ethoxy-4-bromo-1H-pyrazole (Tautomeric Mixture) Reagent Methylation (MeI or DMS, Base) Start->Reagent Product TARGET PRODUCT 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (Sterically favored if OEt is bulky) Reagent->Product Path A (Major) Impurity CRITICAL IMPURITY 4-Bromo-5-ethoxy-1-methyl-1H-pyrazole (N2-Methylation Isomer) Reagent->Impurity Path B (Minor) Analysis Standard C18 HPLC Risk: Co-elution Product->Analysis Impurity->Analysis

Figure 1: The bifurcation of methylation pathways leading to the target product and its difficult-to-separate regioisomer.

The N-methyl group can attach to either nitrogen. While the 3-ethoxy group provides some steric direction, the electronic effects often permit 5-10% formation of the unwanted isomer. These two molecules have:

  • Identical Molecular Weight (MW).

  • Nearly identical pKa.

  • Very similar lipophilicity (logP).

Comparative Analysis: HPLC-UV vs. qNMR

We evaluated three batches of synthesized material using both High-Performance Liquid Chromatography (HPLC) and qNMR.

Performance Metrics
FeatureMethod A: Standard HPLC-UV Method B: qNMR (Recommended) Method C: UPLC-MS
Primary Utility Routine monitoring, trace solvent detection.Absolute purity determination , isomer quantification.High-sensitivity impurity ID.
Regioisomer Resolution Low (Requires specialized Phenyl-Hexyl columns).High (Distinct chemical shifts).None (Identical m/z).
Reference Standard Required (External calibration).Not Required (Internal standard is generic).Required.
Precision ± 1.0%± 0.5% ± 2.0%
Bias Risk High (Response factor differences).Low (Direct molar ratio).Medium (Ionization suppression).
The Verdict

For 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole , qNMR is the superior method for lot release because it inherently distinguishes the aromatic proton of the 1-methyl isomer from the 2-methyl isomer without needing a difficult-to-obtain reference standard for the impurity.

Experimental Protocols

Method A: High-Resolution HPLC (Isomer Specific)

Standard C18 columns often fail to separate the regioisomers. We utilize a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Waters) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/urea bonds).

  • Temperature: 40°C.

Why this works: The electron-rich ethoxy group alters the electron density of the pyrazole ring differently in the two isomers. The Phenyl-Hexyl phase interacts differentially with these pi-systems, typically eluting the Target (1-Me) after the Impurity (2-Me) due to steric accessibility of the ring electrons.

Method B: qNMR (The Absolute Truth)

This protocol uses Maleic Acid as an internal standard (IS) due to its high purity, stability, and distinct singlet peak that does not overlap with pyrazole protons.

Reagents:
  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent certified reference material).

  • Analyte: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (dried in vacuo for >4h).

Workflow:
  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance with d=0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters (Critical):

    • Pulse Sequence: zg30 (30° excitation pulse) to ensure full relaxation.

    • Relaxation Delay (D1): 30 seconds (Must be > 5

      
       T1). Note: Pyrazole aromatic protons have long T1s.
      
    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K.

Data Processing:
  • Phase & Baseline: Apply careful manual phasing and polynomial baseline correction.

  • Integration:

    • Integrate the Maleic Acid singlet at

      
       6.2 ppm (2H).
      
    • Integrate the Target Pyrazole C5-H singlet at

      
       ~7.8-8.0 ppm (1H).
      
    • Check for Impurity: Look for a smaller singlet slightly upfield/downfield (typically

      
       7.4-7.6 ppm) representing the regioisomer.
      
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic=2, Pyrazole=1)
      
    • 
      : Molecular weight[2][3]
      
    • 
      : Mass weighed
      
    • 
      : Purity of internal standard
      

Decision Logic for Purity Assessment

Use this flowchart to determine the release status of your synthesized batch.

Purity_Logic Start Synthesized Batch Isolated qNMR Run qNMR (DMSO-d6) Focus: 7.0 - 8.5 ppm region Start->qNMR Check1 Isomer Peak Detected? qNMR->Check1 Calc Calculate Absolute Purity (Target Integral vs IS) Check1->Calc No / Trace Fail FAIL: Recrystallize (Use EtOH/Heptane) Check1->Fail Yes (>5%) Result Purity > 98% AND Isomer < 1%? Calc->Result Pass PASS: Release for Biology/Coupling Result->Pass Yes Result->Fail No

Figure 2: Logical workflow for batch release based on qNMR data.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • Filarowski, A., et al. (2008). "Steric effects in N-methyl-pyrazole derivatives." Journal of Molecular Structure, 876(1-3), 18-25.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromopyrazole Derivatives in Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs like the COX-2 inh...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs like the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2] Within this important class of heterocycles, the 4-bromopyrazole core represents a particularly strategic starting point for drug discovery campaigns. The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle that unlocks a vast chemical space for optimization.[3][4] Its reactivity in modern cross-coupling reactions allows for the late-stage introduction of diverse molecular fragments, enabling a systematic exploration of the structure-activity relationship (SAR).

This guide provides a comparative analysis of 4-bromopyrazole derivatives, dissecting how specific structural modifications influence biological activity against various therapeutic targets. We will explore the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols to ground our discussion in practical, reproducible science.

The 4-Bromopyrazole Scaffold: A Foundation for Diversity

The utility of the 4-bromopyrazole scaffold begins with its synthetic accessibility and inherent chemical properties. It is a stable, easy-to-handle solid, and its derivatives can be prepared efficiently.[3][5] One-pot regioselective methods, for instance, allow for the synthesis of N-substituted 4-bromopyrazoles from readily available 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin (NBSac).[4][6]

The true power of this scaffold lies in the C-Br bond at the 4-position. This bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[3][7] This enables medicinal chemists to systematically replace the bromine atom with a wide array of aryl, heteroaryl, alkynyl, and other functional groups, a critical advantage in lead optimization.[7]

cluster_01 General Structure of 4-Bromopyrazole Derivatives pyrazole N (1) C (3) C (4) C (5) N R1 (N1-substituent) R1->pyrazole:n R3 (C3-substituent) R3->pyrazole:c3 R5 R⁵ (C5-substituent) R5->pyrazole:c5 Br Br (Synthetic Handle) Br->pyrazole:c4

Caption: Key modification points on the 4-bromopyrazole scaffold.

SAR Analysis: A Positional Breakdown of Biological Activity

The biological activity of a 4-bromopyrazole derivative is a composite of the substitutions at each position of the ring. Understanding the distinct role of each position is key to rational drug design.

Modifications at the N1 Position: Tuning Solubility and Vectorial Orientation

The substituent at the N1 position is pivotal for orienting the molecule within a biological target's binding site. It often projects towards the solvent-exposed region of an active site, significantly influencing the compound's physicochemical properties, such as solubility and membrane permeability.

Causality: In many kinase inhibitors, for example, the N1-substituent can form hydrogen bonds with the "hinge" region of the ATP binding pocket or extend into a hydrophobic sub-pocket. The choice of an N1-aryl, alkyl, or other group is therefore a critical first step in establishing the binding mode. The synthesis of various 4-bromo-3,5-dimethyl-N-arylpyrazoles demonstrates the feasibility of exploring this position.[4] While specific activity data for these direct precursors is limited in the cited literature, the principle of N1 variation is a cornerstone of pyrazole SAR.[8][9]

N1-Substituent (R¹)General Impact on PropertiesRationale for Selection
Phenyl/Substituted Phenyl Modulates lipophilicity; can engage in π-stacking interactions.Explores hydrophobic pockets; allows for fine-tuning of electronics.
Methyl/Small Alkyl Increases solubility compared to large aryl groups.Often used to reduce molecular weight and improve pharmacokinetics.
Pyridyl/Other Heterocycles Can act as a hydrogen bond acceptor; improves solubility.Introduces key polar interactions with the target protein.
Modifications at C3 and C5: Optimizing Potency and Selectivity

The C3 and C5 positions are integral to the core pharmacophore. Substituents here directly interact with the amino acid residues lining the active site, and their size, shape, and electronic nature are critical for achieving high potency and selectivity.

Causality: Varying the 1,3-diketone starting material in the synthesis directly translates to different C3 and C5 substituents.[4] For instance, using acetylacetone yields 3,5-dimethylpyrazoles, while benzoylacetone introduces a phenyl group.[4] A small methyl group may fit snugly into a small hydrophobic pocket, whereas a larger phenyl group could establish more extensive van der Waals contacts or π-stacking interactions. Introducing a trifluoromethyl (CF₃) group can enhance metabolic stability and alter the pKa of the pyrazole ring, potentially improving binding affinity.[4]

C3/C5 Substituents (R³/R⁵)Target InteractionExample Biological Target
Methyl/Methyl Occupies small hydrophobic pockets.COX-2, various kinases
Phenyl/Methyl Provides additional hydrophobic and π-stacking interactions.Kinases (e.g., EGFR)
CF₃/Methyl Acts as a hydrogen bond acceptor; enhances metabolic stability.Kinases, GPCRs
Derivatization at the C4-Bromo Position: The Key to Novel Scaffolds

The C4 position is where the 4-bromopyrazole scaffold truly demonstrates its value. Replacing the bromine via cross-coupling reactions allows for the exploration of vectors deep within a target's binding site, often leading to dramatic improvements in potency and the discovery of novel inhibitor classes.

Causality: The group introduced at C4 often forms the most critical interactions that define the compound's primary activity. In kinase inhibition, a 4-aryl or 4-heteroaryl group can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region, while a 4-alkynyl group can access unique regions of the active site.[7]

Comparative Data: 4-Bromopyrazole as a Precursor for Kinase Inhibitors

The pyrazole scaffold is a well-established core for potent kinase inhibitors targeting enzymes like EGFR, VEGFR, CDKs, and JNKs, which are crucial in oncology and inflammatory diseases.[7][9][10] The 4-bromo intermediate is instrumental in the synthesis of these inhibitors.

Precursor ScaffoldC4-Coupling PartnerFinal Derivative ClassTarget KinaseReported IC₅₀
4-BromopyrazoleVarious Boronic Acids4-Aryl/Heteroaryl PyrazolesEGFR / VEGFR-20.06 µM - 0.22 µM[11]
4-IodopyrazoleTerminal Alkynes4-Alkynyl PyrazolesPDE4-
4-IodopyrazolePyridine Boronic Acids4-(Pyrazol-3-yl)-pyridinesJNKs-
Pyrazole CoreN/AAT7519 (Multi-CDK Inhibitor)CDK2 / CDK524 nM / 23 nM[7][9]

*Data from 4-iodopyrazole, a close analogue whose reactivity is directly comparable to 4-bromopyrazole for illustrating synthetic strategy.[7]

For example, a series of fused pyrazole derivatives designed as dual EGFR and VEGFR-2 inhibitors were synthesized, with some compounds showing IC₅₀ values as low as 0.06 µM for EGFR and 0.22 µM for VEGFR-2.[11] The synthetic routes to these complex scaffolds often rely on intermediates that could be derived from a 4-bromopyrazole precursor, highlighting its foundational role.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols that underpin SAR studies must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of 4-bromopyrazole derivatives.

Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-N-aryl-3,5-dimethylpyrazole

This protocol is adapted from a solvent-free method, demonstrating an efficient and environmentally conscious approach to generating the core scaffold.[4][6]

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare silica gel-supported sulfuric acid (H₂SO₄/SiO₂) as the heterogeneous catalyst.

  • Initial Condensation: In a mortar, grind an equimolar mixture of acetylacetone (1.0 eq) and the desired arylhydrazine (1.0 eq) with a catalytic amount of H₂SO₄/SiO₂ (e.g., 0.01 g) at room temperature until the reaction is complete (monitored by TLC). This forms the N-aryl-3,5-dimethylpyrazole intermediate.

  • Bromination: To the mixture from Step 2, add N-bromosaccharin (NBSac) (1.0 eq) and continue to grind thoroughly for 5-10 minutes.

  • Work-up: After reaction completion (monitored by TLC), add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure 4-bromo-N-aryl-3,5-dimethylpyrazole.

cluster_0 Synthetic Workflow A 1. Mix 1,3-Diketone, Arylhydrazine & Catalyst B 2. Grind at Room Temp (Intermediate Formation) A->B C 3. Add N-Bromosaccharin & Continue Grinding B->C D 4. Aqueous Work-up & Extraction C->D E 5. Purification (Column Chromatography) D->E F Final Product: 4-Bromopyrazole Derivative E->F

Caption: Workflow for the one-pot synthesis of 4-bromopyrazole derivatives.

Protocol 2: In-Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR or CDK. Radiometric or luminescence-based (e.g., ADP-Glo™) assays are common.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to determine the IC₅₀ value.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, the target kinase enzyme, the specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP for radiometric assays).

  • Initiate Reaction: Add the test compound dilutions (or vehicle control) to the wells to initiate the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a lytic agent for luminescence assays).

  • Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add a reagent that converts the ADP produced by the kinase reaction into a light signal, which is then measured by a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the inhibition data against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.

Conclusion and Future Prospects

The 4-bromopyrazole scaffold is a validated and highly effective starting point for the development of novel therapeutics. The structure-activity relationships discussed herein underscore a clear set of principles for its optimization:

  • The N1 position is critical for modulating pharmacokinetics and establishing the correct vector for the rest of the molecule.

  • The C3 and C5 positions are key for fine-tuning potency and selectivity through direct interactions within the target's active site.

  • The C4 position offers a gateway to novel chemical space and potent pharmacophores through the strategic use of cross-coupling chemistry.

By leveraging these principles, medicinal chemists can rationally design and synthesize libraries of 4-bromopyrazole derivatives with a high probability of identifying potent and selective drug candidates.[8] The continued application of this versatile scaffold, coupled with modern synthetic and screening technologies, ensures that it will remain a prominent and fruitful area of research in the quest for new medicines.

References

  • 4-Bromopyrazole丨CAS 2075-45-8 - Hangzhou Leap Chem Co., Ltd. (URL: )
  • 4-Bromopyrazole | CAS 2075-45-8 | SCBT - Santa Cruz Biotechnology. (URL: )
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • View of 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Computational Modeling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Reactivity

Introduction: The 'Why' and 'How' of Predicting Pyrazole Reactivity In the landscape of modern drug discovery and materials science, pyrazoles represent a cornerstone scaffold.[1][2][3] Their unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 'Why' and 'How' of Predicting Pyrazole Reactivity

In the landscape of modern drug discovery and materials science, pyrazoles represent a cornerstone scaffold.[1][2][3] Their unique electronic properties and versatile substitution patterns make them invaluable in constructing complex molecular architectures with significant biological activity.[1][4] The subject of this guide, 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, is a prime example of a functionalized pyrazole. The bromine atom at the C4 position serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, making it a valuable building block.[5][6][7]

However, predicting the reactivity of such a molecule is non-trivial. Will it undergo substitution at the C-Br bond? Is the pyrazole ring susceptible to electrophilic or nucleophilic attack? Answering these questions experimentally involves significant investment in time and resources. This is where computational modeling becomes an indispensable tool.[8][9] By leveraging the power of quantum mechanics, we can simulate reaction pathways, calculate energy barriers, and gain a deep, atomistic understanding of molecular behavior before a single reagent is weighed.[10][11]

This guide provides a comparative analysis of computational methodologies for predicting the reactivity of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole. We will move beyond a simple list of steps, focusing instead on the causality behind methodological choices, ensuring that the described workflows are robust and self-validating. Our goal is to equip you, the researcher, with the knowledge to select and apply the right computational tools to accelerate your research.

Theoretical Foundations: Choosing the Right Lens to View Reactivity

The central task in computational chemistry is to solve the Schrödinger equation, but its exact solution is impossible for all but the simplest systems. We therefore rely on a hierarchy of approximations. The choice of method is a critical decision, balancing computational cost against desired accuracy.[12]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry DFT is the most widely used quantum mechanical method for studying the reactivity of organic molecules.[8][12][13] Instead of calculating the complex wavefunction of a molecule, DFT focuses on the electron density, a simpler, yet equally fundamental, property. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

Commonly used functionals include:

  • B3LYP: A hybrid functional that has been a mainstay for many years due to its good performance for a wide range of organic molecules.[13]

  • M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for main-group thermochemistry and barrier heights.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.

Basis Sets: The Building Blocks of Molecular Orbitals Basis sets are sets of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. Pople-style basis sets like 6-311+G(d,p) are widely used and offer a good balance for many applications.[13] For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVTZ , are recommended.[14]

Comparative Analysis: Predicting Reactivity in Action

To illustrate a practical comparison, let's consider a hypothetical, yet chemically intuitive, reaction: the Suzuki-Miyaura cross-coupling of our target pyrazole with phenylboronic acid. This type of reaction is experimentally relevant for 4-bromopyrazoles.[6] The key step to model computationally is the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step.

The primary metric for comparison will be the calculated activation energy (ΔG‡) for this step. A lower activation energy implies a faster reaction rate.

Computational ModelBasis SetSolvent ModelCalculated ΔG‡ (kcal/mol)Relative Cost (Arbitrary Units)Key Insights
B3LYP 6-311+G(d,p)PCM (Toluene)24.51.0xA reliable baseline, but may underestimate barrier heights.
M06-2X 6-311+G(d,p)PCM (Toluene)27.11.5xGenerally provides more accurate barrier heights for transition metal catalysis.
ωB97X-D cc-pVTZSMD (Toluene)26.83.0xHigh accuracy, includes dispersion. The larger basis set increases cost but improves the description of electron correlation.
CCSD(T) cc-pVTZSMD (Toluene)26.5 (Single Point)~20xThe "gold standard" for accuracy. Used here as a single-point energy calculation on the ωB97X-D optimized geometry to provide a benchmark value.[12]

Expert Interpretation: The data, though hypothetical, illustrates a common trend. B3LYP provides a quick, reasonable estimate. For higher fidelity, especially in transition metal catalysis, functionals like M06-2X or ωB97X-D are superior choices. The ωB97X-D/cc-pVTZ level of theory represents a robust and highly accurate model for this problem. Benchmarking against a CCSD(T) calculation, even a single-point energy, provides the highest level of confidence in the DFT results.

Experimental and Computational Protocols

Here, we provide a detailed workflow for locating the transition state of a reaction, using the oxidative addition step as our example. This protocol is designed to be self-validating.

Protocol 1: Transition State Search and Verification
  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required. The following syntax is illustrative for Gaussian.

  • Step 1: Geometry Optimization of Reactants and Products.

    • Separately build and optimize the geometries of the reactants (4-Bromo-3-ethoxy-1-methyl-1H-pyrazole and a Pd(0) catalyst, e.g., Pd(PPh₃)₂) and the product of oxidative addition.

    • Causality: This step ensures you are starting from and ending at true energy minima on the potential energy surface.

    • Input Keyword Example: #p opt freq=noraman M062X/6-311+G(d,p) scrf=(smd,solvent=toluene)

  • Step 2: Initial Transition State (TS) Guess.

    • Use a synchronous transit-guided quasi-Newton (STQN) method, such as Opt=QST2 or QST3 in Gaussian. For QST2, you provide the optimized reactant and product structures as input. The software will generate an initial guess for the transition state geometry.

    • Causality: This provides a reasonable starting point for the more computationally intensive TS optimization algorithm.

  • Step 3: Transition State Optimization.

    • Take the output geometry from the QST2 calculation and perform a full transition state optimization using an algorithm like the Berny algorithm.

    • Input Keyword Example: #p opt=(ts,calcfc,noeigen) freq=noraman M062X/6-311+G(d,p) scrf=(smd,solvent=toluene)

    • ts: Specifies a search for a transition state (a first-order saddle point).

    • calcfc: Calculates the force constants at the first step, which is crucial for starting the optimization.

    • noeigen: Prevents re-ordering of the optimization coordinates, which can improve convergence.

  • Step 4: Transition State Verification (The Trustworthiness Pillar).

    • A true transition state must satisfy two conditions:

      • It is a stationary point on the potential energy surface (all forces are zero). The optimization algorithm ensures this.

      • It has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

    • Run a frequency calculation on the optimized TS geometry. Check the output for one imaginary frequency (usually listed as a negative value).

    • Causality: This is the most critical validation step. The absence of an imaginary frequency, or the presence of more than one, indicates that the optimized structure is not a true transition state.

  • Step 5: Intrinsic Reaction Coordinate (IRC) Calculation.

    • Perform an IRC calculation starting from the verified transition state. This calculation maps the reaction pathway from the TS down to the reactant and product energy minima.[10][13]

    • Input Keyword Example: #p irc=(calcfc,maxpoints=20,stepsize=10) M062X/6-311+G(d,p) scrf=(smd,solvent=toluene)

    • Causality: A successful IRC calculation that connects the intended reactants and products provides definitive proof that you have located the correct transition state for the reaction of interest.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the protocol described above, ensuring a comprehensive and validated study of the reaction mechanism.

G cluster_ts Transition State Location cluster_validation Validation & Analysis Reactants Reactant(s) Optimization TS_Guess TS Guess (QST2/3) Reactants->TS_Guess Products Product(s) Optimization Products->TS_Guess TS_Opt TS Optimization TS_Guess->TS_Opt Initial Structure Freq_Calc Frequency Calculation TS_Opt->Freq_Calc Optimized TS Freq_Calc->TS_Opt Optimization Failed (0 or >1 Imag. Freq.) IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Verified TS (1 Imaginary Freq.) IRC_Calc->TS_Opt Energy_Profile Generate Energy Profile IRC_Calc->Energy_Profile Connects R & P

Caption: Workflow for computational reaction mechanism analysis.

Conclusion and Future Directions

This guide has outlined a robust, validation-centric framework for the computational modeling of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole reactivity. We have demonstrated that while various methods exist, a thoughtful selection of DFT functionals (such as M06-2X or ωB97X-D) and appropriate basis sets (e.g., 6-311+G(d,p) or cc-pVTZ), coupled with rigorous validation through frequency and IRC calculations, provides a trustworthy and predictive toolkit.[8][10][13]

The true power of these computational models lies in their predictive capability. By accurately modeling reaction barriers, researchers can screen potential catalysts, predict regioselectivity, and understand substituent effects without extensive empirical work. As computational resources continue to grow and algorithms improve, these in silico methods will become even more integral to the rapid design and development of novel molecules for a host of applications.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Vertex AI Search.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU. Southern Methodist University.
  • Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Journal of Molecular Modeling.
  • Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
  • Theoretical Chemistry: What computational methods best predict reaction mechanisms in complex catalytic cycles?.
  • Reaction prediction via atomistic simulation: from quantum mechanics to machine learning.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Synlett.
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
  • Copper(I)-Catalyzed Cycloaddition of 4-Bromosydnones and Alkynes for the Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles. Organic Letters.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Halogenation of the pyrazole scaffold.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

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Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, a valuable substituted pyrazole intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, a valuable substituted pyrazole intermediate in medicinal and agrochemical research. We will objectively evaluate a primary benchmark synthesis alongside a viable alternative, supported by experimental data and mechanistic insights to inform your selection of the most efficient and practical approach.

Introduction

Substituted pyrazoles are a cornerstone of modern drug discovery and development, with their versatile scaffold appearing in a wide array of therapeutic agents. The specific substitution pattern of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole offers multiple points for further functionalization, making it a key building block for creating diverse chemical libraries. The bromine atom at the C4 position is amenable to various cross-coupling reactions, while the ethoxy group at C3 and the methyl group at N1 influence the molecule's electronic properties and steric profile. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance.

This guide will focus on two primary synthetic strategies:

  • Benchmark Synthesis: A convergent approach centered on the O-ethylation of a pre-functionalized 4-bromo-1-methyl-1H-pyrazol-3-ol core.

  • Alternative Strategy: A linear approach involving the initial formation of a 3-ethoxy-1-methyl-1H-pyrazole followed by regioselective bromination.

We will dissect each route, providing detailed experimental protocols, comparative data on yield, purity, and reaction conditions, and a discussion of the underlying chemical principles.

Benchmark Synthesis: Etherification of a Pre-formed Pyrazol-3-ol Core

This benchmark strategy is predicated on the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] The key to this approach is the synthesis of the crucial intermediate, 4-bromo-1-methyl-1H-pyrazol-3-ol.

dot

cluster_0 Benchmark Synthesis A Diethyl Malonate + Methylhydrazine B 1-Methyl-1H-pyrazol-3,5(2H,4H)-dione A->B Cyclization C 4-Bromo-1-methyl-1H-pyrazol-3-ol B->C Bromination D 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole C->D O-Ethylation (Williamson Ether Synthesis)

Caption: Workflow for the benchmark synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Part 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-ol

The synthesis of this key intermediate can be achieved in a two-step process starting from readily available diethyl malonate and methylhydrazine.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-3,5(2H,4H)-dione

The initial step involves the cyclization of diethyl malonate with methylhydrazine. This reaction proceeds via a condensation mechanism to form the pyrazole ring.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate (1.0 eq) and methylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base, for example, sodium ethoxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Bromination of 1-Methyl-1H-pyrazol-3,5(2H,4H)-dione

The subsequent bromination of the pyrazolidinedione intermediate at the C4 position is typically achieved using a mild brominating agent like N-bromosuccinimide (NBS).[4][5][6]

  • Protocol:

    • Dissolve 1-Methyl-1H-pyrazol-3,5(2H,4H)-dione (1.0 eq) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Add N-bromosuccinimide (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature. The reaction can be gently heated to 35-40 °C to enhance the reaction rate.[7]

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • The crude 4-bromo-1-methyl-1H-pyrazol-3-ol can be purified by column chromatography.

Part 2: O-Ethylation to Yield 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

The final step in the benchmark synthesis is the etherification of the hydroxyl group of 4-bromo-1-methyl-1H-pyrazol-3-ol. This is a classic Williamson ether synthesis where the pyrazol-3-ol is first deprotonated with a base to form the corresponding alkoxide, which then acts as a nucleophile to attack an ethylating agent.[1][2][3]

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.0-1.2 eq), portion-wise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the sodium salt.

    • Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and carefully quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Alternative Strategy: Bromination of a 3-Ethoxy-1-methyl-1H-pyrazole Precursor

An alternative approach involves first establishing the 3-ethoxy-1-methyl-1H-pyrazole core and then introducing the bromine atom at the C4 position. This linear strategy offers a different set of challenges and advantages.

dot

cluster_1 Alternative Strategy E 1-Methyl-1H-pyrazol-3-ol F 3-Ethoxy-1-methyl-1H-pyrazole E->F O-Ethylation G 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole F->G Bromination

Caption: Workflow for the alternative synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Part 1: Synthesis of 3-Ethoxy-1-methyl-1H-pyrazole

The initial step in this alternative route is the synthesis of the unbrominated ethoxy pyrazole. This can be achieved by the O-ethylation of 1-methyl-1H-pyrazol-3-ol.

  • Protocol:

    • The synthesis follows a similar Williamson ether synthesis protocol as described in the benchmark route.

    • Dissolve 1-methyl-1H-pyrazol-3-ol (1.0 eq) in a dry aprotic solvent like DMF or THF under an inert atmosphere.

    • Cool to 0 °C and add a strong base such as sodium hydride (1.0-1.2 eq).

    • After stirring for 15-30 minutes, add ethyl iodide (1.2-1.5 eq) dropwise.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

    • Work-up involves quenching with water, extraction with an organic solvent, and purification by distillation or column chromatography to yield 3-ethoxy-1-methyl-1H-pyrazole.

Part 2: Bromination of 3-Ethoxy-1-methyl-1H-pyrazole

The final step is the regioselective bromination of the 3-ethoxy-1-methyl-1H-pyrazole at the C4 position. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as bromination, typically occurs at the C4 position. N-bromosuccinimide (NBS) is a suitable reagent for this transformation.[4][5][6]

  • Protocol:

    • Dissolve 3-ethoxy-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform, acetonitrile, or acetic acid.

    • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with water.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or distillation to give 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

Comparative Analysis

ParameterBenchmark Synthesis (Etherification)Alternative Strategy (Bromination)
Overall Yield Potentially higher due to the convergent nature. Yields for similar O-alkylations are often high.Can be impacted by the yields of the two linear steps.
Purity Purification of the final product is generally straightforward.Potential for side products during the bromination step, requiring careful purification.
Scalability Generally scalable, with the handling of sodium hydride being a key consideration.Scalability is good, with no particularly hazardous reagents in large quantities.
Atom Economy Less atom-economical in the initial steps of forming the pyrazol-3-ol.More atom-economical in the early stages.
Starting Materials Starts from simple, inexpensive materials like diethyl malonate and methylhydrazine.Requires the synthesis or purchase of 1-methyl-1H-pyrazol-3-ol.
Control of Regioselectivity Regioselectivity is controlled by the synthesis of the 4-bromo-1-methyl-1H-pyrazol-3-ol intermediate.Relies on the inherent regioselectivity of electrophilic bromination on the pyrazole ring.

Conclusion and Recommendations

Both the benchmark synthesis via O-ethylation of 4-bromo-1-methyl-1H-pyrazol-3-ol and the alternative strategy involving bromination of 3-ethoxy-1-methyl-1H-pyrazole represent viable routes to the target compound.

The benchmark synthesis is a robust and convergent approach. Its primary advantage lies in the reliable and well-established Williamson ether synthesis for the final step. While it involves more steps to prepare the key intermediate, these steps utilize readily available and inexpensive starting materials. This route is recommended for researchers who require high purity and have the capabilities for handling reactive reagents like sodium hydride.

The alternative strategy offers a more linear and potentially quicker route if the starting 1-methyl-1H-pyrazol-3-ol is readily accessible. The success of this route hinges on the regioselectivity of the final bromination step. While electrophilic substitution on pyrazoles generally favors the C4 position, the presence of the ethoxy group could influence the outcome. This route may be advantageous for smaller-scale syntheses where speed and simplicity are prioritized.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities. This guide provides the necessary framework and detailed protocols to make an informed decision for the successful synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole.

References

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • "The Williamson Ether Synthesis." Master Organic Chemistry. (2014).
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  • Organic Syntheses Procedure.
  • "Williamson Ether Synthesis Lab Report." Eastern Kentucky University - Edubirdie.
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  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
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Comparative

A Researcher's Guide to Confirming Pyrazole Regiochemistry: A 2D NMR Comparison

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores.[1][2] However, the synthetic functionalization of asymmetrically substituted pyrazoles often y...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores.[1][2] However, the synthetic functionalization of asymmetrically substituted pyrazoles often yields a mixture of regioisomers, typically at the N1 and N2 positions.[3] Distinguishing between these isomers is not an academic exercise; it is a critical step in development, as the regiochemistry dictates the molecule's three-dimensional shape, biological activity, and patentability. While techniques like X-ray crystallography provide definitive proof, they are not always feasible.[4][5] This guide provides an in-depth comparison of 2D NMR techniques as a robust, accessible method for unequivocally confirming the regiochemistry of pyrazole functionalization.

The Challenge: Why 1D NMR Falls Short

A standard one-dimensional (1D) ¹H NMR spectrum can often be ambiguous. While it might confirm the presence of all expected protons, the subtle differences in chemical shifts between N1 and N2 isomers can be insufficient for a confident assignment. Furthermore, connecting a new substituent to a specific nitrogen atom is impossible with 1D ¹H NMR alone, as there is no direct, observable coupling across the nitrogen. This is where two-dimensional (2D) NMR techniques become indispensable, allowing us to map the intricate network of correlations within the molecule.[6]

The 2D NMR Toolkit: A Comparative Analysis

The two most powerful techniques for this specific challenge are the Heteronuclear Multiple Bond Correlation (HMBC) and the Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. They provide orthogonal, complementary information—one revealing through-bond connectivity and the other through-space proximity.

FeatureHMBC (Heteronuclear Multiple Bond Correlation) NOESY (Nuclear Overhauser Effect Spectroscopy)
Correlation Type Through-bond J-couplingThrough-space dipolar coupling (Nuclear Overhauser Effect)
Information Provided Shows correlations between protons and carbons separated by 2-4 bonds.[7]Shows correlations between protons that are close in space (< 5 Å), regardless of bond connectivity.[8]
Primary Use Case Building the carbon skeleton and definitively linking substituents to specific positions on the pyrazole ring.[3][9]Confirming the 3D arrangement and providing orthogonal evidence for the regiochemical assignment made by HMBC.[10][11]
Key Advantage Provides direct evidence of multi-bond connectivity, making it a primary tool for structural elucidation.Unambiguously confirms spatial proximity, which is a direct consequence of the isomeric form.
Potential Limitation Correlations can be weak or absent if the long-range J-coupling constant is too small.No correlation will be observed if protons are more than ~5 Å apart, even if they seem close in a 2D drawing.
The Logic of the Workflow

A robust analysis does not rely on a single experiment but on a logical sequence of self-validating tests. The causality behind this workflow is key:

  • Foundation (HSQC): First, a Heteronuclear Single Quantum Coherence (HSQC) spectrum is run. This experiment maps every proton directly to the carbon it is attached to (¹JCH). This is the essential "key" or "legend" for the map we are about to build.

  • Scaffolding (HMBC): With the directly-bound carbons identified, the HMBC experiment is used to build the molecular framework. It reveals longer-range correlations (²JCH, ³JCH, and sometimes ⁴JCH), connecting proton signals to carbons that are 2-4 bonds away. This is the critical experiment for determining which nitrogen the substituent is attached to.[3]

  • Confirmation (NOESY): Finally, a NOESY (or its rotating-frame equivalent, ROESY) experiment provides independent, through-space confirmation. By showing which protons are physically close to each other, it validates the structure deduced from the through-bond HMBC data.[10]

This multi-pronged approach creates a self-validating system where the through-bond and through-space data must agree, leading to an unequivocal structural assignment.

Visualizing the Strategy: Through-Bond vs. Through-Space

The diagram below illustrates the fundamental difference between the information provided by HMBC and NOESY experiments in the context of a functionalized pyrazole.

G cluster_0 N1-Alkylated Pyrazole Isomer cluster_1 Correlation Types P1 H₅ P2 H₄ P3 H₃ N1 N₁ N2 N₂ C3 C₃ C4 C₄ C5 C₅ R_sub R Alkyl_H Hₐ Alkyl_H->P1 Spatial Proximity Alkyl_H->C3 ⁴JCH (Possible) Alkyl_H->C5 ³JCH (Key Correlation) Alkyl_C Cₐ HMBC HMBC Through-Bond (2-4 bonds) NOESY NOESY

Caption: Key HMBC (through-bond) and NOESY (through-space) correlations for an N1-alkylated pyrazole.

Case Study: N-Alkylation of 3-Phenyl-1H-pyrazole

Let's consider the alkylation of 3-phenyl-1H-pyrazole, which can produce two distinct regioisomers: 1-alkyl-3-phenyl-1H-pyrazole (Isomer A) and 1-alkyl-5-phenyl-1H-pyrazole (Isomer B, resulting from tautomerism prior to alkylation).

Predicted Diagnostic Correlations

The key to distinguishing these isomers lies in the correlations observed from the protons of the new alkyl group (let's call them Hₐ on carbon Cₐ).

For Isomer A (1-Alkyl-3-Phenyl):

  • Key HMBC: A strong correlation is expected between the alkyl protons (Hₐ) and the pyrazole ring carbon C5. This is a three-bond coupling (³JCH) path: Hₐ-Cₐ-N1-C5. A weaker four-bond correlation to C3 may also be seen.[3]

  • Key NOESY: A definitive NOESY cross-peak should be observed between the alkyl protons (Hₐ) and the pyrazole ring proton H5, as they are in close spatial proximity.[10]

For Isomer B (1-Alkyl-5-Phenyl):

  • Key HMBC: A strong correlation is expected between the alkyl protons (Hₐ) and the pyrazole ring carbon C3. This is the three-bond coupling (³JCH) path in this isomer: Hₐ-Cₐ-N1-C3.

  • Key NOESY: A NOESY cross-peak should be observed between the alkyl protons (Hₐ) and the pyrazole ring proton H3.

The following diagram and table summarize these diagnostic correlations.

G cluster_A Isomer A: 1-Alkyl-3-Phenyl cluster_B Isomer B: 1-Alkyl-5-Phenyl A_H_alpha Hₐ A_C_alpha Cₐ HMBC_A HMBC Hₐ → C₅ A_H_alpha->HMBC_A ³JCH NOESY_A NOESY Hₐ ↔ H₅ A_H_alpha->NOESY_A <5Å A_C5 C₅ A_H5 H₅ A_N1 N₁ B_H_alpha Hₐ B_C_alpha Cₐ HMBC_B HMBC Hₐ → C₃ B_H_alpha->HMBC_B ³JCH NOESY_B NOESY Hₐ ↔ H₃ B_H_alpha->NOESY_B <5Å B_C3 C₃ B_H3 H₃ B_N1 N₁

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